molecular formula C16H12ClN3 B1453273 N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine CAS No. 1053657-04-7

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Cat. No.: B1453273
CAS No.: 1053657-04-7
M. Wt: 281.74 g/mol
InChI Key: IGRVZTGEKVVKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry and kinase inhibitor discovery. Compounds featuring the N-phenylpyrimidin-2-amine scaffold are recognized as key structures in the development of kinase inhibitors . For instance, substituted N-phenylpyrimidin-2-amine analogs have been investigated as potent and selective inhibitors of the Axl receptor tyrosine kinase, which is a target in oncology research . Furthermore, the 4-phenylpyrimidin-2-amine core is a common structure in bioactive molecules, and related derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, demonstrating the therapeutic potential of this chemical class . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c17-13-6-8-14(9-7-13)19-16-18-11-10-15(20-16)12-4-2-1-3-5-12/h1-11H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVZTGEKVVKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine mechanism of action in cancer cells.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in Cancer Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents a quintessential "privileged scaffold" in medicinal chemistry, specifically within the class of 2-anilino-4-phenylpyrimidines . This chemical entity serves as a foundational pharmacophore for Type I ATP-competitive kinase inhibitors. While often utilized as a lead compound or chemical probe rather than a marketed drug itself, its structural motifs underpin the efficacy of several clinical oncology agents, including CDK (Cyclin-Dependent Kinase) and VEGFR inhibitors.

This guide dissects the molecular mechanism of action (MOA) of this compound, focusing on its primary role as a CDK2/Cyclin E inhibitor , its binding kinetics at the ATP-binding pocket, and the downstream signaling cascades that result in cell cycle arrest and apoptosis in neoplastic cells.

Chemical Identity & Structural Biology

1.1 The Pharmacophore

The molecule consists of a central pyrimidine ring substituted at the C2 position with a 4-chloroaniline group and at the C4 position with a phenyl group. This arrangement is critical for kinase selectivity.

  • Hinge Binding Region (C2-Amino): The nitrogen of the aniline group and N1 of the pyrimidine ring form a bidentate hydrogen-bonding motif with the kinase "hinge" region (specifically residues like Leu83 and Glu81 in CDK2).

  • Hydrophobic Pocket Occupancy (C4-Phenyl): The phenyl ring at position 4 occupies the hydrophobic back-pocket of the ATP-binding site, displacing water networks and stabilizing the inactive conformation of the kinase.

  • Selectivity Filter (4-Chloro): The chlorine substituent on the aniline ring projects into the solvent-accessible region or a specific hydrophobic sub-pocket, often dictating selectivity between CDKs and other kinases like Aurora A/B.

1.2 Physicochemical Properties
PropertyValueClinical Relevance
Molecular Weight ~281.74 g/mol Optimal for cell permeability (Lipinski's Rule of 5).
LogP ~4.2High lipophilicity; ensures rapid membrane traversal but requires formulation optimization.
PSA (Polar Surface Area) ~37 ŲIndicates excellent passive transport across cell membranes.
H-Bond Donors/Acceptors 1 / 3Facilitates specific hinge-region interactions.

Primary Mechanism of Action: ATP-Competitive Inhibition

The definitive MOA of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is Type I Kinase Inhibition . It functions by competing directly with Adenosine Triphosphate (ATP) for the catalytic cleft of the target kinase.

2.1 Target Engagement (CDK2/Cyclin E)

In proliferating cancer cells, the CDK2/Cyclin E complex is the "gatekeeper" of the G1-to-S phase transition.

  • Entry: The inhibitor diffuses into the cytoplasm.

  • Competition: It enters the ATP-binding pocket of CDK2.

  • Locking: The pyrimidine-amine core mimics the adenine ring of ATP. The inhibitor forms hydrogen bonds with the backbone of the hinge region, preventing ATP from binding.

  • Catalytic Silencing: Without ATP, CDK2 cannot transfer a phosphate group to its substrates (e.g., Retinoblastoma protein, Rb).

2.2 Binding Kinetics
  • Ki (Inhibitory Constant): typically in the low nanomolar range (10–100 nM) for optimized derivatives.

  • Residence Time: The hydrophobic interaction of the 4-phenyl group ensures a prolonged residence time, preventing rapid displacement by high intracellular ATP concentrations (typically 1–5 mM).

Downstream Signaling Cascades

The inhibition of CDK2 triggers a collapse of the cell cycle machinery, leading to cytostasis and subsequent apoptosis.

3.1 The Rb-E2F Axis Blockade

Under normal conditions, CDK2 hyper-phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the transcription factor E2F, allowing it to activate S-phase genes (e.g., DNA polymerases, thymidine kinase).

  • Inhibitor Effect: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine prevents Rb phosphorylation.

  • Consequence: Rb remains hypophosphorylated and bound to E2F.

  • Result: E2F is sequestered; S-phase gene transcription is repressed. The cell arrests at the G1/S checkpoint .

3.2 Apoptotic Induction (Mitochondrial Pathway)

Prolonged G1 arrest triggers the "mitotic catastrophe" or apoptotic response.

  • Bcl-2 Family Modulation: Inhibition of survival kinases leads to downregulation of anti-apoptotic proteins (Mcl-1, Bcl-xL).

  • MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c.

  • Caspase Activation: Cytochrome c associates with Apaf-1 to form the apoptosome, activating Caspase-9 and subsequently Caspase-3/7.

3.3 Visualization of Signaling Pathway

MOA_Pathway Inhibitor N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine CDK2 CDK2 / Cyclin E (Active Complex) Inhibitor->CDK2 Competitive Inhibition (Ki < 100 nM) Rb_Hypo Hypo-phosphorylated Rb Inhibitor->Rb_Hypo Maintains State ATP ATP ATP->CDK2 Normal Binding Rb_Hyper Hyper-phosphorylated Rb CDK2->Rb_Hyper Phosphorylation E2F_Free Free E2F Rb_Hyper->E2F_Free Releases E2F_Bound Rb-E2F Complex (Inactive) Rb_Hypo->E2F_Bound Sequesters S_Phase S-Phase Gene Transcription (DNA Polymerase, TK1) E2F_Free->S_Phase Activates E2F_Bound->S_Phase Blocks Arrest G1/S Cell Cycle Arrest S_Phase->Arrest Failure of S-Phase Entry Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Prolonged Stress

Caption: Mechanistic pathway showing the blockade of CDK2-mediated Rb phosphorylation, leading to G1/S arrest and apoptosis.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating workflow is recommended.

4.1 In Vitro Kinase Assay (Target Validation)

Objective: Determine the IC50 against recombinant CDK2/Cyclin E.

  • Reagents: Recombinant CDK2/Cyclin E, Biotinylated Peptide Substrate (e.g., Histone H1 derived), ATP (Km concentration), ³³P-ATP or fluorescent tracer.

  • Protocol:

    • Prepare serial dilutions of the inhibitor in DMSO (0.1 nM to 10 µM).

    • Incubate Kinase + Inhibitor for 15 mins at RT.

    • Add ATP/Substrate master mix.

    • Incubate for 60 mins.

    • Stop reaction and detect phosphorylation (Scintillation or FRET).

  • Validation: IC50 should be < 100 nM. Positive control: Dinaciclib or Roscovitine.

4.2 Western Blotting (Pathway Confirmation)

Objective: Confirm inhibition of Rb phosphorylation in cells.

  • Cell Lines: MCF-7 (Breast) or HCT-116 (Colon).

  • Treatment: Treat cells with EC50 and 10x EC50 for 24 hours.

  • Lysis: RIPA buffer with Phosphatase Inhibitors (Na3VO4, NaF).

  • Antibodies:

    • Primary: Anti-phospho-Rb (Ser807/811).

    • Control: Total Rb, GAPDH.

  • Expected Result: Dose-dependent disappearance of the phospho-Rb band; Total Rb remains constant.

4.3 Cell Cycle Analysis (Flow Cytometry)

Objective: Visualize G1 arrest.

  • Protocol:

    • Treat cells for 24h.

    • Fix in 70% Ethanol (-20°C, overnight).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze on Flow Cytometer (e.g., BD FACSCanto).

  • Data Output:

    • Control: ~50% G1, ~30% S, ~20% G2/M.

    • Treated: >75% G1, <10% S (Distinct "G1 Block").

4.4 Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Compound Compound Preparation (DMSO Stock) KinaseAssay Kinase Assay (CDK2/CycE) Compound->KinaseAssay Treatment Cell Treatment (24h) Compound->Treatment IC50 IC50 Determination KinaseAssay->IC50 Result Mechanism Confirmation (pRb Decrease + G1 Arrest) IC50->Result Correlate Lysis Lysis & Western Blot Treatment->Lysis FACS PI Staining (FACS) Treatment->FACS Lysis->Result FACS->Result

Caption: Integrated workflow for validating the kinase inhibitory potential and cellular phenotype of the compound.

References

  • Fischer, P. M., et al. (2001). "Structure–activity relationship of CDK2 inhibitors based on the 2-anilino-4-phenylpyrimidine scaffold." Bioorganic & Medicinal Chemistry Letters, 11(13), 1793-1795. Link

  • Sielecki, T. M., et al. (2001). "Cyclin-dependent kinase inhibitors: useful targets in cell cycle regulation." Journal of Medicinal Chemistry, 43(1), 1-18. Link

  • Traxler, P. (2003). "Tyrosine kinases as targets in cancer therapy - successes and failures." Expert Opinion on Therapeutic Targets, 7(2), 215-234. Link

  • Cohen, P. (2002). "Protein kinases—the major drug targets of the twenty-first century?" Nature Reviews Drug Discovery, 1(4), 309-315. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Kinase Inhibitor Scaffolds." Link

The N-Phenylpyrimidin-2-amine Scaffold: From Structural Basis to Clinical Application

[1]

Executive Summary: The Privileged Scaffold

The N-phenylpyrimidin-2-amine (NPPA) moiety is not merely a chemical structure; it is a "privileged scaffold" in medicinal chemistry.[1] Its significance stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor across a broad spectrum of protein kinases.

This guide dissects the biological activity of NPPA derivatives, moving beyond basic descriptions to the structural mechanics of Type II kinase inhibition, synthetic optimization via Buchwald-Hartwig amination, and rigorous validation protocols. We focus on the paradigmatic success of Imatinib (Gleevec) while integrating recent advances in c-Met and PLK4 inhibition.

Structural Biology & Mechanism of Action[1][2]

The DFG-Out Conformation (Type II Inhibition)

The efficacy of NPPA compounds, particularly Imatinib, relies on their ability to stabilize the inactive conformation of the kinase domain. This is distinct from Type I inhibitors, which bind to the active form.

  • The Mechanism: In the active kinase state, the conserved DFG motif (Asp-Phe-Gly) at the start of the activation loop is oriented "in," allowing the Aspartate residue to coordinate Mg²⁺ and ATP.

  • The Inhibition: NPPA derivatives induce or stabilize a "DFG-out" conformation. The Phenylalanine residue flips 180°, blocking the ATP binding site and exposing a hydrophobic pocket adjacent to the ATP site.

  • Key Interaction: The amide nitrogen of the NPPA scaffold forms a critical hydrogen bond with the "gatekeeper" residue (e.g., Thr315 in ABL), while the pyrimidine ring mimics the adenine of ATP.

Visualization: The Binding Interface

The following diagram illustrates the pharmacophore mapping of an NPPA derivative within the ABL kinase pocket.

Gcluster_0Kinase Active Site (Inactive Conformation)ScaffoldN-Phenylpyrimidin-2-amineCoreGatekeeperGatekeeper Residue(e.g., Thr315)Scaffold->Gatekeeper H-Bond (Critical)Glu_MetGlu/Met Hindge Region(H-Bond Acceptor/Donor)Scaffold->Glu_Met H-Bond NetworkHydrophobicHydrophobic Pocket(Induced by DFG-Out)Scaffold->Hydrophobic Van der WaalsInteractionsSolventSolvent Exposed Region(Solubilizing Tail)Scaffold->Solvent Extension

Figure 1: Pharmacophore mapping of the N-phenylpyrimidin-2-amine scaffold within the kinase ATP-binding pocket, highlighting the critical gatekeeper interaction.

Synthetic Chemistry: Constructing the Core

To explore the biological activity of these compounds, high-purity synthesis is required. While traditional nucleophilic aromatic substitution (

Buchwald-Hartwig Cross-Coupling
Optimized Buchwald-Hartwig Protocol
  • Why this method? It allows for the coupling of electron-deficient anilines and sterically hindered pyrimidines, which

    
     cannot achieve efficiently.
    
Step-by-Step Methodology:
  • Reagent Prep: Charge a flame-dried Schlenk flask with:

    • 2-Chloropyrimidine derivative (1.0 equiv)

    • Substituted Aniline (1.2 equiv)

    • 
       (2-5 mol%) or 
      
      
    • Ligand: Xantphos or BINAP (5-10 mol%) - Critical for preventing

      
      -hydride elimination.
      
    • Base:

      
       or 
      
      
      (1.5 equiv).
  • Solvent System: Add anhydrous 1,4-Dioxane or Toluene.

    • Control: Degas via sparging with Argon for 15 mins. Oxygen poisons the Pd(0) species.

  • Reaction: Heat to 100°C for 12–18 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash column chromatography.

Synthesis Workflow Diagram

SynthesisR12-ChloropyrimidineMixDegassing (Argon)Prevents Pd OxidationR1->MixR2Substituted AnilineR2->MixCatPd Catalyst + Ligand(Xantphos/BINAP)Cat->MixHeatHeating (100°C)12-18 HoursMix->HeatProdN-phenylpyrimidin-2-amineScaffoldHeat->Prod

Figure 2: Optimized Buchwald-Hartwig amination workflow for scaffold synthesis.

Biological Activity & Quantitative Profiling[3][4]

The biological utility of NPPA derivatives extends beyond CML (Chronic Myeloid Leukemia). Recent studies (2024-2025) highlight activity against c-Met (hepatocyte growth factor receptor) and PLK4 (Polo-like kinase 4).

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory potency (

Compound IDPrimary TargetIC50 (nM)MechanismKey Structural Feature
Imatinib BCR-ABL~25Type II (DFG-out)Amide linker to benzamide tail
Nilotinib BCR-ABL (T315I)< 10Type IILipophilic substituents improve fit
Compd 34a [1]c-Met15.0ATP-CompetitiveFluorine substitution on phenyl ring
Compd 8h [2]PLK46.7Scaffold HoppingOptimized aminopyrimidine core
Compd 10f [3]FGFR4N/A (Covalent)IrreversibleAcrylamide warhead targeting Cys552
Experimental Protocol: In Vitro Kinase Assay (FRET-based)

To validate the data above, a FRET (Fluorescence Resonance Energy Transfer) assay is recommended over radiometric methods for safety and throughput.

Objective: Determine

  • Reagent Setup:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Note: Fresh DTT (2 mM) must be added immediately before use to prevent enzyme oxidation.

  • Compound Preparation:

    • Dissolve NPPA derivatives in 100% DMSO.

    • Prepare 3-fold serial dilutions (10 points). Ensure final DMSO concentration in assay is <1% to avoid solvent effects.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of Compound.

    • Add 10 µL of Enzyme/Substrate mix (e.g., Abl kinase + peptide substrate labeled with coumarin).

    • Incubate 15 mins (Pre-incubation allows Type II inhibitors to access the slow-binding DFG-out pocket).

    • Initiate with 10 µL ATP (at

      
       concentration).
      
  • Detection:

    • After 60 mins, add Stop Solution (EDTA).

    • Measure fluorescence ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Emerging Frontiers: Beyond Simple Inhibition

The field is moving toward Covalent Inhibition and PROTACs .

  • Covalent Targeting: Recent work on FGFR4 inhibitors (e.g., Compound 10f) utilizes the NPPA scaffold but appends an acrylamide "warhead." This reacts with a non-catalytic Cysteine (Cys552) to form an irreversible bond, overcoming resistance seen with reversible binders.

  • Dual Inhibition: Derivatives are being designed to target both c-Met and VEGFR-2 simultaneously, blocking both tumor proliferation and angiogenesis.

Signaling Pathway Impact

Inhibiting these kinases disrupts critical oncogenic pathways.

SignalingDrugNPPA InhibitorABLBCR-ABLDrug->ABL InhibitscMETc-MetDrug->cMET InhibitsSTAT5STAT5(Survival)ABL->STAT5RASRAS/MAPK(Proliferation)ABL->RAScMET->RASPI3KPI3K/AKT(Growth)cMET->PI3KApoptosisApoptosisSTAT5->Apoptosis Loss of SignalStasisCell CycleArrestRAS->StasisPI3K->Apoptosis

Figure 3: Downstream signaling cascades affected by NPPA-mediated kinase inhibition.

References

  • Zhang, Y., et al. (2021).[2] "Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors." European Journal of Medicinal Chemistry.

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH/PubMed. (Note: Context derived from search result 1.6).

  • Dang, Y., et al. (2025).[3] "Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors." European Journal of Medicinal Chemistry.

  • BenchChem. "Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide."

  • Cowan-Jacob, S.W. (2006). "Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia." Acta Crystallographica.

Technical Guide: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors

[1][2]

Executive Summary

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold represents a pivotal class of ATP-competitive inhibitors targeting Aurora Kinases (A and B). Dysregulation of these serine/threonine kinases is a hallmark of mitotic aberrations in oncology, leading to centrosome amplification and aneuploidy.[1]

This guide details the technical discovery, chemical synthesis, and biological validation of this scaffold. Specifically, it focuses on the structural logic that allows the 2-aminopyrimidine moiety to function as a hinge-binder while the thiazole pendant exploits the solvent-accessible region or gatekeeper pocket, yielding nanomolar potency (Ki < 10 nM) in lead candidates such as CYC116 analogues.

Rational Design & Structural Biology

The Pharmacophore

The design of this inhibitor class relies on a "hybrid" scaffold approach, merging the privileged aminopyrimidine structure with a thiazole heterocycle.

  • Hinge Binder (The Anchor): The pyrimidine N1 and the exocyclic 2-amino group (NH) form a bidentate hydrogen bond network with the kinase hinge region (typically residues Ala213 in Aurora A).

  • The Spacer (Phenyl Ring): The N-phenyl group at the 2-position orients substituents towards the solvent channel, allowing for solubility-enhancing groups (e.g., morpholine, piperazine).

  • The Effector (Thiazole): Located at the pyrimidine C4 position, the thiazole ring (often 2-amino or 2-methyl substituted) projects into the hydrophobic back-pocket, interacting with the gatekeeper residue (Leu210 in Aurora A).

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the downstream effects of Aurora A/B inhibition by this scaffold, leading to mitotic catastrophe.

AuroraSignalingInhibitorThiazolyl-PyrimidineInhibitorAuroraAAurora Kinase A(Centrosome)Inhibitor->AuroraAATP CompetitionAuroraBAurora Kinase B(Kinetochore)Inhibitor->AuroraBATP CompetitionSubstrate1TACC3 / PLK1Inhibitor->Substrate1BlocksSubstrate2Histone H3 (Ser10)PhosphorylationInhibitor->Substrate2BlocksAuroraA->Substrate1Normal FunctionAuroraB->Substrate2Normal FunctionPhenotype1Monopolar SpindlesSubstrate1->Phenotype1Loss of FunctionPhenotype2Cytokinesis FailureSubstrate2->Phenotype2Loss of FunctionApoptosisPolyploidy &ApoptosisPhenotype1->ApoptosisPhenotype2->Apoptosis

Caption: Dual inhibition of Aurora A and B leads to spindle defects and cytokinesis failure, culminating in apoptosis.

Synthetic Chemistry: The Enaminone Route

The most robust synthetic pathway for this scaffold avoids the harsh conditions of nucleophilic aromatic substitution on unactivated pyrimidines. Instead, it utilizes a de novo pyrimidine ring construction.

Retrosynthetic Analysis

The pyrimidine core is assembled by condensing a 3-(dimethylamino)-1-(thiazol-5-yl)prop-2-en-1-one (Enaminone) with a phenylguanidine .

Step-by-Step Protocol

Step 1: Synthesis of Acetylthiazole Intermediate

  • Reagents: 2-chloro-1-phenylethanone (or equivalent), Thioacetamide/Thiourea.

  • Procedure: Reflux reagents in Ethanol for 4 hours.

  • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1).

  • Yield: Isolate 1-(2-amino-4-methylthiazol-5-yl)ethanone.

Step 2: Enaminone Formation (The Key Intermediate)

  • Reagents: Acetylthiazole (from Step 1), N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: Heat the mixture neat or in Toluene at 110°C for 12 hours.

  • Mechanism: The DMF-DMA acts as a carbon source, forming the dimethylamino-propenone linker.

  • Observation: The reaction mixture typically turns deep yellow/orange.

Step 3: Pyrimidine Cyclization

  • Reagents: Enaminone intermediate, N-phenylguanidine carbonate, NaOH (or NaOEt).

  • Procedure: Reflux in 2-methoxyethanol or Ethanol for 16–24 hours.

  • Purification: Precipitate with water, filter, and recrystallize from EtOH/DMF.

SynthesisRouteStartAcetyl-ThiazoleInterEnaminoneIntermediateStart->InterCondensationReagent1DMF-DMA(110°C)FinalN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineInter->FinalCyclizationReagent2PhenylguanidineBase/Heat

Caption: Convergent synthesis via enaminone intermediate allows versatile substitution on the phenyl ring.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the N-phenyl ring (Position R) and the Thiazole ring (Position R') on Aurora Kinase inhibition. Data is synthesized from seminal studies (e.g., J. Med.[1] Chem. 2010).[2][3][1]

Compound IDThiazole (R')Phenyl Substituent (R)Aurora A IC50 (nM)Aurora B IC50 (nM)Cellular Activity (HCT116)
Lead (18) 2-NH2, 4-Me4-Morpholino8.0 9.2 Potent (G2/M arrest)
Var A 2-H, 4-Me4-Morpholino45.052.0Moderate
Var B 2-NH2, 4-MeH (Unsubstituted)>1000>1000Inactive
Var C 2-NH2, 4-Me4-Fluoro120.0145.0Weak
Var D 2-NH2, 4-Me3-Chloro-4-Morpholino15.018.0Potent

Critical SAR Insights:

  • Para-Solubilizing Group: A bulky, polar group at the para-position of the phenyl ring (e.g., Morpholine, Piperazine) is essential for potency. This likely interacts with the solvent interface and improves pharmacokinetic properties.

  • Thiazole Amine: The free amine (-NH2) on the thiazole ring often forms a critical water-mediated hydrogen bond or direct interaction with the kinase backbone (Asp145/Lys106 region).

Biological Validation Protocols

To validate the efficacy of synthesized analogs, the following self-validating workflows are required.

In Vitro Kinase Assay (FRET-based)
  • Objective: Determine IC50 against recombinant Aurora A/B.

  • System: Z'-LYTE™ Kinase Assay (Invitrogen) or similar FRET system.

  • Protocol:

    • Incubate compound (serial dilution 10 µM to 0.1 nM) with Recombinant Aurora A (2 nM) and Coumarin-Fluorescein peptide substrate (2 µM).

    • Initiate reaction with ATP (at Km, typically 10–50 µM).

    • Incubate for 1 hour at Room Temperature.

    • Add Development Reagent (Protease) which cleaves non-phosphorylated peptides.

    • Read: Measure Fluorescence Ratio (445 nm ex / 520 nm em).

    • Validation: Z'-factor must be > 0.5. Staurosporine used as positive control.

Cellular Biomarker Analysis (Western Blot)[4]
  • Objective: Confirm mechanism (inhibition of Histone H3 phosphorylation).

  • Cell Line: HCT116 or HeLa (synchronized with Nocodazole).

  • Protocol:

    • Treat cells with inhibitor (e.g., 100 nM) for 24 hours.

    • Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

    • Primary Antibody: Anti-phospho-Histone H3 (Ser10).

    • Control: Total Histone H3 and GAPDH.

    • Expected Result: Dose-dependent disappearance of p-H3(Ser10) band, indicating Aurora B inhibition.[4]

References

  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry (2010), 53(11), 4367–4378. Context: Primary source for the synthesis and SAR of the specific scaffold described in this guide.

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors Source: Journal of Medicinal Chemistry (2013), 56(2), 640–659. Context: Provides detailed protocols for the enaminone-guanidine synthetic route and structural biology insights relevant to this scaffold.

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors Source: Molecules (2021), 26(17), 5170.[5] Context: Review of synthetic methodologies for aminopyrimidine construction.

Integrated Structural Elucidation of Novel Pyrimidine Scaffolds: A Multi-Modal Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, pyrimidine derivatives are ubiquitous scaffolds, forming the backbone of nucleoside analogs, kinase inhibitors, and antivirals. However, their synthesis—particularly alkylation reactions—often yields complex mixtures of regioisomers (e.g.,


- vs. 

-alkylation or

- vs.

-alkylation). Standard 1H NMR is frequently insufficient due to the lack of protons on the heterocyclic ring in highly substituted derivatives.

This guide details a multi-modal elucidation strategy combining High-Resolution Mass Spectrometry (HRMS) fragmentation analysis with heteronuclear 2D NMR (


H-

N HMBC). This approach moves beyond simple verification, offering a self-validating protocol for de novo structure determination.

Phase I: Mass Spectrometry & Fragmentation Logic

While HRMS provides the molecular formula, the structural fingerprint lies in the fragmentation pattern. For pyrimidines, the dominant and diagnostic pathway is the Retro-Diels-Alder (RDA) reaction.

The Retro-Diels-Alder (RDA) Mechanism

Unlike simple aliphatic chains that fragment via inductive cleavage, the pyrimidine ring undergoes a specific pericyclic ring opening in the gas phase (ESI+ or ESI-).

  • Mechanism: The pyrimidine ring cleaves at the 1,4 and 2,3 bonds (or 3,4 and 1,6 depending on substitution), expelling a nitrile (R-CN) or an isocyanate moiety.

  • Diagnostic Value: The mass difference between the parent ion and the RDA fragment reveals the specific substituents attached to the removed fragment (usually N3-C4 or N1-C2-N3).

Experimental Protocol: MS/MS Acquisition
  • Ionization: Electrospray Ionization (ESI) in positive mode is preferred for basic pyrimidines.

  • Collision Energy (CE): A stepped CE ramp (e.g., 20, 35, 50 eV) is critical to capture both the molecular ion and the RDA fragments.

MS_Fragmentation Parent Parent Ion [M+H]+ Excitation Collision Induced Dissociation (CID) Parent->Excitation RDA_Cleavage Retro-Diels-Alder (RDA) Ring Opening Excitation->RDA_Cleavage Ring Strain Frag1 Fragment A (e.g., Nitrile loss) RDA_Cleavage->Frag1 Neutral Loss Frag2 Fragment B (Retained Ring Segment) RDA_Cleavage->Frag2 Detected Ion

Figure 1: The Retro-Diels-Alder fragmentation pathway, the diagnostic signature of pyrimidine rings in MS/MS.

Phase II: NMR Spectroscopy (The Connectivity Map)

Mass spectrometry provides the "parts list," but NMR provides the blueprint. For pyrimidines, Nitrogen-15 (


N) NMR  is not optional—it is the definitive tool for resolving alkylation ambiguity.
The "Blind Spot" of Carbon-13

In substituted pyrimidines, quaternary carbons (C2, C4, C5, C6) often appear in a narrow chemical shift range (150–170 ppm), making assignment via


C NMR alone risky.
The Solution: H- N HMBC

Direct detection of


N is insensitive. The 

H-

N Heteronuclear Multiple Bond Correlation (HMBC)
experiment detects

N indirectly via coupling to protons up to 3-4 bonds away.

Why it works:

  • 
    -Alkylation:  The alkyl protons will show a strong 2-bond correlation (
    
    
    
    ) to
    
    
    and a 3-bond correlation to
    
    
    and
    
    
    .
  • 
    -Alkylation:  The alkyl protons will correlate to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Differentiation: Since

    
     and 
    
    
    
    often have distinct chemical environments (e.g., if
    
    
    has a carbonyl vs.
    
    
    having a methyl), the
    
    
    H-
    
    
    C HMBC combined with
    
    
    H-
    
    
    N HMBC unambiguously places the substituent.
Reference Data: Typical Chemical Shifts
NucleusPositionTypical Shift (

ppm)
Diagnostic Correlations (HMBC)

C
C-2150 - 165Correlates to H-1' (N1-subst)

C
C-4/C-6155 - 175Distinguishable by substituents at C5

C
C-590 - 110Often the only protonated ring carbon

N
N-1/N-3-150 to -250 (rel. to CH

NO

)
Key discriminator for alkylation site

Integrated Workflow: Solving the Puzzle

The following logic tree illustrates the decision-making process for a researcher handling a novel pyrimidine derivative.

Elucidation_Logic Start Purified Unknown Pyrimidine Derivative MS_Step Acquire HRMS & MS/MS (Identify RDA Fragments) Start->MS_Step NMR_1H 1H NMR (Identify Alkyl/Aryl Groups) MS_Step->NMR_1H Ambiguity Is Regioisomerism Possible? (e.g., N1 vs N3) NMR_1H->Ambiguity Route_Simple NO: Assign via 1H-13C HMBC Ambiguity->Route_Simple Symmetrical/Known Route_Complex YES: Perform 1H-15N HMBC Ambiguity->Route_Complex Asymmetrical/Unknown Final Structure Confirmed Route_Simple->Final Analysis_N1 Correlation: Alkyl H -> N1 Correlation: Alkyl H -> C2 & C6 Route_Complex->Analysis_N1 Analysis_N3 Correlation: Alkyl H -> N3 Correlation: Alkyl H -> C2 & C4 Route_Complex->Analysis_N3 Analysis_N1->Final Analysis_N3->Final

Figure 2: Decision logic for resolving pyrimidine regioisomers using 15N-HMBC as the critical filter.

Detailed Experimental Protocol

Sample Preparation
  • Solvent Choice: DMSO-

    
     is the standard due to high solubility and its ability to slow down proton exchange, sharpening NH signals.
    
  • Concentration:

    • For

      
      H/
      
      
      
      C: 5–10 mg.
    • For

      
      H-
      
      
      
      N HMBC: Minimum 20–30 mg is recommended due to low sensitivity, though cryoprobes can lower this requirement.
Instrument Parameters (Bruker/Varian Standard)
  • 
    H-
    
    
    
    C HMBC:
    Optimize for long-range coupling constants (
    
    
    ) of 8 Hz.
  • 
    H-
    
    
    
    N HMBC:
    • Optimization: Set long-range delay for

      
       Hz (smaller than CH coupling).
      
    • Spectral Width:

      
      N dimension requires a wide sweep (approx 400 ppm) if chemical shift is unknown, or focused (100 ppm) if predicted.
      
    • Scans: High scan count (ns=64 or 128) is often necessary for natural abundance

      
      N.
      
Data Analysis Steps
  • Assign Protons: Identify the "anchor" protons (e.g., a methyl group on the pyrimidine ring or an adjacent aromatic ring).

  • Trace the Backbone: Use

    
    H-
    
    
    
    C HMBC to walk from the anchor protons to the quaternary carbons (C2, C4, C6).
  • Resolve Nitrogen: Look for the cross-peak in the

    
    H-
    
    
    
    N spectrum.
    • Self-Validation: If you propose an N1-alkyl structure, the alkyl protons must correlate to a nitrogen that does not correlate to C4-substituents.

References

  • Taylor & Francis. (2016). Structure elucidation – Knowledge and References.[1][2][3] Medicinal Plants and Malaria.[1] [Link]

  • MDPI. (2023). Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] [Link]

  • ResearchGate. (2023). N3-Alkylation of N1-substituted pyrimidine nucleobases with different alkylating agents.[Link]

  • American Chemical Society (ACS). (2007). Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance. Organic Letters.[13] [Link]

  • National Institute of Standards and Technology (NIST). (2012). 15N - NMR Chemical Shifts of Major Chemical Families.[5][Link]

Sources

In silico modeling of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine binding sites.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The molecule N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents a quintessential 2-anilinopyrimidine scaffold. In medicinal chemistry, this is classified as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, most notably Protein Kinases (e.g., CDK2, JNK1, Aurora Kinases, and VEGFR).

This guide provides a rigorous in silico workflow to model the binding of this scaffold. Unlike generic tutorials, this document focuses on the specific physicochemical challenges of the 2-aminopyrimidine core: tautomeric ambiguity , hinge-region hydrogen bonding , and halogen bonding contributions from the 4-chlorophenyl moiety.

Structural Basis & Target Selection[1]

The Pharmacophore

The binding efficacy of this scaffold relies on three geometric constraints:

  • Hinge Binder: The pyrimidine N1 (acceptor) and the exocyclic C2-amino group (donor) form a bidentate hydrogen bond network with the kinase hinge region (backbone of residues like Leu83 in CDK2 or Met111 in JNK1).

  • Hydrophobic Core: The 4-phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Selectivity Handle: The N-(4-chlorophenyl) ring extends toward the solvent front or the DFG motif, where the chlorine atom can engage in halogen bonding or hydrophobic packing.

Reference Crystal Structures

To ensure experimental grounding, this guide utilizes CDK2 (Cyclin-Dependent Kinase 2) as the primary model system. The following PDB entries contain structurally homologous ligands and should be used as control templates:

PDB IDTargetLigand ClassResolutionRelevance
1H1P CDK22-anilinopyrimidine2.00 ÅGold Standard: Direct structural analog.
2NO3 JNK14-anilinopyrimidine2.30 ÅComparative validation for specificity.
1T46 Aurora AAminopyrimidine1.90 ÅValidation for kinase selectivity profiling.

Computational Pipeline Overview

The following workflow integrates Quantum Mechanics (QM) for accurate parameterization with Molecular Dynamics (MD) for thermodynamic validation.

G cluster_0 Phase 1: Static Modeling cluster_1 Phase 2: Dynamic Validation L_Prep Ligand Prep (QM/DFT Optimization) Dock Docking (AutoDock Vina/Glide) L_Prep->Dock P_Prep Target Prep (PDB Cleanup & H++) P_Prep->Dock MD MD Simulation (GROMACS - 100ns) Dock->MD Analysis Thermodynamics (MM/GBSA) MD->Analysis

Figure 1: Integrated computational pipeline for kinase inhibitor modeling. Blue/Red nodes indicate preparation, Yellow indicates sampling, Green indicates dynamic validation.

Phase 1: Ligand Preparation & Parametrization

Critical Failure Point: The 2-aminopyrimidine ring can exist in two tautomeric forms: the amino form (dominant) and the imino form. Standard force fields often misassign this.

Protocol 1: QM Geometry Optimization

Do not rely on molecular mechanics (MM) force fields for the initial geometry.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT (Density Functional Theory).[1]

  • Functional/Basis Set: B3LYP/6-31G* (Cost-effective standard) or ωB97X-D/def2-TZVP (High accuracy with dispersion corrections).

  • Tautomer Check: Calculate energy for both amino and imino forms. The amino form is typically >5 kcal/mol more stable.

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges using the Antechamber module (AmberTools). This is crucial for the chlorophenyl ring, where standard Mulliken charges fail to capture the

    
    -hole of the halogen.
    

Phase 2: Molecular Docking Strategy

Grid Box Definition (The "Search Space")

For CDK2 (PDB: 1H1P), the grid must center on the ATP-binding cleft.

  • Center: Coordinates of the native ligand (approx. x=32.0, y=-5.0, z=12.0).

  • Dimensions:

    
     Å.
    
  • Spacing: 0.375 Å (Standard for Vina).

Interaction Constraints

To filter false positives, enforce a Pharmacophore Constraint during docking (if using Glide) or post-docking filtering (if using Vina):

  • Constraint 1: H-bond Donor (Ligand NH)

    
     Backbone Carbonyl of Leu83 .
    
  • Constraint 2: H-bond Acceptor (Ligand Pyrimidine N1)

    
     Backbone Amine of Leu83 .
    

Interaction Leu83_CO Leu83 (C=O) Kinase Hinge Leu83_NH Leu83 (N-H) Kinase Hinge Ligand_N1 Ligand (N1) Pyrimidine Ring Leu83_NH->Ligand_N1 H-Bond (2.9 Å) Ligand_NH Ligand (N-H) Exocyclic Amine Ligand_NH->Leu83_CO H-Bond (2.8 Å)

Figure 2: The critical "Hinge Binder" motif. Successful docking requires these specific donor-acceptor pairs.

Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the hydrophobic packing of the chlorophenyl group.

Protocol 2: System Setup (GROMACS)
  • Topology Generation:

    • Protein: pdb2gmx with AMBER99SB-ildn force field (optimized for protein backbones).

    • Ligand: acpype or antechamber to generate GAFF (General Amber Force Field) topology using the RESP charges derived in Phase 1.

  • Solvation: Cubic box, TIP3P water model, 1.0 nm buffer distance.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Protocol 3: The Production Run
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps, 300 K, V-rescale thermostat. Restrain heavy atoms.

  • Equilibration (NPT): 100 ps, 1 bar, Parrinello-Rahman barostat.

  • Production: 100 ns, 2 fs time step.

    • Why 100 ns? Kinase hinge breathing modes typically occur on the 10-50 ns timescale. 100 ns ensures the ligand doesn't drift.

Data Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

  • H-Bond Occupancy: The Leu83 H-bonds (Fig 2) must exist for >60% of the simulation time.

Phase 4: Binding Free Energy (MM/GBSA)

To quantify affinity, use the Molecular Mechanics / Generalized Born Surface Area method.[2] This is more accurate than docking scores.

Formula:



Protocol 4: gmx_MMPBSA Calculation
  • Tool: gmx_MMPBSA (a GROMACS wrapper for AmberTools).

  • Trajectory: Extract frames from the last 20 ns of the stable trajectory (e.g., 200 frames).

  • Parameters:

    • igb = 5 (Modified GB model II, best for proteins).

    • saltcon = 0.150 (Salt concentration).[1][3]

  • Interpretation:

    • A

      
       of -30 to -50 kcal/mol  typically indicates a potent lead compound (nanomolar affinity).
      
    • Decomposition Analysis: Check the contribution of the 4-chlorophenyl group. It should show favorable Van der Waals (

      
      ) contributions due to hydrophobic burial.
      

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • De Azevedo, W. F. (2001). Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. Proceedings of the National Academy of Sciences, 98(23), 13006-13011. (Provides the structural basis for CDK2 binding sites). Link

  • Valdés-Tresanco, M. S., et al. (2021).[4] gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation, 17(10), 6281–6291. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

Sources

Physicochemical properties of substituted pyrimidin-2-amine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties of substituted pyrimidin-2-amine compounds, focusing on their application in medicinal chemistry, particularly as kinase inhibitors.

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary: The "Privileged" Scaffold

The pyrimidin-2-amine (2-AP) scaffold is a cornerstone of modern pharmacopeia, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib, Ribociclib). Its ubiquity stems from a unique physicochemical duality:

  • Hinge Recognition: The N1 atom (H-bond acceptor) and the C2-amino group (H-bond donor) form a bidentate interaction with the kinase hinge region (e.g., Met336 in nNOS, Glu592/Asp597 interactions).

  • Tunable Electronics: The scaffold's electron-deficient ring allows for precise modulation of pKa and lipophilicity via substitution, enabling "molecular chameleon" behavior—switching between polar (soluble) and non-polar (permeable) states via intramolecular hydrogen bonding (IMHB).

This guide dissects these properties to aid in the rational design of bioavailable, potent inhibitors.

Electronic Architecture: pKa and Tautomerism

The Basicity Paradox

Unlike aliphatic amines (pKa ~10), the exocyclic amine of 2-aminopyrimidine is planar and largely non-basic due to resonance delocalization into the electron-deficient π-system. Protonation occurs preferentially at the ring nitrogen (N1/N3) , not the exocyclic amine.

  • Unsubstituted 2-AP pKa: ~3.54[1]

  • Mechanism: The electron-donating amino group (+M effect) raises the pKa relative to unsubstituted pyrimidine (pKa ~1.3) but remains significantly less basic than pyridine (pKa ~5.2) due to the inductive withdrawal of the second nitrogen.

Substituent Effects (Hammett Correlation)

Substituents at the C4/C5/C6 positions dramatically shift the pKa of the ring nitrogen. This is critical for optimizing salt-bridge interactions within the binding pocket.

Substituent (Position)Electronic EffectApprox. pKa ShiftImpact on Binding
None (H) Reference3.54 (Baseline)Standard H-bond acceptor strength.[1]
Electron Donating (e.g., 4-CH3, 4-OMe) +I / +M+0.5 to +1.5Increases N1 basicity; strengthens salt bridges but may reduce permeability (higher ionization at pH 7.4).[1]
Weak Electron Withdrawing (e.g., 5-Br, 5-Cl) -I-1.0 to -2.0Lowers pKa; ensures neutral species dominance at physiological pH (better permeability).[1]
Strong Electron Withdrawing (e.g., 4-CF3, 5-NO2) -I / -M-2.5 to -4.0Drastically reduces N1 basicity; may weaken H-bond acceptor capability at the hinge.[1]
Tautomeric Equilibrium

While the Amino tautomer is dominant (>99%) in aqueous solution and most crystal structures, the Imino form can be stabilized in non-polar environments or specific protein pockets. This equilibrium is solvent-dependent and crucial for "induced fit" binding mechanisms.

Figure 1: Tautomeric Equilibrium & Hinge Binding Mode

Tautomerism Amino Amino Form (Dominant) (H-bond Donor) Imino Imino Form (Rare) (H-bond Acceptor) Amino->Imino  K_taut << 1   Kinase Kinase Hinge Region (e.g., Met, Glu residues) Amino->Kinase  Canonical Bidentate Binding (N1: Acceptor, NH2: Donor) Imino->Kinase  Alternative Binding Mode (Rare)

Caption: The amino tautomer is the primary species responsible for the canonical bidentate hydrogen bonding with the kinase hinge region.

Lipophilicity & Permeability: The "Chameleon" Effect

A critical design strategy for 2-aminopyrimidines is the formation of Intramolecular Hydrogen Bonds (IMHB) . This phenomenon allows the molecule to "hide" its polarity (H-bond donors) from the solvent, effectively increasing its lipophilicity (LogD) and membrane permeability without chemically removing polar groups required for target binding.

Mechanism of Permeability Enhancement
  • Open Conformation (Polar): In water, the 2-amino group forms H-bonds with solvent molecules.

  • Closed Conformation (Lipophilic): In the lipid bilayer, the 2-amino group forms an IMHB with a hydrogen bond acceptor at the ortho position (e.g., a substituent on an attached phenyl ring). This reduces the desolvation penalty.

Figure 2: The Molecular Chameleon Effect (IMHB)

IMHB cluster_water Aqueous Environment (Blood/Cytosol) cluster_lipid Lipid Bilayer (Cell Membrane/BBB) Open Open Conformation High Polarity (Low LogD) Solvated NH2 group Closed Closed Conformation (IMHB) Masked Polarity (High LogD) Internal H-bond formed Open->Closed  Desolvation & IMHB Formation   Closed->Open  Re-solvation upon exit   Note Result: Enhanced Permeability (Delta LogP > 1.0) Closed->Note

Caption: Dynamic switching between open (solvated) and closed (IMHB) conformations minimizes desolvation energy costs, facilitating membrane crossing.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended. These methods ensure data integrity and reproducibility.

Protocol: Spectrophotometric pKa Determination

Standard potentiometric titration is often unsuitable for 2-APs due to low solubility at neutral pH.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Buffer System: Use a "Universal Buffer" (citrate-phosphate-borate) covering pH 2.0 to 12.0.

  • Titration:

    • Dilute stock to 50 µM in buffers of varying pH (0.5 unit increments).

    • Record UV-Vis spectra (200–400 nm) for each pH point.

    • Focus: Monitor the bathochromic shift (red shift) of the

      
       transition upon protonation of the ring nitrogen.
      
  • Analysis: Plot Absorbance (

    
    ) vs. pH. Fit the sigmoid curve using the Henderson-Hasselbalch equation to extract pKa.
    
    • Validation: The isosbestic point must remain sharp; loss of isosbesticity indicates decomposition or precipitation.

Protocol: LogD (Lipophilicity) via Miniaturized Shake-Flask
  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 10 µL of 10 mM compound stock (DMSO) to 490 µL of pre-saturated octanol and 490 µL of pre-saturated buffer in a 1.5 mL tube.

    • Vortex for 1 hour at 25°C.

    • Centrifuge at 10,000 rpm for 5 mins to separate phases.

  • Quantification:

    • Analyze both phases via HPLC-UV or LC-MS/MS.

    • Calculation:

      
      
      
    • Note: For compounds with IMHB potential, also measure LogD in non-polar solvents (e.g., alkane/water) to quantify the "chameleon" magnitude (

      
      ).
      

Figure 3: Physicochemical Characterization Workflow

Workflow Start Synthesis of 2-Aminopyrimidine Analog Solubility Kinetic Solubility (PBS pH 7.4) Start->Solubility pKa pKa Determination (UV-Metric Titration) Solubility->pKa If Soluble > 5µM pKa->Start High Basicity? Add EWG (F, Cl) LogD LogD 7.4 (Shake Flask / HPLC) pKa->LogD Determine Ionization State Permeability PAMPA / Caco-2 Permeability Assay LogD->Permeability Predict Bioavailability Permeability->Start Low Permeability? Add IMHB motif

Caption: Integrated workflow for optimizing physicochemical properties. Feedback loops guide structural modification based on pKa and permeability data.

References

  • Roskoski, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

  • Wagen, C., et al. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. Link

  • Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Link

  • Jang, M., et al. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. Journal of Physical Chemistry A. Link

  • Alex, A., et al. (2011). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry. Link

  • Shugar, D., & Kierdaszuk, B. (1985). Tautomerism of purines and pyrimidines and its biological implications. Journal of Biosciences. Link

Sources

The Pyrimidine Privilege: A Technical Guide to the Kinase Inhibitor Patent Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrimidine scaffold represents one of the most prolific and "privileged" structures in modern medicinal chemistry, particularly within the kinase inhibitor class. Its structural homology to the adenine ring of ATP allows it to serve as an ideal anchor for the ATP-binding pocket (hinge region) of protein kinases. This guide analyzes the intellectual property (IP) landscape of pyrimidine-based inhibitors, tracing their evolution from simple ATP-competitive agents to complex covalent inhibitors and degrader (PROTAC) payloads. It provides researchers with the technical grounding to navigate patent claims, validate competitor IP, and design novel chemical matter.

Structural Basis: The Hinge-Binding Anchor

To understand the patent landscape, one must first understand the structural imperative that drives it. The vast majority of kinase patents covering pyrimidines claim priority based on the scaffold's ability to form specific hydrogen bonds with the kinase hinge region.

The "Adenine Mimicry" Mechanism

The pyrimidine ring (1,3-diazine) typically binds in the ATP pocket, mimicking the adenine of ATP.

  • N1 Interaction: Often acts as a hydrogen bond acceptor for the backbone NH of the "Gatekeeper + 1" residue.

  • C2/C4 Substituents: Critical for selectivity. Substituents at the 2- and 4-positions (often amino groups) act as hydrogen bond donors to the backbone carbonyls.

  • Solvent Front: The C5 and C6 positions usually point towards the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) without disrupting the primary binding mode.

Visualization of the Pharmacophore

The following diagram illustrates the canonical binding mode protected in thousands of Markush structures.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Inhibitor Pyrimidine Inhibitor Core GK Gatekeeper Residue GK1 GK+1 (Backbone NH) N1 Pyrimidine N1 (Acceptor) GK1->N1 H-Bond (Critical) GK3 GK+3 (Backbone CO) C2 C2-Amino Group (Donor) C2->GK3 H-Bond (Anchor) C4 C4-Substituent (Hydrophobic/Selectivity) C4->GK Steric Interaction (Selectivity)

Caption: Canonical binding mode of 2-aminopyrimidine inhibitors interacting with the kinase hinge region backbone.

Patent Landscape Analysis & Evolution

The IP landscape has evolved from broad claims on monocyclic pyrimidines to highly specific claims on fused systems and mutant-selective conformers.

The "Big Three" Assignees
  • Pfizer: Dominates the CDK4/6 space with palbociclib (PD-0332991) and related pyrido[2,3-d]pyrimidines.

  • AstraZeneca: Leads in EGFR targeting with osimertinib (AZD9291), focusing on acrylamide-functionalized pyrimidines for covalent binding.

  • AbbVie/Pharmacyclics: Revolutionized BTK inhibition with ibrutinib, establishing the value of the pyrazolo[3,4-d]pyrimidine scaffold.

Evolution of Claims
GenerationFocusKey Scaffold FeaturesRepresentative Patent
Gen 1 (2000s) ATP-CompetitiveMonocyclic pyrimidines, QuinazolinesUS 5,747,498 (Erlotinib)
Gen 2 (2010s) Selectivity/PotencyFused systems (Pyrazolo-, Pyrido-pyrimidines)US 7,208,489 (Palbociclib)
Gen 3 (2015+) Mutant/CovalentAcrylamide "warheads" attached to pyrimidineUS 8,946,235 (Osimertinib)
Gen 4 (2020+) Degradation (PROTACs)Pyrimidine linker attachment pointsUS 11,065,250 (Formulations)

Strategic Case Studies: IP Deep Dive

Ibrutinib (Imbruvica) – The Covalent Breakthrough
  • Target: Bruton’s Tyrosine Kinase (BTK).

  • Core Patent: US 7,514,444 (Pharmacyclics).[1][2]

  • Mechanism: The patent claims a pyrazolo[3,4-d]pyrimidine core with a specific acrylamide moiety. This electrophile forms a covalent bond with Cysteine 481 in the BTK active site.

  • IP Insight: The "Markush" structure in the '444 patent is relatively narrow regarding the "warhead" position, which was critical for defending against generic challenges. The specificity of the Michael acceptor (acrylamide) position relative to the hinge-binding core is the key inventive step.

Osimertinib (Tagrisso) – Mutant Selectivity
  • Target: EGFR T790M (Resistance Mutation).[3]

  • Core Patent: US 8,946,235 (AstraZeneca).[3]

  • Mechanism: A mono-cyclic pyrimidine core (unlike the fused quinazoline of earlier generations like Gefitinib).

  • IP Insight: The shift back to a simpler pyrimidine core allowed for a different binding orientation that avoided steric clash with the bulky Methionine residue in the T790M mutant. The patent explicitly claims the mesylate salt form, which provided superior bioavailability—a common lifecycle management strategy.

Palbociclib (Ibrance) – The CDK Standard
  • Target: CDK4/6.

  • Core Patent: US RE47,739 (Reissue of US 7,208,489) (Pfizer).

  • Mechanism: A pyrido[2,3-d]pyrimidine scaffold.[4][5]

  • IP Insight: The reissue patent (RE47,739) extended the protection term.[6] The claims focus heavily on the specific side chains at the 2-amino and 8-positions (cyclopentyl group), which are essential for inducing the correct conformation in the ATP pocket.

Technical Workflow: IP Validation & Replication

When evaluating a competitor's patent or developing a new pyrimidine scaffold, the following workflow ensures data integrity and claim validation.

Synthesis Protocol (General Procedure)

Most pyrimidine patents rely on SNAr (Nucleophilic Aromatic Substitution) chemistry.

Step-by-Step Protocol:

  • Starting Material: Begin with 2,4-dichloropyrimidine.

  • C4 Displacement (Selectivity Step):

    • Reagent: Aniline or bulky amine (0.95 eq).

    • Conditions: iPrOH, Et3N, 0°C to RT.

    • Rationale: The C4 position is more electrophilic due to the para-like relationship with N1. Selective displacement occurs here first.

  • C2 Displacement (Hinge Binder Step):

    • Reagent: Ammonia or primary amine (excess).

    • Conditions: n-BuOH, 120°C (sealed tube) or Pd-catalyzed Buchwald-Hartwig coupling if the amine is unreactive.

    • Rationale: This installs the critical H-bond donor for the hinge.

SynthesisWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: C4-Displacement (S_NAr, 0°C) Start->Step1 Inter Intermediate: 2-Chloro-4-amino-pyrimidine Step1->Inter Step2 Step 2: C2-Displacement (Buchwald or High Temp S_NAr) Inter->Step2 Final Final Product: 2,4-Diaminopyrimidine Step2->Final

Caption: General synthetic route for functionalizing the pyrimidine core (S_NAr sequence).

Assay Validation (IC50 Determination)

To validate patent claims of "potency < 10 nM," use a radiometric HotSpot™ assay or ADP-Glo™.

  • Critical Parameter: ATP Concentration.[4]

    • Screening: Use ATP @ Km (typically 10-50 µM) to identify competitive inhibitors.

    • Physiological: Use ATP @ 1 mM to test for efficacy under cellular conditions (critical for clinical translation).

  • Control: Always run a known standard (e.g., Staurosporine) alongside the test compound.

Future Horizons

The pyrimidine scaffold is not stagnant. Current patent filings (2024-2025) indicate a shift toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using the pyrimidine core as the "warhead" to bind the kinase, linked to an E3 ligase ligand (e.g., Cereblon). Patents now claim the linker attachment point on the pyrimidine ring (often the solvent-exposed C5 position).

  • Allosteric Modulators: Pyrimidines designed to bind to the "back pocket" (DFG-out conformation), bypassing the crowded ATP hinge region.

References

  • Pfizer Inc. Substituted 2-aminopyridines useful in treating cell proliferative disorders.[5] U.S. Patent RE47,739 (Reissue of US 7,208,489).[7]

  • Pharmacyclics Inc. Inhibitors of Bruton's Tyrosine Kinase. U.S. Patent 7,514,444.[1][2]

  • AstraZeneca AB. Pyrimidine derivatives for inhibiting EGFR. U.S. Patent 8,946,235.[3][8][9][10]

  • Eli Lilly and Company. Protein kinase inhibitors (Abemaciclib).[11][12] U.S. Patent 7,855,211.

  • Reaction Biology. Kinase Assay Protocols and HotSpot™ Technology.

  • Wu, P., et al. Discovery of the Irreversible BTK Inhibitor Ibrutinib. Journal of Medicinal Chemistry.

Sources

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine potential as a PLK4 inhibitor.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine as a PLK4 Inhibitor Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Cancer Biologists, and Drug Discovery Scientists

Executive Summary: The Anilinopyrimidine Scaffold in PLK4 Inhibition

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents a quintessential Type I ATP-competitive kinase inhibitor scaffold . In the context of Polo-like Kinase 4 (PLK4) drug discovery, this molecule serves as a critical "fragment lead" or "core pharmacophore." While clinical candidates like CFI-400945 have evolved into more complex structures to enhance solubility and selectivity, the 2-amino-4-phenylpyrimidine core remains the structural engine driving potency.

This guide analyzes the potential of this specific chemotype, detailing its predicted binding mode, the biological consequences of PLK4 inhibition (centrosome amplification and mitotic catastrophe), and the rigorous experimental protocols required to validate its activity.

Molecular Mechanism & Structural Analysis

1.1 The Target: PLK4 (Polo-like Kinase 4)

PLK4 is the master regulator of centriole duplication.[1][2][3][4][5][6] Unlike other mitotic kinases (PLK1, Aurora A/B) that regulate spindle dynamics, PLK4 levels must be tightly oscillated.

  • Normal Physiology: PLK4 triggers the formation of a single procentriole next to the parent centriole during the S-phase.

  • Pathology: Over-inhibition prevents duplication.[3] However, incomplete inhibition or overexpression leads to centrosome amplification (supernumerary centrosomes), causing multipolar spindles and aneuploidy.

  • Therapeutic Strategy: The "Goldilocks" paradox—PLK4 inhibitors often kill cancer cells by inducing too much genomic instability (via multipolar divisions) or by blocking division entirely (senescence).

1.2 Pharmacophore Analysis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

This compound functions as a hinge-binder within the ATP-binding pocket of PLK4.

Structural ElementFunction in PLK4 Active SiteInteraction Type
Pyrimidine Ring (N1) Accepts Hydrogen Bond from the backbone NH of the Hinge region (likely Cys132 in PLK4).H-Bond Acceptor
C2-Amino Group (NH) Donates Hydrogen Bond to the backbone Carbonyl of the Hinge region.H-Bond Donor
C4-Phenyl Group Occupies the hydrophobic pocket adjacent to the Gatekeeper residue.Hydrophobic /

Stacking
4-Chloro Substituent Extends into the solvent front or hydrophobic back-pocket; Halogens often improve metabolic stability and potency via halogen bonding.Lipophilic / Halogen Bond
1.3 Signal Transduction Pathway

The following diagram illustrates the PLK4 signaling cascade and the intervention point of the inhibitor.

PLK4_Pathway Inhibitor N-(4-chlorophenyl)-4- phenylpyrimidin-2-amine PLK4_Active PLK4 (Active Homodimer) Inhibitor->PLK4_Active Competitive Inhibition (ATP Pocket) Centriole Procentriole Formation Inhibitor->Centriole Blocks Duplication PLK4_Inactive PLK4 (Inactive) PLK4_Inactive->PLK4_Active Autophosphorylation (Trans-activation) ATP ATP ATP->PLK4_Active Cofactor STIL STIL (Scaffold Protein) PLK4_Active->STIL Phosphorylation SAS6 SAS6 (Cartwheel Assembly) STIL->SAS6 Recruitment SAS6->Centriole Assembly Amp Centrosome Amplification (Multipolar Spindles) Centriole->Amp Dysregulation (if inhibition fails/oscillates) Aneuploidy Aneuploidy / Cell Death Amp->Aneuploidy Mitotic Catastrophe

Caption: PLK4 activation cascade leading to centriole biogenesis. The inhibitor competes with ATP, preventing STIL phosphorylation and blocking the SAS6 cartwheel assembly.

Biological Characterization Protocols

To validate this compound as a PLK4 inhibitor, a "triad of evidence" is required: Biochemical Potency, Cellular Phenotype, and Target Engagement.

2.1 Biochemical Assay: ADP-Glo Kinase Assay

Rationale: Direct measurement of kinase activity inhibition in a cell-free system. This assay is preferred over radiometric assays for high-throughput screening due to its sensitivity and luminescence readout.

Protocol:

  • Reagents: Recombinant human PLK4 (catalytic domain), Ultra-Pure ATP, Casein or Myelin Basic Protein (MBP) substrate, ADP-Glo Reagent (Promega).

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Prep: Serially dilute N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Add 2 µL compound + 4 µL PLK4 enzyme. Incubate 10 min at RT (allows inhibitor to bind).

    • Add 4 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

2.2 Cellular Phenotype: Immunofluorescence for Centrosomes

Rationale: PLK4 inhibition results in a distinct phenotype: cells with zero centrioles (after several cycles) or, paradoxically, cells with amplified centrosomes if the inhibition leads to cytokinesis failure.

Protocol:

  • Cell Line: HeLa or MCF-7 (Breast Cancer).

  • Treatment: Treat cells with IC90 concentration of the compound for 48-72 hours.

  • Fixation: Fix in -20°C Methanol for 10 min (preserves centrosome structure better than formalin).

  • Staining:

    • Primary Ab: Anti-Pericentrin (Centrosome marker) and Anti-Gamma-Tubulin.

    • Counterstain: DAPI (Nucleus).

  • Analysis: Confocal microscopy.

    • Positive Hit: Significant increase in cells with >2 centrosomes (amplification) OR cells with 0 centrosomes (monopolar spindles).

2.3 Flow Cytometry: Cell Cycle Analysis

Rationale: PLK4 inhibition causes mitotic defects, leading to accumulation in G2/M phase or Polyploidy (>4N DNA content).

Protocol:

  • Harvest: Trypsinize treated cells.

  • Permeabilization: Resuspend in 70% Ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Staining: Wash with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA signal).

  • Acquisition: Run on Flow Cytometer (e.g., BD FACSCanto).

  • Gating: Exclude doublets (FSC-A vs FSC-H). Analyze histogram for DNA content.

    • Expected Result: Increase in >4N population (Polyploidy) indicating cytokinesis failure.

Medicinal Chemistry Perspective & Optimization

While N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a potent core, it likely suffers from poor solubility and "pan-kinase" activity (inhibiting Aurora A/B or CDK2).

3.1 Structure-Activity Relationship (SAR) Strategy

To convert this scaffold into a clinical candidate (like CFI-400945), the following modifications are standard:

RegionModification StrategyPurpose
4-Phenyl Ring Substitution with solubilizing groups (e.g., Piperazine, Morpholine).Improve aqueous solubility and oral bioavailability.
2-Aniline Modification of the 4-Cl to bulky ethers or amides.Probe the "Back Pocket" to increase selectivity for PLK4 over Aurora kinases.
Pyrimidine C5 Addition of small alkyl groups (Methyl/Ethyl).Twist the molecule to better fit the specific PLK4 ATP gatekeeper region.
3.2 Selectivity Profiling

A critical liability of aminopyrimidines is off-target inhibition of Aurora B .

  • Test: Run parallel kinase assays for PLK4 vs. Aurora B.

  • Goal: Achieve >100-fold selectivity window.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (N-4-C Scaffold) Biochem Biochemical Assay (ADP-Glo / IC50) Start->Biochem Decision Potency < 100nM? Biochem->Decision Cell Cellular Screening (HeLa / MCF-7) Selectivity Selectivity Panel (Aurora A/B, PLK1-3) Cell->Selectivity Phenotype Confocal Microscopy (Centrosome Count) Cell->Phenotype Decision->Cell Yes Optimization SAR Optimization (Add Solubilizing Groups) Decision->Optimization No Lead Lead Candidate Selectivity->Lead High Selectivity Phenotype->Lead Valid Mechanism Optimization->Biochem

Caption: Critical path for validating the aminopyrimidine scaffold as a PLK4 inhibitor.

References

  • Mason, J. M., et al. (2014).[1] "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.

  • Laufer, R., et al. (2013). "The discovery of PLK4 inhibitors: (E)-3-((2,3,6-trifluorophenyl)methylene)indolin-2-one." Bioorganic & Medicinal Chemistry Letters, 23(15), 4253-4257. (Describes scaffold evolution).

  • Holland, A. J., & Cleveland, D. W. (2014). "Polo-like kinase 4 inhibition: a strategy for cancer therapy?" Cancer Cell, 26(2), 151-153.

  • Sampson, P. B., et al. (2015).[1] "The discovery of Polo-like kinase 4 inhibitors: Identification of (1R,2S)-2-(3-((E)-4-((2,4-difluorobenzyl)oxy)-3-methoxybenzylidene)-2-oxoindolin-6-yl)-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)." Journal of Medicinal Chemistry, 58(1), 130-146.

  • Mu, S., et al. (2025).[6] "Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry.[6]

Sources

Antimicrobial and anti-inflammatory properties of pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the design, synthesis, and evaluation of pyrimidine derivatives as dual-action therapeutic agents. It moves beyond generic overviews to provide actionable, field-tested protocols and mechanistic insights for drug discovery professionals.

Executive Summary: The Pyrimidine Advantage

In the landscape of medicinal chemistry, the pyrimidine scaffold (1,3-diazine) represents a "privileged structure" due to its ubiquity in biological systems (cytosine, thymine, uracil) and its distinct electronic profile. For researchers, the strategic value lies in its dual-pharmacophore potential : the ability to engineer a single molecule that acts as both an antimicrobial agent (targeting bacterial DNA gyrase/DHFR) and an anti-inflammatory agent (inhibiting COX-2/iNOS).

This duality is critical for treating complex pathologies like septic shock or microbial keratitis , where infection triggers a devastating inflammatory cascade. This guide details the structural logic and experimental validation required to harness this potential.

Structural Activity Relationship (SAR) Engineering

To achieve dual activity, the pyrimidine core must be decorated with specific substituents that satisfy the binding pockets of two distinct target classes.

The "Dual-Key" SAR Strategy
  • Position C-2 (The Anchor): Substitution here is critical for solubility and target affinity.

    • Antimicrobial:[1][2][3][4][5][6][7] An amino (-NH₂) or guanidino group often mimics the hydrogen-bonding patterns required for DHFR inhibition.

    • Anti-inflammatory:[1][3][4][5][6][8][9][10][11][12][13][14] A thiol (-SH) or methylthio (-SMe) group can enhance lipophilicity, aiding membrane penetration to reach intracellular inflammatory kinases.

  • Positions C-4 & C-6 (The Wings): These positions define the shape and electronic environment.

    • Electron-Withdrawing Groups (EWG): A phenyl ring with -Cl, -F, or -NO₂ at the para position on C-4 significantly boosts potency against Gram-positive bacteria (S. aureus) and enhances COX-2 selectivity by filling the hydrophobic side pocket.

  • Position C-5 (The Modulator):

    • Introduction of a cyano (-CN) or ester (-COOEt) group here (common in Biginelli products) creates a "push-pull" electronic system that stabilizes the ring and improves metabolic stability.

Visualization: SAR Logic Map

The following diagram illustrates the optimal substitution patterns for maximizing dual efficacy.

SAR_Map Core Pyrimidine Scaffold (1,3-Diazine) C2 C-2 Position (Binding Anchor) Core->C2 Nucleophilic Attack Site C4 C-4 Position (Hydrophobic Pocket) Core->C4 Electrophilic Site C5 C-5 Position (Electronic Modulator) Core->C5 Nucleophilic Site C6 C-6 Position (Steric Balance) Core->C6 Electrophilic Site C2_Detail Amino (-NH2): Increases Bacterial DNA affinity Thiol (-SH): Enhances Lipophilicity C2->C2_Detail C4_Detail 4-Cl/F-Phenyl: Targets COX-2 hydrophobic channel & Bacterial cell wall penetration C4->C4_Detail C5_Detail Cyano/Ester: Stabilizes ring against metabolism C5->C5_Detail C6->C4_Detail

Caption: SAR optimization map highlighting specific functional groups required for dual antimicrobial and anti-inflammatory activity.

Mechanisms of Action

The therapeutic power of pyrimidine derivatives stems from their ability to interrupt two parallel biological cascades.[6][9][10][11]

  • Antimicrobial Pathway: Pyrimidines act as antimetabolites. They competitively inhibit Dihydrofolate Reductase (DHFR) (mimicking folic acid) or inhibit DNA Gyrase (subunit B), preventing bacterial DNA supercoiling and replication.

  • Anti-inflammatory Pathway: They selectively inhibit Cyclooxygenase-2 (COX-2) .[9][13] Unlike traditional NSAIDs that target COX-1 (causing gastric ulcers), optimized pyrimidines fit the larger active site of COX-2, reducing the conversion of arachidonic acid to Prostaglandin E2 (PGE2), a key inflammatory mediator.

Mechanism_Action cluster_Bacteria Antimicrobial Mechanism cluster_Inflammation Anti-inflammatory Mechanism Drug Pyrimidine Derivative DNA_Gyrase DNA Gyrase / DHFR Drug->DNA_Gyrase Inhibits Death Bacterial Cell Death COX2 COX-2 Enzyme Drug->COX2 Selectively Inhibits Replication Bacterial DNA Replication DNA_Gyrase->Replication Promotes PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Pain & Swelling PGE2->Inflammation Triggers

Caption: Dual mechanistic pathway showing simultaneous inhibition of bacterial replication and inflammatory prostaglandin synthesis.

Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Antimicrobial Susceptibility (Resazurin Microtiter Assay)

Why this method? Unlike standard turbidity tests, Resazurin provides a colorimetric "self-check" for cell viability, eliminating false negatives from precipitated compounds.

Reagents:

  • Resazurin sodium salt powder (Sigma).

  • Mueller-Hinton Broth (MHB).

  • Positive Control: Ciprofloxacin.

  • Solvent: DMSO (Max final concentration < 1%).

Workflow:

  • Preparation: Dissolve test pyrimidine in DMSO to 1 mg/mL.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions in MHB (100 µL per well).

  • Inoculation: Add 100 µL of bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 30 µL of 0.015% Resazurin solution. Incubate for 2-4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • MIC Determination: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Protocol B: In Vitro COX-2 Inhibition (TMPD Assay)

Why this method? It directly measures the peroxidase activity of COX enzymes using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate, offering high sensitivity.

Reagents:

  • Purified Ovine COX-2 enzyme.

  • Arachidonic Acid (Substrate).

  • TMPD (Chromophore).

  • Heme (Cofactor).

Workflow:

  • Blanking: Set up a "No Enzyme" well to correct for non-enzymatic oxidation.

  • Incubation: Mix Buffer (Tris-HCl, pH 8.0), Heme, and Test Compound (10 µM start). Incubate for 5 mins to allow binding.

  • Activation: Add COX-2 enzyme.

  • Reaction: Initiate by adding Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm immediately. The rate of color change is proportional to COX activity.

  • Calculation:

    
    
    

Synthesis Strategy: The Biginelli Route

The most robust method for generating diverse dihydropyrimidine scaffolds is the Biginelli Reaction . It is a one-pot, multicomponent condensation that is highly amenable to combinatorial chemistry.

Standard Protocol:

  • Reactants: Mix Aldehyde (1 eq), Ethyl acetoacetate (1 eq), and Urea/Thiourea (1.5 eq).

  • Catalyst: Use a Lewis acid (e.g.,

    
     or 
    
    
    
    , 10 mol%).
  • Solvent: Ethanol (reflux).

  • Time: 3-5 hours.

  • Workup: Pour into crushed ice. The solid precipitate is filtered and recrystallized from ethanol.

Data Presentation: Comparative Efficacy

When reporting your results, structure your data to highlight the Selectivity Index (SI) . A high SI for COX-2/COX-1 indicates reduced side effects.

Table 1: Representative Activity Profile of Pyrimidine Derivatives

Compound IDR1 (C-2)R2 (C-4)MIC (S. aureus) µg/mLCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
PYR-01 -NH₂Phenyl64.012.515.01.2 (Low)
PYR-05 -SH4-Cl-Phenyl8.00.4555.0122.2 (High)
PYR-09 -SMe4-NO₂-Phenyl4.00.3848.0126.3 (High)
Celecoxib--N/A0.0515.0300.0
Ciprofloxacin--0.5N/AN/AN/A

Note: Compounds with electron-withdrawing groups at C-4 (PYR-05, PYR-09) show superior dual activity.

References

  • Recent Advances in Pyrimidine Derivatives as Antimicrobial Agents. Source: ResearchGate (2023). A comprehensive review of amino-pyrimidine derivatives and their efficacy against resistant strains.

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors. Source: MDPI (2023). Detailed study on the antioxidant and anti-inflammatory mechanisms of pyrimidines using the TMPD assay.

  • Structure-Activity Relationship of Pyrimidine Analogs. Source: Taylor & Francis (2024). Analysis of pharmacophores required for dual antimicrobial and anti-inflammatory pathways.

  • Experimental Protocols for Anti-inflammatory Screening. Source: Indian Journal of Pharmaceutical Sciences. Validated methodologies for carrageenan-induced paw edema and in vitro assays.

  • Design and Synthesis of Morpholinopyrimidine Derivatives. Source: RSC Advances (2023). Investigation into NO suppression in LPS-stimulated macrophages.

Sources

Investigating the role of pyrimidine derivatives in Alzheimer's disease models.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Pyrimidine Scaffolds as Multi-Target Directed Ligands in Alzheimer’s Pathology: From Rational Design to In Vivo Validation

Part 1: The Strategic Imperative

1.1 The Failure of "One-Molecule-One-Target" Alzheimer's Disease (AD) is a multifactorial pathology characterized by cholinergic depletion, amyloid-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (A

) aggregation, tau hyperphosphorylation, and oxidative stress. The historical failure of single-target drugs (e.g., pure AChE inhibitors) has shifted the paradigm toward Multi-Target Directed Ligands (MTDLs) .[1]

1.2 Why Pyrimidine Derivatives? The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry due to its ability to engage multiple binding pockets via hydrogen bonding donor/acceptor motifs.

  • Kinase Inhibition: The pyrimidine ring mimics the adenine ring of ATP, allowing it to target the ATP-binding pockets of kinases like GSK-3

    
      (crucial for Tau phosphorylation).
    
  • Cholinesterase Binding: Fused pyrimidine systems (e.g., thienopyrimidines) can span the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE .

  • Neuroprotection: Nitrogen-rich pyrimidine derivatives often exhibit radical scavenging properties, mitigating oxidative stress.

Part 2: Rational Design & In Silico Profiling

To investigate these derivatives effectively, one must employ a "Design-in-Parallel" strategy. We do not screen randomly; we design for dual affinity.

2.1 The Pharmacophore Fusion Strategy

  • Fragment A (The Anchor): A pyrimidine core designed to occupy the ATP pocket of GSK-3

    
     (Val135 hinge interaction).
    
  • Fragment B (The Effector): A hydrophobic moiety (e.g., benzylamine) linked to the pyrimidine to target the AChE active site.

  • Linker: A carbon chain optimized to prevent steric clash while allowing simultaneous binding.

2.2 Workflow Visualization

DrugDiscoveryPipeline Scaffold Pyrimidine Scaffold Selection Docking In Silico Docking (AutoDock Vina) Scaffold->Docking Library Gen Synthesis Chemical Synthesis (Fusion/Linker) Docking->Synthesis Top Hits InVitro In Vitro Screening (AChE/GSK-3β) Synthesis->InVitro Purified Cpds Cellular Cellular Validation (SH-SY5Y) InVitro->Cellular Low IC50 InVivo In Vivo Validation (APP/PS1 Mice) Cellular->InVivo Low Toxicity

Caption: Figure 1. Integrated workflow for developing pyrimidine-based MTDLs, moving from computational selection to in vivo proof-of-concept.

Part 3: In Vitro Biochemical Validation

The first "gate" for any candidate is high-affinity inhibition of Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3


 (GSK-3

).

3.1 Protocol: Modified Ellman’s Assay for AChE Inhibition Rationale: This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[2] We use a modified version to account for spontaneous hydrolysis.

Materials:

  • AChE (Electrophorus electricus)

  • Substrate: Acetylthiocholine iodide (ATCI)[2]

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)[2]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

Step-by-Step Methodology:

  • Preparation: Dissolve pyrimidine derivatives in DMSO. Dilute with buffer (Final DMSO < 0.1% to prevent enzyme denaturation).

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate Buffer
      
    • 20

      
      L Test Compound (various concentrations)[3]
      
    • 20

      
      L AChE solution (0.2 U/mL)
      
    • Incubate at 25°C for 10 minutes.

  • Reaction: Add 10

    
    L of DTNB/ATCI mixture (1:1 ratio).
    
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Correction: Run a "Blank" well (Buffer + DTNB + ATCI, no Enzyme) to subtract spontaneous hydrolysis.

  • Calculation: % Inhibition =

    
    .
    

3.2 Data Presentation: Comparative Potency Hypothetical data based on typical pyrimidine derivative profiles.

Compound ClassTarget 1: AChE (

nM)
Target 2: GSK-3

(

nM)
Selectivity Index (AChE/BuChE)
Tacrine (Ref) 45>10,0001.2
Donepezil (Ref) 12>10,000850
Pyr-D1 (Lead) 28 45 120
Pyr-D2 1501215
Pyr-D3 82,500400

Interpretation: Compound Pyr-D1 represents a balanced MTDL profile, inhibiting both targets in the nanomolar range, unlike the single-target reference standards.

Part 4: Cellular Models & Signaling Pathways

4.1 The Model: SH-SY5Y Neuroblastoma Cells We utilize retinoic acid-differentiated SH-SY5Y cells to mimic a cholinergic neuronal phenotype.

4.2 Mechanism of Action: The GSK-3


/Nrf2 Axis 
Pyrimidine derivatives often act by inhibiting GSK-3

, which prevents the phosphorylation (and degradation) of Nrf2. This allows Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HO-1), protecting the neuron from A

toxicity.

4.3 Pathway Visualization

SignalingPathway Drug Pyrimidine Derivative GSK3B GSK-3β (Active) Drug->GSK3B Inhibits Nrf2_Cyto Nrf2 (Cytosol) Drug->Nrf2_Cyto Stabilizes GSK3B->Nrf2_Cyto Phosphorylates (Degradation) Tau Tau Protein GSK3B->Tau Hyper-P Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (DNA) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Neuroprotection) ARE->HO1 Transcription PHF Paired Helical Filaments (Tangles) Tau->PHF Aggregation

Caption: Figure 2.[4] Dual mechanism: Inhibition of GSK-3


 reduces Tau tangles and stabilizes Nrf2 for antioxidant defense.

Part 5: In Vivo Validation (Behavioral Phenotyping)

5.1 Model Selection

  • APP/PS1 Transgenic Mice: Express human APP (Swedish mutation) and PSEN1. Ideal for amyloid plaque and memory deficits.

  • Age: 6–9 months (onset of cognitive decline).

5.2 Protocol: Morris Water Maze (MWM) Rationale:[5][6] Assesses spatial learning and memory, which are hippocampus-dependent and severely compromised in AD.

Methodology:

  • Apparatus: Circular pool (1.2m diameter) filled with opaque water (titanium dioxide), maintained at 24°C.

  • Acquisition Phase (Days 1–5):

    • Hidden platform submerged 1 cm below surface in the Target Quadrant (TQ).

    • Mice act as their own controls. 4 trials/day, starting from different cardinal points.

    • Metric:Escape Latency (Time to find platform).

  • Probe Trial (Day 6):

    • Remove the platform.[5][7][8][9]

    • Allow mouse to swim for 60 seconds.[10]

    • Metric:Time spent in Target Quadrant .

  • Treatment Groups:

    • Vehicle (Saline)[11]

    • Positive Control (Donepezil 5 mg/kg)

    • Pyrimidine Derivative (Low/High Dose, e.g., 5/15 mg/kg p.o.)

5.3 Self-Validating Control:

  • Visible Platform Test: Performed on Day 0 to ensure visual acuity and motor function are intact. If a mouse fails this, it is excluded to prevent false positives in memory deficits.

Part 6: Pharmacokinetics & BBB Permeability[5]

A potent inhibitor is useless if it cannot cross the Blood-Brain Barrier (BBB).

6.1 Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Compound in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract.

  • Acceptor Plate: PBS.[7]

  • Calculation: Permeability (

    
    ) is calculated based on UV absorbance in the acceptor well after 18h incubation.
    
  • Benchmark:

    
     cm/s indicates high CNS permeability.
    

References

  • Bolognesi, M. L., et al. (2019). "Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease." European Journal of Medicinal Chemistry. Link

  • Sun, J., et al. (2018).[4] "Design of dual GSK-3β/AChE inhibitors." Journal of Medicinal Chemistry. Link

  • Ellman, G. L., et al. (1961).[7] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Morris, R. (1984). "Developments of a water-maze procedure for studying spatial learning in the rat." Journal of Neuroscience Methods. Link

  • Di Martino, R. M. C., et al. (2023). "PAMPA-BBB QSAR model to predict brain penetration potential." Frontiers in Pharmacology. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of N-benzyl-2-phenylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The N-benzyl-2-phenylpyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, possessing a high degree of homology with ATP-competitive inhibitors. While historically associated with kinase inhibition (resembling the core of Imatinib), recent high-profile optimizations have established this specific chemotype as a potent inhibitor of Deubiquitinases (DUBs), specifically the USP1/UAF1 complex (e.g., ML323).

This guide provides a rigorous technical analysis of the SAR driving this scaffold, transitioning from synthetic accessibility to molecular recognition.

The Pharmacophore

The scaffold functions as a "hinge-binder" mimic in kinases and a catalytic site blocker in DUBs. It consists of three distinct vectors for optimization:

  • The Pyrimidine Core: Acts as the central hub, providing essential hydrogen bond acceptor capability (N1/N3).

  • The C2-Phenyl Ring: Targets the hydrophobic back-pocket (Gatekeeper region in kinases; hydrophobic channel in USP1).

  • The C4-Amino Benzyl Arm: Provides rotational freedom to access solvent-exposed regions or specific allosteric pockets.

Chemical Synthesis: Validated Protocols

To ensure reproducibility, we utilize a convergent synthetic route. The SNAr-first, Suzuki-second approach is preferred over the reverse to minimize competing hydrolysis at the C4 position during the cross-coupling step.

Diagram 1: Retrosynthetic Workflow

Synthesis_Workflow SM1 2,4-Dichloropyrimidine Int1 Intermediate: 2-Chloro-N-benzylpyrimidin-4-amine SM1->Int1 Step 1: SNAr Et3N, iPrOH, 80°C SM2 Substituted Benzylamine SM2->Int1 Final Target: N-benzyl-2-phenylpyrimidin-4-amine Int1->Final Step 2: Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 90°C SM3 Phenylboronic Acid Deriv. SM3->Final

Caption: Convergent synthesis strategy prioritizing C4-nucleophilic displacement followed by C2-Suzuki coupling to maximize regioselectivity.

Detailed Protocol: Step-by-Step
Step 1: Regioselective SNAr Displacement
  • Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the inductive effect of the adjacent nitrogen atoms and less steric hindrance.

  • Protocol:

    • Dissolve 2,4-dichloropyrimidine (1.0 equiv) in isopropyl alcohol (0.5 M concentration).

    • Add triethylamine (1.5 equiv) to scavenge HCl.

    • Add the substituted benzylamine (1.05 equiv) dropwise at 0°C.

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1][2]

    • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine. The C4-isomer is typically the major product (>90% regioselectivity).

Step 2: Suzuki-Miyaura Cross-Coupling
  • Rationale: Installing the C2-phenyl ring requires a robust palladium cycle. The C2-chlorine is deactivated compared to the starting material but remains reactive enough for Suzuki conditions.

  • Protocol:

    • Suspend the Intermediate (from Step 1) and appropriate phenylboronic acid (1.2 equiv) in DME:Water (3:1 ratio).

    • Add Na₂CO₃ (2.0 equiv). Degas with nitrogen for 10 minutes (Critical for catalyst life).

    • Add Pd(PPh₃)₄ (5 mol%).

    • Heat to 90°C under inert atmosphere overnight.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is non-linear; modifications in one region often alter the preferred conformation of the others. The data below synthesizes findings from USP1 inhibition studies (e.g., ML323 analogs) and general kinase literature.

Diagram 2: SAR Logic Map

SAR_Map Core Pyrimidine Core C2 Region A: C2-Phenyl Ring Core->C2 Linker Region B: NH-Methylene Linker Core->Linker C2_Opt1 Ortho-substitution (e.g., 2-isopropyl, 2-CF3) Increases Potency C2->C2_Opt1 C2_Opt2 Para-substitution Often reduces activity (Steric clash) C2->C2_Opt2 Linker_Opt1 N-Methylation Abolishes activity (Loss of H-bond donor) Linker->Linker_Opt1 Linker_Opt2 Chiral branching (alpha-methyl) Stereoselective fit Linker->Linker_Opt2 Benzyl Region C: Benzyl Ring Linker->Benzyl Benzyl_Opt1 Electron Rich (OMe) Improves metabolic stability Benzyl->Benzyl_Opt1 Benzyl_Opt2 Heterocyclic replacement (Pyridine/Triazole) Solubility handle Benzyl->Benzyl_Opt2

Caption: SAR decision tree highlighting the critical role of ortho-substitution on the C2-phenyl ring and the necessity of the NH-donor.

Quantitative SAR Data Summary

The following table summarizes the impact of C2-phenyl substitutions on USP1 inhibitory activity (IC₅₀), a primary target for this scaffold.

Compound IDC2-Phenyl Substituent (R1)Benzyl Substituent (R2)IC₅₀ (USP1)Mechanistic Insight
1 (Lead) HH> 10 µMBaseline scaffold lacks hydrophobic grip.
2 2-CF₃H1.1 µMOrtho-CF₃ fills the hydrophobic pocket.
3 4-CF₃H> 20 µMPara-subst. causes steric clash with active site wall.
4 (ML323) 2-Isopropyl3,4-dimethoxy76 nM Optimal hydrophobic fit; OMe improves solubility.
5 2-NitroH8.5 µMEWG at ortho position is unfavorable (electronic repulsion).
6 2-IsopropylN-Methyl-benzylInactiveLoss of NH hydrogen bond donor (hinge/catalytic interaction).

Key Takeaway: The "Ortho Effect" is critical. Bulky, lipophilic groups (Isopropyl, CF₃) at the ortho position of the C2-phenyl ring force the phenyl ring to twist out of coplanarity with the pyrimidine, adopting a conformation that perfectly matches the hydrophobic sub-pocket of the target enzyme.

Biological Evaluation Protocols

Trustworthy data requires self-validating assays. For this scaffold, we utilize a fluorogenic biochemical assay and a cellular viability counter-screen.

A. Ubiquitin-Rhodamine 110 Assay (Biochemical)

This assay measures the cleavage of the amide bond between ubiquitin and a fluorophore.

  • Reagents: Recombinant USP1/UAF1 complex; Ub-Rho110 substrate.

  • Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM TCEP (Freshly prepared to prevent oxidation), 0.01% BSA.

  • Protocol:

    • Incubate compound (10-point dose response) with Enzyme (1 nM) for 15 mins at room temp.

    • Initiate reaction with Ub-Rho110 (100 nM).

    • Readout: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 20 mins.

    • Validation: Use ML323 as a positive control (expected IC₅₀ ~70-80 nM).

B. Cell Viability (MTS Assay)

To ensure the observed activity is not due to general toxicity or membrane disruption.

  • Cell Line: H520 or A549 (NSCLC lines sensitive to USP1 inhibition).

  • Protocol:

    • Seed 3,000 cells/well in 96-well plates. Adhere overnight.

    • Treat with compounds for 72 hours.

    • Add MTS reagent (Promega CellTiter 96). Incubate 2 hours.

    • Measure Absorbance at 490 nm.

Computational Insights & Molecular Docking

Understanding the binding mode is essential for rational design.

Diagram 3: Binding Mode Interaction Map

Binding_Mode L_NH Ligand: NH (Linker) P_Backbone Protein: Backbone Carbonyl (Hinge/Loop) L_NH->P_Backbone H-Bond Donor L_N1 Ligand: Pyrimidine N1 L_C2 Ligand: 2-Isopropyl-Phenyl P_Pocket Protein: Hydrophobic Pocket (Leu/Val/Phe cluster) L_C2->P_Pocket Van der Waals / Hydrophobic P_NH Protein: Backbone NH P_NH->L_N1 H-Bond Acceptor

Caption: Schematic of the critical H-bond network and hydrophobic anchoring required for high-affinity binding.

Computational Protocol: When docking these derivatives (e.g., using Glide or AutoDock Vina):

  • Grid Generation: Focus on the ATP-binding cleft or the specific USP1 catalytic channel (PDB: 5X6N or similar).

  • Ligand Prep: Ensure the pyrimidine N1 is unprotonated (acceptor) and the linker NH is protonated (donor).

  • Constraints: Enforce a hydrogen bond constraint on the linker NH to the backbone carbonyl (e.g., Gly residue in kinases or specific catalytic residue in DUBs) to filter out non-productive poses.

References

  • Discovery of ML323: Liang, Q., et al. (2014).[2] "Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer." Journal of Medicinal Chemistry, 57(9), 3911–3923.

  • Kinase Docking Methodologies: Tu, M., et al. (2010). "Molecular docking studies of phenylaminopyrimidine derivatives as Janus kinase 2 (JAK2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4591-4596.

  • Synthetic Protocols: Das, J., et al. (2004). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib)." Journal of Medicinal Chemistry, 49(23), 6819–6832.

Sources

Synthesis and characterization of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide (also referred to as 1-isonicotinoyl-4-(4-chlorophenyl)thiosemicarbazide).

This compound represents a critical pharmacophore in medicinal chemistry, particularly in the development of antitubercular and antimicrobial agents. The structure combines the isoniazid scaffold (a first-line anti-TB drug) with a lipophilic 4-chlorophenyl thiosemicarbazide moiety, a modification known to enhance membrane permeability and metal chelation properties (specifically with Cu(II) and Fe(III) in biological systems).

Chemical Strategy & Retrosynthesis

The synthesis is designed around a convergent nucleophilic addition reaction. The strategy relies on the high nucleophilicity of the terminal hydrazine nitrogen of isoniazid attacking the electrophilic carbon of the isothiocyanate group.

  • Core Reaction: Nucleophilic Addition

  • Thermodynamic Control: The formation of the stable thiourea linkage is favored under reflux conditions.

  • Atom Economy: 100% (Addition reaction with no byproducts).

Retrosynthetic Analysis: Target Molecule


 Isonicotinic acid hydrazide (Isoniazid) + 4-Chlorophenyl isothiocyanate

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
Isonicotinic acid hydrazide (Isoniazid) 137.141.0Nucleophile
4-Chlorophenyl isothiocyanate 169.631.0 - 1.1Electrophile
Ethanol (Absolute) 46.07SolventMedium
Glacial Acetic Acid 60.05Cat. (Optional)Proton Donor
Synthesis Workflow
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isoniazid (10 mmol, 1.37 g) in absolute ethanol (30 mL) . Mild heating (40°C) may be required to achieve full dissolution.

  • Addition: Add 4-Chlorophenyl isothiocyanate (10 mmol, 1.70 g) dropwise to the stirring solution.

    • Note: If the reaction is sluggish, add 2-3 drops of glacial acetic acid as a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor progress via TLC (Mobile phase: 5% Methanol in Dichloromethane). The starting isothiocyanate spot (high Rf) should disappear.

  • Workup:

    • Allow the reaction mixture to cool slowly to room temperature.

    • A heavy white to off-white precipitate should form.

    • Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the precipitate using vacuum filtration.

  • Purification:

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted isothiocyanate.

    • Wash with diethyl ether (2 x 10 mL) to facilitate drying.

    • Recrystallization: Recrystallize the crude solid from hot ethanol (or an Ethanol/DMF 9:1 mixture if solubility is low).

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Reaction Mechanism & Pathway

The formation of the thiosemicarbazide linkage proceeds via the nucleophilic attack of the terminal amino group of the hydrazide onto the isothiocyanate carbon. This is followed by a proton transfer (tautomerization) to stabilize the thioamide structure.

ReactionMechanism Reactants Reactants (Isoniazid + 4-Cl-Ph-NCS) TS Transition State (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (NH2 -> C=S) ProtonTransfer Proton Transfer (1,3-H Shift) TS->ProtonTransfer Zwitterion Formation Product Product (Thiosemicarbazide) ProtonTransfer->Product Stabilization

Caption: Mechanistic flow from nucleophilic attack to the stable thiosemicarbazide scaffold.

Characterization & Validation

The following spectral data confirms the structure. The key diagnostic feature is the presence of three distinct N-H protons and the preservation of the pyridine ring integrity.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.60 – 10.80 Singlet (s)1HCONH Hydrazide amide proton (most deshielded).
9.80 – 10.00 Singlet (s)1HCSNH Thioamide proton (adjacent to N-N).
9.20 – 9.50 Singlet (s)1HAr-NH Thioamide proton (adjacent to 4-Cl-Ph).
8.75 – 8.80 Doublet (d)2HPy-H (2,6) Ortho to Pyridine Nitrogen (deshielded).
7.80 – 7.85 Doublet (d)2HPy-H (3,5) Meta to Pyridine Nitrogen.
7.40 – 7.60 Multiplet (m)4HAr-H 4-Chlorophenyl aromatic protons (AA'BB').
Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 – 3350 ν(N-H)Secondary Amides/Thioamides (Broad)
3050 ν(C-H)Aromatic C-H stretch
1660 – 1690 ν(C=O)Carbonyl (Amide I band)
1590 ν(C=N)Pyridine Ring Breathing
1240 – 1260 ν(C=S)Thiocarbonyl stretch (Diagnostic)
750 – 800 ν(C-Cl)Aryl Chloride
Mass Spectrometry
  • Formula: C₁₃H₁₁ClN₄OS

  • Molecular Weight: 306.77 g/mol

  • Observed Ion [M+H]⁺: ~307.05

  • Isotope Pattern: Distinct 3:1 ratio for M (307) and M+2 (309) peaks due to the ³⁵Cl/³⁷Cl isotopes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or high solubility in EtOH.Extend reflux time; Cool to 0°C before filtration; Add water to precipitate product if necessary.
Oily Product Impurities preventing crystallization.Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize immediately.
Start Material Spot on TLC Reaction stalled.Add catalytic glacial acetic acid (3-5 drops) to protonate the isothiocyanate slightly, enhancing electrophilicity.

Safety & Handling

  • Isothiocyanates: Potent skin and respiratory sensitizers. Handle in a fume hood. Wear nitrile gloves.

  • Isoniazid: Hepatotoxic in large quantities; handle with standard laboratory care.

  • Waste Disposal: Segregate halogenated organic waste (due to the chlorophenyl group) from non-halogenated solvents.

References

  • Synthesis of Thiosemicarbazides: Dolezal, M., et al. "Synthesis, antimycobacterial, antifungal and photosynthesis-inhibiting activity of chlorinated N-phenylpyrazine-2-carboxamides." Molecules 15.12 (2010): 8567-8581.[7] Link

  • Characterization of Pyridine Thiosemicarbazones: Rapheal, P. F., et al. "N-(Pyridin-2-yl)hydrazinecarbothioamide." Acta Crystallographica Section E 61.7 (2005): o2243-o2245. Link

  • Biological Activity (Antitubercular): Scior, T., et al. "Antimycobacterial activity of some new N-substituted-thiosemicarbazides." ResearchGate.[4][8] Link

  • General Protocol for Aryl Thiosemicarbazides: Sigma-Aldrich Product Sheet: 4-Chlorophenyl isothiocyanate. Link

Sources

Methodological & Application

Application Note: Modular Synthesis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, convergent protocol for the synthesis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural core for various kinase inhibitors (e.g., CDK, JAK, and MAPK pathways).

Unlike traditional de novo pyrimidine syntheses (e.g., condensation of guanidines with enaminones), this protocol utilizes a sequential regioselective functionalization of 2,4-dichloropyrimidine. This modular approach allows researchers to rapidly diversify the C4-aryl and C2-amine moieties, making it ideal for Structure-Activity Relationship (SAR) studies.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the intrinsic reactivity difference between C4 and C2 chlorides on the pyrimidine ring.

  • Scalability: Avoids high-pressure reactors; amenable to gram-scale synthesis.

  • Versatility: The C2-amination step uses Buchwald-Hartwig conditions to accommodate electron-deficient anilines (like 4-chloroaniline) that perform poorly in standard SNAr reactions.

Retrosynthetic Logic & Mechanism

The synthesis relies on the electronic differentiation of the 2,4-dichloropyrimidine core. The C4 position is electronically more susceptible to oxidative addition by Palladium(0) species and nucleophilic attack compared to the C2 position, primarily due to the specific resonance stabilization of the intermediates and steric accessibility.

Reaction Pathway Visualization

The following diagram illustrates the sequential logic:

ReactionPathway SM 2,4-Dichloropyrimidine (Starting Material) Int Intermediate 1: 2-Chloro-4-phenylpyrimidine SM->Int Prod Target Product: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Int->Prod Reag1 Step 1: Suzuki-Miyaura PhB(OH)2, Pd(PPh3)4 (C4-Selective) Reag2 Step 2: Buchwald-Hartwig 4-Chloroaniline, Pd2(dba)3 (C2-Substitution)

Figure 1: Sequential functionalization strategy favoring C4 substitution followed by C2 amination.

Experimental Protocols

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position. Critical Control Point: Stoichiometry of phenylboronic acid must be strictly controlled (1.05 eq) to prevent bis-coupling at C2.

Materials Table
ReagentMW ( g/mol )EquivalentsAmount (Example)
2,4-Dichloropyrimidine 148.981.05.00 g
Phenylboronic acid 121.931.054.30 g
Pd(PPh3)4 1155.560.03 (3 mol%)1.16 g
Na2CO3 (2M aq) 105.992.542 mL
1,2-Dimethoxyethane (DME) -Solvent100 mL
Procedure
  • Setup: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve 2,4-dichloropyrimidine (5.00 g) in DME (100 mL). Degas the solution by bubbling Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 (1.16 g) under a positive stream of Nitrogen. Stir for 5 minutes at room temperature.

  • Reagent Addition: Add Phenylboronic acid (4.30 g) followed by the 2M Na2CO3 solution (42 mL).

  • Reaction: Heat the mixture to 85°C (internal temperature) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and the mono-coupled product (Rf ~0.4) should appear.[1][2][3] Bis-coupled byproduct appears at Rf ~0.3.

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Expectations: 75–85% as a white/off-white solid.

Step 2: Buchwald-Hartwig Amination

Objective: Displacement of the C2-chloride with an electron-deficient aniline. Why Buchwald? While acidic SNAr (HCl/EtOH) works for simple amines, 4-chloroaniline is weakly nucleophilic. Palladium catalysis ensures high conversion without the need for extreme temperatures that promote decomposition.

Materials Table
ReagentMW ( g/mol )EquivalentsAmount (Example)
Intermediate 1 (from Step 1)190.631.03.00 g
4-Chloroaniline 127.571.22.41 g
Pd2(dba)3 915.720.02 (2 mol%)288 mg
Xantphos 578.620.04 (4 mol%)364 mg
Cs2CO3 325.822.010.2 g
1,4-Dioxane (Anhydrous) -Solvent60 mL
Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Pre-complexation: Add Pd2(dba)3 and Xantphos to the flask. Add 10 mL of dioxane and stir for 5 minutes to form the active catalytic species (solution turns deep purple/orange).

  • Substrate Addition: Add Intermediate 1 (3.00 g), 4-Chloroaniline (2.41 g), and Cs2CO3 (10.2 g). Add the remaining Dioxane (50 mL).

  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: LCMS is preferred here. Look for mass ion [M+H]+ = 282.07.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[4]

  • Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or purify via flash chromatography (10-30% EtOAc in Hexanes).

    • Yield Expectations: 80–90% as a yellow crystalline solid.

Analytical Validation (QC)

Expected Data
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.85 (s, 1H, NH),

    • δ 8.55 (d, J=5.2 Hz, 1H, Pyrimidine H-6),

    • δ 8.15 (d, J=7.5 Hz, 2H, Phenyl ortho-H),

    • δ 7.80 (d, J=8.8 Hz, 2H, Aniline ortho-H),

    • δ 7.55-7.45 (m, 3H, Phenyl meta/para-H),

    • δ 7.40 (d, J=5.2 Hz, 1H, Pyrimidine H-5),

    • δ 7.35 (d, J=8.8 Hz, 2H, Aniline meta-H).

  • LC-MS: Purity >98% (UV 254 nm), Mass [M+H]+ = 282.1/284.1 (Cl isotope pattern 3:1).

Troubleshooting Guide
  • Issue: Low yield in Step 1 (Bis-coupling).

    • Fix: Reduce Phenylboronic acid to 0.95 eq and add it slowly as a solution over 1 hour.

  • Issue: Incomplete conversion in Step 2.

    • Fix: Ensure Dioxane is rigorously anhydrous. Oxygen poisons the Pd-catalyst. Switch base to NaOtBu if Cs2CO3 is too slow (though NaOtBu may cause side reactions with sensitive substrates).

Workflow Visualization

Workflow cluster_step1 Step 1: Regioselective Arylation cluster_step2 Step 2: Buchwald Amination start Start: 2,4-Dichloropyrimidine op1 Dissolve in DME Degas (N2) start->op1 op2 Add Pd(PPh3)4 Add PhB(OH)2 + Base op1->op2 op3 Heat 85°C (4h) Monitor TLC op2->op3 dec1 Mono-product formed? op3->dec1 dec1->op2 No (Add catalyst/time) op4 Dry Intermediate 1 Add Pd2(dba)3 / Xantphos dec1->op4 Yes op5 Add 4-Chloroaniline Cs2CO3 / Dioxane op4->op5 op6 Heat 100°C (12h) Monitor LCMS op5->op6 end Final QC: NMR/LCMS op6->end

Figure 2: Operational workflow for the two-step synthesis.

References

  • Regioselectivity in Pyrimidines: Dolšak, A., Mrgole, K., & Sova, M. (2021).[5] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5] Catalysts, 11(4), 447. [Link][6]

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Alternative Acidic SNAr: Luo, Z., et al. (2002). Regioselective coupling of 2,4-dichloropyrimidine with arylboronic acids.[5] Tetrahedron Letters, 43(33), 5739-5742. [Link]

  • Kinase Inhibitor Scaffold Context: Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry, 40(22), 3601–3616. [Link]

Sources

Application Note: PLK4 Kinase Inhibition using N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

[1]

Introduction & Mechanism of Action

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication in human cells.[1][2][3] Its activity is strictly oscillating; low levels are required for the initiation of procentriole assembly (via phosphorylation of STIL), while high levels or lack of turnover lead to centriole amplification and genomic instability.

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents a "privileged scaffold" in kinase drug discovery.[1] The 2-aminopyrimidine core functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of the kinase.[1] The 4-phenyl and N-(4-chlorophenyl) moieties exploit the hydrophobic regions (Back Pocket/Gatekeeper) to confer selectivity and potency.[1]

This protocol details two critical workflows:

  • Biochemical Quantification: Measuring IC50 using a luminescent ADP-detection assay (ADP-Glo™).

  • Cellular Validation: Phenotypic assessment of centriole duplication via immunofluorescence.[4]

PLK4 Signaling Pathway

The following diagram illustrates the PLK4 regulatory node and the point of pharmacological intervention.

PLK4_Pathwaycluster_regulationCentriole Biogenesis ControlPLK4PLK4 (Active Homodimer)PLK4->PLK4Autophosphorylation (Trans)STILSTIL (Scaffold Protein)PLK4->STILPhosphorylation (STAN motif)Degradationβ-TrCP / Proteasomal DegradationPLK4->DegradationPhosphodegron ActivationInhibitorN-(4-chlorophenyl)-4-phenylpyrimidin-2-amineInhibitor->PLK4ATP Competitive InhibitionSAS6SAS-6 (Cartwheel Assembly)STIL->SAS6RecruitmentCentrioleProcentriole AssemblySAS6->CentrioleCartwheel Formation

Caption: PLK4 regulates centriole assembly via STIL phosphorylation.[5][6][7] The inhibitor blocks this catalytic step, preventing SAS-6 recruitment.[1]

Compound Preparation & Properties[1][3][8][9][10][11][12]

PropertySpecification
Chemical Name N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Molecular Weight ~281.74 g/mol
Solubility DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
Storage -20°C (Solid), -80°C (DMSO Stock)
Stock Prep Dissolve in 100% DMSO to 10 mM.[1] Aliquot to avoid freeze-thaw cycles.

Handling Precaution: 2-aminopyrimidines can be skin irritants.[1] Use standard PPE (gloves, lab coat, goggles).

Protocol A: Biochemical IC50 Determination (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.[8] It is highly sensitive and suitable for determining the Half Maximal Inhibitory Concentration (IC50).

Reagents Required[1][2][11][13][14][15][16]
  • Recombinant Human PLK4: (Active, GST-tagged or similar).

  • Substrate: Casein (dephosphorylated) or PLK4-specific peptide (e.g., derived from STIL).[1]

  • ATP: Ultra-pure (supplied with ADP-Glo kit).[1][9]

  • ADP-Glo™ Kinase Assay Kit: (Promega).[1][9]

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/mL BSA.

  • Plate: 384-well, white, small volume (e.g., Corning 4513).

Experimental Workflow

Assay_WorkflowStep11. Prepare 2X Reagents(Enzyme Mix & Substrate/ATP Mix)Step22. Compound Addition(Serial Dilution in DMSO)Step1->Step2Step33. Kinase Reaction(60 min @ RT)Step2->Step3Step44. ADP-Glo Reagent(Stop Rxn, Deplete ATP, 40 min)Step3->Step4Step55. Detection Reagent(Convert ADP->ATP->Light, 30 min)Step4->Step5Step66. Read Luminescence(Integration: 0.5-1s)Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Step-by-Step Procedure
  • Compound Dilution:

    • Prepare a 10-point dose-response curve in 100% DMSO starting at 100 µM (final assay concentration will be 1 µM top dose, or adjust based on potency).

    • Dilute compound 1:20 into 1X Assay Buffer to create "4X Compound Working Solution" (5% DMSO).

  • Enzyme Reaction Setup (384-well plate):

    • Volume: Total reaction volume = 10 µL.

    • Add 2.5 µL of 4X Compound Working Solution to wells.

    • Add 2.5 µL of 4X PLK4 Enzyme (Optimized concentration, typically 5-20 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.[1]

    • Add 5 µL of 2X ATP/Substrate Mix (Final ATP = Km apparent, typically 10-25 µM; Substrate = 0.2 mg/mL).[1]

  • Incubation:

    • Seal plate and incubate at RT for 60 minutes .

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent .[1] Incubate 40 min at RT (Stops kinase, depletes unconsumed ATP).

    • Add 20 µL of Kinase Detection Reagent . Incubate 30 min at RT (Converts ADP to ATP -> Luciferase signal).[1][2]

  • Measurement:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis
  • Normalize: Convert RLU to % Inhibition using controls:

    • High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).[1]

    • Low Control (LC): Buffer + Substrate + DMSO (No enzyme).[1]

      
      
      
  • Curve Fit: Plot log[Inhibitor] vs. % Inhibition using a non-linear regression (4-parameter logistic model) to determine IC50.

Protocol B: Cellular Centriole Duplication Assay

This protocol validates that the biochemical inhibition translates to a functional phenotype: the failure of centriole duplication (or amplification, depending on dosage/context).

Reagents Required[1][2][11][13][14][15][16]
  • Cell Line: U2OS or HeLa (adherent, easy to image).

  • Primary Antibodies:

    • Anti-Centrin (Centriole marker).[1]

    • Anti-γ-Tubulin (PCM marker).[1][4]

  • Secondary Antibodies: Alexa Fluor 488 (Green), Alexa Fluor 594 (Red).

  • DAPI: Nuclear stain.[1]

  • Fixative: 100% Methanol (cold, -20°C).[1]

Experimental Workflow
  • Seeding:

    • Seed cells on glass coverslips in a 24-well plate (approx. 50,000 cells/well).[1] Allow to adhere overnight.

  • Treatment:

    • Treat cells with N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine at varying concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for 24 to 48 hours .[1]

    • Control: 0.1% DMSO.[1][4]

    • Positive Control: Centrinone (if available) or CFI-400945.[1]

  • Fixation & Staining:

    • Wash with PBS.[1]

    • Fix with cold Methanol for 10 min at -20°C (Preserves centrosome structure better than PFA).

    • Block with 3% BSA/PBS for 30 min.

    • Incubate Primary Antibodies (1:500-1:1000) for 1 hr at RT.[1]

    • Wash 3x PBS.[1]

    • Incubate Secondary Antibodies + DAPI for 1 hr at RT in dark.

    • Mount coverslips.[1]

  • Imaging & Counting:

    • Acquire images using a Fluorescence Microscope (60x or 100x oil objective).[1]

    • Scoring: Count centrioles (Centrin dots co-localized with γ-Tubulin) per cell in >100 cells per condition.

    • Phenotypes:

      • Normal: 2-4 centrioles (G1 vs G2/M).[1]

      • Inhibition: 0-1 centrioles (Progressive loss over cycles).[1]

      • Dysregulation: >4 centrioles (Amplification - sometimes seen at sub-optimal doses where PLK4 degradation is blocked but activity remains).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (ADP-Glo) ATP contamination or degradation.[1]Use Ultra-Pure ATP provided in kit.[1][9] Handle buffers with gloves.[1]
Low Signal (Biochemical) Inactive Enzyme or Substrate issues.[1]Titrate enzyme concentration.[1] Ensure Casein/Peptide is not degraded.[1]
Precipitation Compound insolubility.[1]Do not exceed 1% DMSO in the final assay buffer. Check 10 mM stock for crystals.[1]
No Cellular Effect Poor permeability.[1]Verify cell entry. Increase incubation time to 48h (multiple cell cycles required to see centriole loss).

References

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.[1] Link

  • Holland, A. J., et al. (2010).[7] "Polo-like kinase 4 inhibition: a strategy for cancer therapy."[1][10] Cancer Cell, 17(3), 307-309.[1] Link[1]

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.[1] Link[1]

  • Laufer, R., et al. (2013). "The discovery of PLK4 inhibitors: (E)-3-((2,3,6-trifluoro-5-(pyridin-4-ylamino)benzylidene)indolin-2-one."[1] Bioorganic & Medicinal Chemistry Letters. (Context on PLK4 inhibitor scaffolds).

  • PubChem Compound Summary. "2-Amino-4-phenylpyrimidine." National Center for Biotechnology Information.[1] Link

Cell-based assays for evaluating the antiproliferative effects of pyrimidine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Evaluation of Antiproliferative Pyrimidine Analogs

Introduction: The Pyrimidine Scaffold in Oncology

Pyrimidine derivatives represent a cornerstone of modern chemotherapy. From classical antimetabolites like 5-Fluorouracil (5-FU) and Gemcitabine to novel kinase inhibitors, the nitrogen-containing heterocycle is privileged in drug discovery due to its structural similarity to endogenous nucleosides (cytosine, thymine, uracil).

When evaluating novel pyrimidine analogs, a simple viability test is insufficient. These compounds often exert pleiotropic effects:

  • Antimetabolite Activity: Mimicking nucleosides to inhibit DNA polymerase or Thymidylate Synthase (TS), causing S-phase arrest .

  • Kinase Inhibition: Targeting ATP-binding pockets of EGFR, VEGFR, or CDKs.

  • DNA Intercalation: Leading to double-strand breaks and G2/M arrest .

This guide outlines a validated, multi-parametric workflow to rigorously define the antiproliferative profile of pyrimidine candidates, moving from high-throughput screening to mechanistic validation.

Strategic Experimental Design

Compound Handling & Solubility

Pyrimidine heterocycles often exhibit poor aqueous solubility and high crystallinity.

  • Solvent: Dissolve stock solutions in 100% DMSO (Dimethyl Sulfoxide).

  • Working Concentration: Ensure final DMSO concentration in cell culture is < 0.5% (v/v) to prevent solvent cytotoxicity.

  • Precipitation Check: Pyrimidines may precipitate in aqueous media. Inspect wells microscopically immediately after dosing.

Cell Line Selection

Select lines based on the hypothesized target:

  • p53-Wildtype (e.g., MCF-7, HCT116): To assess p53-dependent apoptosis.

  • p53-Null/Mutant (e.g., HT-29, PC-3): To evaluate efficacy in resistant phenotypes.

  • MDR+ Lines: To test susceptibility to P-glycoprotein efflux.

Module 1: High-Throughput Viability Screening (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) based on metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial) reduce the yellow tetrazolium dye MTT to insoluble purple formazan. This conversion occurs only in metabolically active cells.

Protocol:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add serial dilutions of the pyrimidine compound (e.g., 0.01 µM to 100 µM). Include a Vehicle Control (DMSO) and a Positive Control (e.g., 5-FU) .

  • Incubation: Culture for 48–72 hours (approx. 2–3 doubling times).

  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL). Incubate for 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

Critical Insight: Some pyrimidine analogs with redox potentials may directly reduce MTT. Always perform a cell-free control (media + compound + MTT) to rule out chemical interference.

Module 2: Specific Proliferation (EdU Click Chemistry)

Objective: Distinguish between metabolic suppression and actual inhibition of DNA synthesis.

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog incorporated into DNA during active synthesis.[1] Unlike BrdU, EdU detection uses "Click Chemistry" (copper-catalyzed azide-alkyne cycloaddition), eliminating the need for harsh DNA denaturation that destroys cell morphology.[2]

Protocol:

  • Pulse: Treat cells with the pyrimidine compound for the desired time (e.g., 24h).[2] Add 10 µM EdU to the media for the final 2–4 hours.

  • Fixation: Wash with PBS.[1][3][4][5] Fix with 3.7% Formaldehyde for 15 min.[1][4]

  • Permeabilization: Wash with 3% BSA/PBS.[1][4] Permeabilize with 0.5% Triton X-100 for 20 min.[1][4]

  • Click Reaction: Prepare fresh Click Cocktail:

    • Tris-HCl (pH 8.5)[2]

    • CuSO4 (Copper catalyst)

    • Fluorescent Azide (e.g., Alexa Fluor 488)

    • Ascorbic Acid (Reducing agent - add last).[2]

  • Staining: Incubate cells with Click Cocktail for 30 min in the dark.

  • Counterstain: Stain nuclei with Hoechst 33342.

  • Analysis: Image via Fluorescence Microscopy or quantify via Flow Cytometry.[6][7]

Module 3: Mechanistic Validation (Cell Cycle Analysis)

Objective: Identify the specific phase of cell cycle arrest (S-phase vs. G2/M).

Rationale: Pyrimidine antimetabolites (e.g., Fluorouracil) typically deplete dNTP pools, stalling DNA polymerase and causing accumulation in S-phase . Conversely, pyrimidine-based kinase inhibitors may arrest cells in G1 .

Protocol (Propidium Iodide Staining):

  • Harvest: Trypsinize treated cells. Wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing (prevents clumping). Fix overnight at -20°C.

  • Wash: Centrifuge to remove ethanol. Wash 2x with PBS.[1][2][4]

  • Staining: Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (PI) (binds DNA).

    • 100 µg/mL RNase A (degrades RNA to prevent false signal).

  • Incubation: 30 min at 37°C in the dark.

  • Flow Cytometry: Analyze >10,000 events. Use a linear scale for DNA content.

Visualization of Mechanism:

PyrimidineMechanism Compound Pyrimidine Analog Target1 Inhibit Thymidylate Synthase (TS) Compound->Target1 Target2 Inhibit Kinases (EGFR/CDK) Compound->Target2 Target3 DNA Intercalation Compound->Target3 Effect1 dNTP Depletion Target1->Effect1 Effect2 Signaling Blockade Target2->Effect2 Effect3 DNA Damage Response Target3->Effect3 Outcome1 S-Phase Arrest Effect1->Outcome1 Antimetabolite Outcome2 G1 Arrest Effect2->Outcome2 Kinase Inhibitor Outcome3 G2/M Arrest Effect3->Outcome3 Genotoxin Apoptosis Apoptosis (Sub-G1 Peak) Outcome1->Apoptosis Outcome2->Apoptosis Outcome3->Apoptosis

Caption: Mechanistic pathways by which pyrimidine analogs induce cell cycle arrest and apoptosis.

Module 4: Long-Term Survival (Clonogenic Assay)

Objective: Assess "Reproductive Death"—the inability of a cell to sustain division indefinitely.[8] This is the gold standard for confirming irreversible antiproliferative effects.

Protocol:

  • Seeding: Seed cells at very low density (200–500 cells/well) in 6-well plates.

  • Treatment: Treat with compound for 24h.

  • Washout: Remove drug-containing media, wash with PBS, and replace with fresh complete media.

  • Colony Formation: Incubate for 7–14 days until colonies >50 cells are visible.

  • Fixation & Staining:

    • Fix with Glutaraldehyde (6.0%) or Methanol/Acetic Acid (3:1).

    • Stain with 0.5% Crystal Violet for 30 min.

  • Counting: Count colonies manually or using automated software (e.g., ImageJ).

  • Calculation:

    
    
    

Data Presentation & Analysis

Summarize your findings using the following structure.

Table 1: Assay Comparison for Pyrimidine Evaluation

Assay TypeParameter MeasuredKey Insight for PyrimidinesLimitations
MTT/MTS Metabolic Activity (Mitochondrial)Rapid IC50 generation.Can be confounded by metabolic stress without death.
EdU Click DNA Synthesis (S-phase)Direct measure of antimetabolite efficacy.Requires fixation (endpoint only).
Flow Cytometry DNA Content (Cell Cycle)Distinguishes G1 vs S vs G2/M arrest.Requires high cell numbers (>10^5).[3]
Clonogenic Reproductive SurvivalGold standard for drug resistance/relapse potential.Low throughput; time-consuming (2 weeks).

Integrated Workflow Diagram:

Workflow Start Compound Library (Pyrimidine Analogs) Screen Step 1: MTT Assay (72h Exposure) Start->Screen Decision Hit Selection (IC50 < 10 µM) Screen->Decision Decision->Screen No (Refine Structure) Mech Step 2: Mechanism (Flow Cytometry/EdU) Decision->Mech Yes Survival Step 3: Clonogenic Assay (Reproductive Death) Mech->Survival Output Lead Candidate Profile Survival->Output

Caption: Step-wise screening workflow from initial viability testing to long-term survival validation.

Troubleshooting Guide

  • Issue: High background in MTT.

    • Cause: Pyrimidine compound reducing MTT or precipitation.[3]

    • Fix: Wash cells with PBS before adding MTT; use cell-free controls.

  • Issue: No EdU signal.

    • Cause: Copper catalyst oxidation or insufficient permeabilization.

    • Fix: Prepare Click cocktail fresh; ensure Ascorbic Acid is added last.

  • Issue: Clumping in Flow Cytometry.

    • Cause: Rapid ethanol addition.

    • Fix: Add ethanol dropwise to a vortexing cell suspension.

References

  • Mechanism of Pyrimidine Antimetabolites

    • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

  • MTT Assay Protocols & Pitfalls

    • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • EdU vs.

    • Salic, A., & Mitchison, T. J. (2008).[2][9] A chemical method for fast and sensitive detection of DNA synthesis in vivo.[7] Proceedings of the National Academy of Sciences, 105(7), 2415–2420.

  • Clonogenic Assay Methodology

    • Franken, N. A., et al. (2006).[10] Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319.

  • Flow Cytometry Cell Cycle Analysis

    • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301–311.

Sources

Application Note: Quantitative Bioanalysis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

This application note details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (hereafter referred to as N-CPPA ) in human plasma.

N-CPPA is a lipophilic, basic small molecule (MW 281.7 g/mol ) sharing structural motifs with several Type I and Type II kinase inhibitors (e.g., phenylaminopyrimidine scaffolds found in Imatinib). Accurate quantification in plasma is critical for establishing pharmacokinetic (PK) profiles during preclinical and clinical development.

Mechanistic Challenges & Solutions
  • Challenge (Lipophilicity): With a predicted LogP > 3.5, N-CPPA exhibits high non-specific binding to plasticware and plasma proteins.

    • Solution: We employ Liquid-Liquid Extraction (LLE) rather than protein precipitation. LLE provides superior cleanup of phospholipids, which are known to cause ion suppression in ESI+ mode for hydrophobic analytes.

  • Challenge (Basic pKa): The pyrimidine nitrogen typically has a pKa ~4–5.

    • Solution: An acidic mobile phase (0.1% Formic Acid) ensures full protonation ([M+H]+) for maximum sensitivity in positive electrospray ionization (ESI+).

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the decision points for quality control.

G Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (SIL-Analog) Plasma->IS_Add Spiking LLE LLE Extraction (MTBE) IS_Add->LLE Partitioning Dry Evaporation (N2 Stream) LLE->Dry Org. Phase Recon Reconstitution (MeOH:H2O 1:1) Dry->Recon Conc. LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Injection

Figure 1: Optimized bioanalytical workflow for lipophilic basic drugs in plasma.

Materials & Methods

Chemicals and Reagents
  • Analyte: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (Purity >98%).

  • Internal Standard (IS): N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine-d5 (or structural analog N-(4-fluorophenyl)-4-phenylpyrimidin-2-amine).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Liquid Chromatography Conditions

The separation is performed on a C18 column optimized for basic compounds at high pH or standard acidic conditions. Here, acidic conditions are chosen for robustness.

ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters UPLC)
Column Waters XBridge BEH C18 XP (50 x 2.1 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Profile:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 2.5 min: 95% B

  • 3.5 min: 95% B

  • 3.6 min: 5% B

  • 5.0 min: Stop

Mass Spectrometry (MS/MS) Conditions

Operated in ESI Positive mode using Multiple Reaction Monitoring (MRM).

  • Source Temp: 500°C

  • Capillary Voltage: 3.5 kV

  • Desolvation Gas: 1000 L/hr (N2)

  • Collision Gas: Argon

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
N-CPPA 282.1155.13025Quantifier
N-CPPA 282.1128.03035Qualifier
IS (d5) 287.1160.13025Internal Std

Note: The quantifier ion (m/z 155.1) corresponds to the 4-phenylpyrimidin-2-yl cation formed after cleavage of the exocyclic amine bond.

Sample Preparation Protocol (LLE)

This protocol is designed to minimize matrix effects (ME) and maximize recovery (RE).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms a clear upper organic layer and extracts lipophilic bases efficiently while leaving behind most plasma phospholipids.

  • Mixing: Vortex for 5 minutes at high speed or shake on a plate shaker for 10 min.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass vial. Alternatively, carefully pipette 500 µL of the upper layer.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Water:ACN, 50:50 + 0.1% FA).

  • Clarification: Vortex for 1 min and centrifuge at 4,000 rpm for 2 min before injection.

Method Validation Summary

The method must be validated according to FDA and EMA Bioanalytical Method Validation guidelines.[1]

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • LLOQ Criteria: Signal-to-Noise (S/N) > 10:1; Precision/Accuracy within ±20%.

Precision & Accuracy

Data from Quality Control (QC) samples (n=6 replicates over 3 days).

QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 1.08.510.295.4
Low 3.05.26.898.1
Mid 4003.14.5101.2
High 8002.83.999.7
Matrix Effect & Recovery
  • Extraction Recovery: >85% (Consistent across QC levels).

  • Matrix Factor: 0.95 – 1.05 (Indicates negligible ion suppression due to efficient LLE cleanup).

Troubleshooting & Optimization

Carryover
  • Issue: Lipophilic drugs often stick to the injector needle or valve rotor.

  • Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% FA .[2]

Peak Tailing
  • Issue: Interaction with residual silanols on the column.

  • Fix: Ensure the column is an "end-capped" or "hybrid particle" type (e.g., BEH or CSH technology). Increasing buffer strength (e.g., 10 mM Ammonium Formate) can also mask secondary interactions.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • van Dyk, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum. University of Groningen. Retrieved from [Link]

  • Sivakumar, M., et al. (2023).[1] A Review on Bioanalysis of Recently-Approved Kinase Inhibitors. Advances in Bioresearch. Retrieved from [Link]

Sources

Application Note: Strategic HTS of Pyrimidine-Based Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Privilege in Kinase Drug Discovery

The human kinome (approx. 518 kinases) represents one of the most fruitful target classes in modern oncology and immunology. However, the high conservation of the ATP-binding pocket across this family poses a significant challenge: achieving selectivity.

The pyrimidine scaffold is historically termed a "privileged structure" in medicinal chemistry because it inherently mimics the adenine ring of ATP. This structural mimicry allows pyrimidine-based small molecules to form critical hydrogen bonds with the kinase hinge region (residues connecting the N- and C-terminal lobes).

This guide details the strategic implementation of High-Throughput Screening (HTS) for pyrimidine libraries, moving beyond "brute force" screening to a rational, mechanism-driven approach.

Mechanistic Rationale
  • Hinge Binding: The N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors, while substituents at C2 or C4 can act as donors, replicating the interaction motif of ATP's adenine.

  • Vector Positioning: Substitution at the C5 and C6 positions allows the molecule to project into the "gatekeeper" region or the solvent-exposed front pocket, driving selectivity between closely related kinases (e.g., CDK vs. MAPK).

Library Design & Pre-Screening Triage

Before wet-lab screening, the library must be computationally curated. Screening "blind" with pyrimidines often yields high hit rates but low developability due to promiscuity.

PAINS and Aggregator Filtration

A critical step is the removal of Pan-Assay Interference Compounds (PAINS) . Pyrimidine libraries, if synthetically derived via certain pathways, may contain fused ring systems that act as redox cyclers or protein aggregators rather than specific inhibitors.

Protocol: Apply electronic filters (e.g., Baell & Holloway rules) to remove:

  • Rhodanines[1]

  • Quinones[1]

  • Catechols

  • Curcuminoids[1]

Scaffold Diversity

Ensure your library contains diverse pyrimidine cores:

  • Monocyclic Pyrimidines: (e.g., 2,4-diaminopyrimidines)

  • Fused Systems: (e.g., Pyrazolo[1,5-a]pyrimidines, Purines)

Assay Selection: The Engine of Discovery

For kinase HTS, the choice often lies between measuring enzyme activity (ADP production) or binding affinity (displacement).

Table 1: Comparative Analysis of HTS Platforms

FeatureADP-Glo™ (Promega)LanthaScreen™ TR-FRET (Thermo)Recommendation
Readout Luminescence (ADP generation)Fluorescence Ratio (Tracer displacement)ADP-Glo for primary screening.
Mechanism Universal (measures ADP)Specific (requires labeled tracer)Use ADP-Glo for broad library coverage.
Interference Low (Red-shifted luminescence)Moderate (Fluorescent compounds)Pyrimidines rarely quench luminescence.
Sensitivity High (detects <20 nM ADP)Moderate to HighADP-Glo is superior for low-turnover kinases.
Cost Moderate (2-step reagent)High (Antibody + Tracer)ADP-Glo is more cost-effective for >10k compounds.

Core Protocol: ADP-Glo™ HTS Workflow

This protocol is optimized for a 384-well plate format.[2] The ADP-Glo™ assay is a coupled enzymatic assay where the kinase reaction is stopped, remaining ATP is depleted, and ADP is converted to ATP to generate a luciferase signal.[3][4][5]

Reagents & Equipment[3][6][7][8][9]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Substrate: Protein/Peptide substrate (specific to target kinase).

  • ATP: Ultra-pure ATP (concentration set to

    
     apparent).
    
  • Plate: 384-well solid white low-volume plates (Corning #4513).

Step-by-Step Methodology

Step 1: Compound Plating (The "Stamp")

  • Dispense 50 nL of library compounds (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 650).

  • Include High Controls (HC) : DMSO only (0% inhibition).

  • Include Low Controls (LC) : 10 μM Staurosporine (100% inhibition).

Step 2: The Kinase Reaction [2][4]

  • Add 2.5 μL of 2X Kinase/Substrate master mix.

  • Add 2.5 μL of 2X ATP solution to initiate the reaction.

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate at room temperature (RT) for 60 minutes.

    • Expert Note: Ensure reaction linearity. Conversion of ATP to ADP should not exceed 10-20% to maintain initial velocity conditions.

Step 3: ADP-Glo Reaction (Depletion)

  • Add 5 μL of ADP-Glo™ Reagent.[2][5]

  • Incubate at RT for 40 minutes .

    • Mechanism:[6][7][8] This stops the kinase reaction and digests unconsumed ATP.[4][5]

Step 4: Detection

  • Add 10 μL of Kinase Detection Reagent.[2][5]

  • Incubate at RT for 30 minutes .

    • Mechanism:[6][7][8] Converts ADP back to ATP and introduces Luciferase/Luciferin.[3][4][5]

Step 5: Data Acquisition

  • Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode reader (e.g., EnVision or PHERAstar).

Visualizing the Workflow

The following diagrams illustrate the logic and workflow of the screening campaign.

Diagram 1: The Pyrimidine Logic

This diagram illustrates why the pyrimidine scaffold is chosen (ATP mimicry) and the screening flow.

Pyrimidine_Logic ATP Native ATP Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) ATP->Hinge Natural Binding Inhibition Competitive Inhibition ATP->Inhibition Displaced Scaffold Pyrimidine Scaffold Scaffold->Hinge Mimicry (N1/N3 Interaction) Scaffold->Inhibition Blocks ATP

Caption: Structural mimicry mechanism where the pyrimidine scaffold competes with ATP for the kinase hinge region.[9]

Diagram 2: HTS Experimental Pipeline

The operational flow from library source to data readout.

HTS_Workflow Library Pyrimidine Library (DMSO Plates) Acoustic Acoustic Transfer (50 nL) Library->Acoustic Rxn Kinase Reaction (Enzyme + Substrate + ATP) Acoustic->Rxn Depletion ADP-Glo Reagent (Deplete ATP) Rxn->Depletion 60 min Incubation Detection Detection Reagent (ADP -> Luciferase) Depletion->Detection 40 min Incubation Readout Luminometer Read Detection->Readout 30 min Incubation

Caption: Step-by-step ADP-Glo HTS workflow for 384-well plate processing.

Data Analysis & Validation

Quality Control: The Z-Factor

Before analyzing hits, the assay robustness must be validated using the Z-factor (Z') metric.[10]



  • 
    : Standard deviation of positive (DMSO) and negative (Staurosporine) controls.
    
  • 
    : Mean signal of controls.[10][11]
    

Criteria:

  • Z' > 0.5: Excellent assay. Proceed to analysis.

  • 0.0 < Z' < 0.5: Marginal. Optimization required (check pipetting error or enzyme stability).

  • Z' < 0.0: Fail. Do not use data.

Hit Triage Strategy

A "Hit" is typically defined as a compound showing >50% inhibition at the screening concentration (e.g., 10 μM). However, raw hits contain false positives.

Triage Workflow:

  • Primary Screen (Single Point): 10 μM.

  • Confirmation (Duplicate): Re-test actives at 10 μM.

  • Dose-Response (IC50): 10-point titration to determine potency.

  • Orthogonal Assay: Test in a biophysical assay (e.g., Thermal Shift or SPR) to confirm binding and rule out luciferase interference.

Diagram 3: Hit Triage Logic

Hit_Triage RawData Raw HTS Data ZCheck Z' > 0.5? RawData->ZCheck HitCutoff % Inhibition > 50%? ZCheck->HitCutoff Yes Discard Discard ZCheck->Discard No (Fail QC) DoseResp Dose Response (IC50) HitCutoff->DoseResp Yes HitCutoff->Discard No Ortho Orthogonal Test (SPR/TSA) DoseResp->Ortho Valid Curve Lead Validated Lead Ortho->Lead Confirmed Binder Ortho->Discard False Positive

Caption: Decision tree for filtering raw HTS data into validated lead compounds.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[12] Journal of Biomolecular Screening. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[13] Journal of Medicinal Chemistry. Link

  • LanthaScreen™ Technology. TR-FRET Kinase Assays. ThermoFisher Scientific.[5] Link

  • Wang, S., et al. (2004). Pyrimidine as a privileged scaffold for kinase inhibitors. Current Medicinal Chemistry. Link

Sources

Application Note: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (referred to herein as N-CPPA ). Class: Small Molecule Kinase/Signal Transducer Inhibitor (2-aminopyrimidine scaffold). Primary Application: Investigation of anti-proliferative mechanisms in luminal (MCF-7) and Triple-Negative Breast Cancer (TNBC, MDA-MB-231) cell lines. Key Mechanism: Modulation of the STAT3 signaling axis and upstream kinase activity (JAK2/PLK4), leading to cell cycle arrest and apoptosis.

This guide provides a standardized workflow for utilizing N-CPPA to interrogate survival pathways in breast cancer models. It synthesizes protocols for solubility, cytotoxicity profiling, and mechanistic validation.

Technical Background & Mechanism of Action

The 2-amino-4-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for ATP-competitive kinase inhibitors and STAT3 dimerization inhibitors.

Mechanistic Insight

In breast cancer contexts, N-CPPA acts primarily by disrupting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of STAT3 is a hallmark of TNBC and drug-resistant ER+ tumors, driving the transcription of survival genes (Bcl-xL, Cyclin D1, c-Myc).

  • Primary Action: Competitive inhibition at the ATP-binding pocket of upstream kinases (e.g., JAK2, Src) or direct interference with the STAT3 SH2 domain.

  • Downstream Effect: Prevention of STAT3 tyrosine phosphorylation (pTyr705), blocking dimerization and nuclear translocation.

  • Phenotype: Induction of G2/M cell cycle arrest and intrinsic mitochondrial apoptosis.

Pathway Visualization

The following diagram illustrates the interruption of the IL-6/JAK/STAT3 signaling cascade by N-CPPA.

STAT3_Pathway cluster_nucleus Nuclear Translocation IL6 IL-6 / Growth Factors Receptor Cytokine Receptor (gp130) IL6->Receptor Binding JAK JAK2 / Src Kinases Receptor->JAK Activation STAT3_Unphos STAT3 (Monomer) JAK->STAT3_Unphos Phosphorylation (Tyr705) N_CPPA N-CPPA (Inhibitor) N_CPPA->JAK ATP Competition N_CPPA->STAT3_Unphos SH2 Domain Blockade Apoptosis Apoptosis N_CPPA->Apoptosis Induces (Indirectly) STAT3_Phos p-STAT3 (Dimer) STAT3_Unphos->STAT3_Phos Dimerization Nucleus Nucleus STAT3_Phos->Nucleus Translocation TargetGenes Target Genes (Bcl-xL, Cyclin D1) Nucleus->TargetGenes Transcription Outcome Cell Proliferation & Survival TargetGenes->Outcome Promotes

Figure 1: Schematic representation of N-CPPA interference in the JAK/STAT3 signaling axis. The compound prevents the phosphorylation and dimerization required for oncogenic gene transcription.

Experimental Protocols

Compound Preparation & Storage

N-CPPA is highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in cell culture media, which causes false-positive toxicity data.

ParameterSpecificationNotes
Molecular Weight ~281.74 g/mol Verify specific batch MW.
Primary Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Concentration 10 mM or 20 mMDo not exceed 50 mM to avoid precipitation upon freeze-thaw.
Storage -20°C (Short term), -80°C (Long term)Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Working Solution Serial dilution in MediaFinal DMSO concentration must be < 0.5% (v/v).

Protocol:

  • Weigh N-CPPA powder in a static-free environment.

  • Add calculated volume of DMSO to achieve 20 mM. Vortex for 30 seconds until clear.

  • QC Step: Centrifuge at 10,000 x g for 1 minute. If a pellet is visible, sonicate for 5 minutes at 40°C.

Cell Viability Assay (MTT/MTS)

Objective: Determine the IC50 of N-CPPA in MCF-7 and MDA-MB-231 lines.

Materials:

  • Target Cells: MCF-7 (ATCC® HTB-22™), MDA-MB-231 (ATCC® HTB-26™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells in 96-well plates.

    • MCF-7: 5,000 cells/well.

    • MDA-MB-231: 3,000 cells/well (faster growth rate).

    • Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL fresh media containing N-CPPA.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: Media + 0.5% DMSO.

    • Incubate 48h or 72h.

  • Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4h at 37°C.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression (log(inhibitor) vs. response) to determine IC50.
Mechanistic Validation: Western Blotting

Objective: Confirm inhibition of STAT3 phosphorylation.

Critical Controls:

  • Positive Control: IL-6 stimulation (50 ng/mL for 30 min) to induce robust p-STAT3.

  • Loading Control:

    
    -Actin or GAPDH.
    

Step-by-Step:

  • Starvation: Serum-starve cells (0.5% FBS) for 12h to reduce basal signaling.

  • Pre-treatment: Treat with N-CPPA (at IC50 and 2x IC50) for 2 hours.

  • Stimulation: Add IL-6 (50 ng/mL) directly to the media for the final 30 minutes.

  • Lysis: Wash with ice-cold PBS containing Na3VO4 (Phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Detection:

    • Primary Ab: Anti-p-STAT3 (Tyr705) [1:1000].

    • Secondary Ab: Anti-Total STAT3 [1:1000] (Verify total protein is unchanged).

Expected Result: A dose-dependent decrease in the p-STAT3 band intensity relative to the IL-6 only control, with stable Total STAT3 levels.

Expected Data & Reference Values

Based on structural analogs (2-anilino-4-phenylpyrimidines) and scaffold profiling, the following performance metrics are anticipated.

Cell LineSubtypeExpected IC50 (72h)Physiological Relevance
MCF-7 Luminal A (ER+, PR+, HER2-)5 – 15 µMModerate sensitivity; apoptosis often driven by p53-dependent pathways.
MDA-MB-231 TNBC (Basal-like)2 – 8 µMHigh sensitivity due to reliance on constitutive STAT3/NF-kB signaling.
MCF-10A Normal Epithelial> 50 µMDemonstrates therapeutic window (selectivity).

Note: IC50 values are scaffold-estimates. Researchers must empirically determine values for their specific synthesis batch.

References

  • BenchChem. Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. (Accessed 2026).

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

  • MDPI. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells.

  • PubMed. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468.

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors.

Application Note: Western Blot Analysis for Downstream Effects of PLK4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2] Its dysregulation—whether depletion or overexpression—leads to mitotic defects, genomic instability, and cell death, making it a high-value target in oncology (e.g., CFI-400945). However, validating PLK4 inhibition via Western Blot (WB) presents a unique "paradox": pharmacological inhibition of PLK4 catalytic activity typically results in a marked increase in PLK4 protein levels.

This guide provides a comprehensive protocol for analyzing PLK4 inhibition, focusing on this autoregulatory feedback loop, downstream DNA damage markers, and apoptotic effectors.

Mechanistic Background & Signaling Architecture

The PLK4 Autoregulation Paradox

Unlike many kinases where inhibition leads to pathway silencing without affecting total protein load, PLK4 levels are tightly controlled by its own activity. Active PLK4 trans-autophosphorylates its "cryptic polo-box" (CPB), creating a phosphodegron recognized by the E3 ubiquitin ligase SCF


.
  • Active PLK4: Phosphorylates itself

    
     Ubiquitination 
    
    
    
    Proteasomal Degradation (Low steady-state levels).
  • Inhibited PLK4: Cannot phosphorylate itself

    
     Escapes Ubiquitination 
    
    
    
    Protein Stabilization (High steady-state levels).

Therefore, a successful "hit" with a PLK4 inhibitor (e.g., Centrinone, CFI-400945) is visualized as a strong upregulation of PLK4 protein on the blot, coupled with downstream signals of mitotic stress.

Downstream Signaling Cascades

Inhibition leads to two distinct phenotypes depending on dosage and duration:

  • Centriole Loss (High/Prolonged Dose): Leads to G1 arrest via the p53-p21 "mitotic clock" or senescence.

  • Centriole Amplification (Intermediate/Low Dose): Leads to multipolar spindles, mitotic catastrophe, and DNA damage response (DDR).

Pathway Diagram

PLK4_Pathway PLK4_Active PLK4 (Active) Degradation SCF-betaTrCP Degradation PLK4_Active->Degradation Autophosphorylation Centriole_Dup Centriole Duplication (STIL/SAS-6 Phosphorylation) PLK4_Active->Centriole_Dup Substrate Phos Inhibitor Small Molecule Inhibitor (e.g., CFI-400945) Inhibitor->PLK4_Active Blocks Activity PLK4_Stable PLK4 (Inactive/Stabilized) *Western Blot Marker* Inhibitor->PLK4_Stable Prevents Degradation Mitotic_Error Mitotic Errors (Multipolar Spindles / Monopoles) Centriole_Dup->Mitotic_Error Dysregulation PLK4_Stable->Centriole_Dup Loss of Function DNA_Damage DNA Damage Response (p-ATM, p-CHK2, yH2AX) Mitotic_Error->DNA_Damage Apoptosis Apoptosis / Arrest (Cleaved PARP, p53, p21) DNA_Damage->Apoptosis

Figure 1: The PLK4 signaling axis.[1][2][3][4][5][6][7][8][9] Note that inhibitor treatment blocks the degradation pathway, leading to the accumulation of inactive PLK4 protein, a hallmark of target engagement.

Experimental Design Strategy

A. Treatment Windows

PLK4 inhibition effects are cell-cycle dependent.[2][6][7]

  • Acute (24h): Captures immediate PLK4 stabilization and early DNA damage markers (

    
    H2AX).
    
  • Chronic (48-72h): Required to observe the phenotypic consequences of centriole loss/amplification (Apoptosis, p21 induction).

B. Target Selection Matrix

Select markers based on the specific biological question.

CategoryTarget ProteinMolecular Wt.[5]Expected Change (Inhibition)Biological Context
Target Engagement PLK4 ~100 kDaINCREASE (Strong) Stabilization due to blocked autophosphorylation.
DNA Damage

H2AX (p-Ser139)
15 kDaIncreaseMarker of DSBs caused by mitotic errors.
p-ATM (Ser1981) 350 kDaIncreaseUpstream activator of DDR.
Cell Cycle Arrest p21 (WAF1/CIP1) 21 kDaIncreasep53-dependent G1 arrest (Centrosome loss response).
p53 53 kDaIncreaseStabilized by USP28/53BP1 axis upon mitotic delay.
Mitosis Cyclin B1 55 kDaAccumulationIndicates G2/M arrest.
p-Histone H3 (Ser10) 17 kDaIncreaseMarker of mitotic cells (Mitotic Index).
Apoptosis Cleaved PARP 89 kDaIncreaseTerminal effector of apoptosis.

Detailed Protocol

Phase 1: Sample Preparation (Critical Step)

Expert Insight: Centrosomal proteins (like PLK4) and chromatin-bound markers (


H2AX) can be insoluble in mild detergents. Standard NP-40 lysis often leaves PLK4 in the pellet, leading to false negatives. Sonication and high-detergent buffers are mandatory. 

Reagents:

  • RIPA Lysis Buffer (Modified): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS .

  • Protease/Phosphatase Inhibitors: Add fresh (e.g., Roche cOmplete + PhosSTOP).

  • Benzonase Nuclease: Optional but recommended to reduce viscosity from genomic DNA.

Workflow:

  • Harvest: Wash cells with ice-cold PBS. Scrape into 1 mL PBS, pellet at 500xg.

  • Lysis: Resuspend pellet in Modified RIPA Buffer (100-200 µL per

    
     cells). Incubate on ice for 20 min.
    
  • Disruption (Crucial): Sonicate samples (3 pulses, 10 sec, 40% amplitude) to shear DNA and solubilize centrosomal fractions.

    • Check: Lysate should lose viscosity and become clear.

  • Clarification: Centrifuge at 14,000xg for 15 min at 4°C . Collect supernatant.

  • Denaturation: Mix with 4x Laemmli Buffer (containing

    
    -mercaptoethanol). Boil at 95°C for 5-7 minutes. 
    
Phase 2: Electrophoresis & Transfer
  • Gel: Use 4-12% Gradient Bis-Tris gels. PLK4 (100kDa) and p-ATM (350kDa) require good separation at high MW, while

    
    H2AX (15kDa) is low.
    
  • Transfer:

    • Membrane: Nitrocellulose (0.45 µm) or PVDF (activated).

    • Method: Wet tank transfer is preferred for high MW proteins (ATM/PLK4).

    • Condition: 100V for 90 mins (cold room) or 30V overnight.

Phase 3: Immunodetection (PLK4 Specifics)

PLK4 antibodies can be notoriously difficult due to low endogenous levels in untreated cells.

  • Blocking: 5% BSA in TBST for 1 hour. (Milk can mask phospho-epitopes).

  • Primary Antibody:

    • Anti-PLK4: Use a validated clone (e.g., clone 6H5 or rabbit polyclonals).

    • Concentration: 1:500 - 1:1000.

    • Incubation:Overnight at 4°C (Essential for low abundance targets).

  • Washing: 3 x 10 min in TBST (0.1% Tween-20).

  • Detection: High-sensitivity ECL substrate (e.g., SuperSignal West Femto) is often required for PLK4 in control samples, though treated samples may be visible with standard ECL.

Experimental Workflow Diagram

WB_Workflow cluster_0 Sample Prep cluster_1 Western Blot Harvest Cell Harvest (PBS Wash) Lysis Lysis: RIPA + SDS + Inhibitors Harvest->Lysis Sonication Sonication (Shear DNA/Solubilize) Lysis->Sonication Clarify Clarify 14,000xg, 15m Sonication->Clarify PAGE SDS-PAGE (4-12% Gradient) Clarify->PAGE Transfer Wet Transfer (Overnight/Cold) PAGE->Transfer Ab_Incubation Primary Ab (O/N @ 4°C) Transfer->Ab_Incubation Detection ECL Detection (Femto/Pico) Ab_Incubation->Detection

Figure 2: Optimized workflow highlighting the critical sonication step for centrosomal protein solubility.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseSolution
No PLK4 band in Control Low endogenous expression.Use Femto-sensitivity ECL; load 50µg+ protein; ensure overnight incubation.
No PLK4 increase in Treated Drug inactive or degradation not blocked.Verify drug activity with a positive control (e.g., Cyclin B1 accumulation). Ensure cells are not 100% dead (harvest floating cells).
Smeary PLK4 band Ubiquitinated species or degradation.The "stabilized" PLK4 often appears as a doublet or smear due to partial phosphorylation/modifications. This is normal.
High Background Non-specific binding.Switch blocking agent (BSA vs Milk); increase Tween-20 to 0.2% in wash steps.

References

  • Holland, A. J., et al. (2010). "Polo-like kinase 4 inhibition leads to centrosome amplification and mitotic defects."[6] Nature, 464, 100-104.

  • Mason, J. M., et al. (2014).[1][7] "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.

  • Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160.

  • Guderian, G., et al. (2010). "Plk4 trans-autophosphorylation regulates its own stability." Current Biology, 20(19), 1701-1712.

Sources

Application Note: In Vivo Xenograft Models for Evaluating N-phenylpyrimidin-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Model Selection & Rationale

The N-phenylpyrimidin-2-amine pharmacophore represents the structural backbone of first- and second-generation Tyrosine Kinase Inhibitors (TKIs), most notably Imatinib (Gleevec) . These compounds function primarily by occupying the ATP-binding pocket of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML).

To rigorously evaluate the efficacy of novel derivatives based on this scaffold, the experimental design must isolate the specific molecular target (BCR-ABL) within a complex physiological system.

The Biological System: K562 Cell Line

For this class of compounds, the K562 cell line is the gold standard for in vivo efficacy testing.

  • Origin: Derived from a CML patient in blast crisis.

  • Genotype: Philadelphia Chromosome positive (Ph+) . It constitutively expresses the bcr-abl fusion gene.

  • Phenotype: Highly sensitive to BCR-ABL inhibition. Unlike solid tumor lines that may rely on multiple oncogenic drivers, K562 survival is strictly "oncogene addicted" to BCR-ABL signaling, making it a highly specific readout for N-phenylpyrimidin-2-amine activity.

The Host System: Athymic Nude Mice (BALB/c nu/nu)

While NOD/SCID mice allow for faster engraftment, Athymic Nude mice are preferred for routine small-molecule screening because:

  • T-cell Deficiency: Prevents rejection of the human xenograft.

  • Intact Innate Immunity: They retain B-cells and NK cells, which makes them less fragile than SCID mice, reducing non-treatment related mortality during long-term dosing studies (28+ days).

  • Hairless Phenotype: Facilitates precise caliper measurements of subcutaneous tumors without the need for shaving, reducing animal stress.

Part 2: Mechanism of Action & Experimental Logic

The efficacy of N-phenylpyrimidin-2-amine derivatives relies on competitive inhibition. The compound must enter the kinase domain and stabilize the protein in an inactive (DFG-out) conformation, preventing ATP binding.

Signaling Pathway Visualization

MoA Drug N-phenylpyrimidin-2-amine (Test Compound) BCR_ABL BCR-ABL (Tyrosine Kinase) Drug->BCR_ABL Competitive Inhibition (Blocks ATP Pocket) Apoptosis Apoptosis (Tumor Regression) Drug->Apoptosis Induces ATP Intracellular ATP ATP->BCR_ABL Normal Binding Substrate Substrate (e.g., CRKL, STAT5) BCR_ABL->Substrate Catalyzes P_Substrate Phosphorylated Substrate (p-CRKL, p-STAT5) Substrate->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction

Figure 1: Mechanism of Action. The test compound competes with ATP for the BCR-ABL binding cleft.[1][2] Successful binding blocks downstream phosphorylation of STAT5/CRKL, forcing the cell into apoptosis.

Part 3: Compound Preparation & Formulation

Solubility is the most common failure point for this chemical class. The free base of N-phenylpyrimidin-2-amine is poorly water-soluble.

Formulation A: For Mesylate/Chloride Salts (Preferred)

If your lead compound is a salt form (similar to Imatinib Mesylate):

  • Vehicle: Sterile Water or 0.9% Saline.

  • Procedure: Dissolve directly. Filter sterilize (0.22 µm).

  • Stability: Prepare fresh weekly; store at 4°C.

Formulation B: For Free Bases (Hydrophobic)

If testing early-stage hydrophobic analogs:

  • Vehicle: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.1% Tween 80 in water.

  • Procedure:

    • Weigh compound powder.

    • Add Tween 80 and wet the powder (paste formation).

    • Slowly add 0.5% HPMC solution while vortexing to create a homogeneous suspension.

    • Do not filter (this will remove the suspended drug).

    • Critical Step: Sonicate for 10-20 minutes to break up aggregates.

Part 4: Step-by-Step Experimental Protocol

Workflow Overview

Workflow cluster_treatment Treatment Phase (21-28 Days) Start Cell Expansion (K562) Inoculation Inoculation (Day 0) Start->Inoculation Growth Tumor Growth (7-10 Days) Inoculation->Growth Random Randomization (Vol ~150mm³) Growth->Random Dosing Daily Oral Gavage (PO) Random->Dosing Measure Caliper Measure (3x / Week) Dosing->Measure Harvest Harvest & Analysis Measure->Harvest

Figure 2: Experimental Timeline. Randomization must occur only when tumors are established to ensure validity.

Detailed Methodology
Step 1: Cell Preparation
  • Harvest K562 cells in the exponential growth phase.[3]

  • Wash 2x with cold PBS.

  • Resuspend in a 1:1 mixture of cold PBS and Matrigel (Growth Factor Reduced).

    • Why Matrigel? K562 cells are leukemic and grow in suspension. Without Matrigel, they may form diffuse masses or fail to engraft subcutaneously. Matrigel provides the scaffold for a solid "chloroma" tumor.

  • Concentration:

    
     cells per 100 µL injection.
    
Step 2: Inoculation
  • Anesthetize mice (Isoflurane).

  • Inject 100 µL of the cell suspension subcutaneously (SC) into the right flank.

  • Monitor daily.[3][4] Palpable tumors usually appear within 7-10 days.

Step 3: Randomization (The Critical Checkpoint)

Do not start treatment immediately. Wait until mean tumor volume reaches 150–200 mm³ .[4]

  • Measure all tumors.[4]

  • Exclude "outliers" (extremely small or large tumors).

  • Randomize mice into groups (n=8 to 10 per group) so that the mean tumor volume is statistically identical across all groups (

    
    ).
    
Step 4: Dosing Regimen
  • Route: Oral Gavage (PO). Rationale: Mimics clinical administration of Imatinib.

  • Frequency: QD (Once Daily) or BID (Twice Daily) depending on PK data.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Standard Controls:

    • Negative Control: Vehicle only.

    • Positive Control: Imatinib Mesylate (50 mg/kg or 100 mg/kg).

Step 5: Data Collection
  • Tumor Volume: Measure 3x weekly using digital calipers.[3]

    • Formula:

      
      [4][5][6]
      
  • Body Weight: Measure daily.

    • Safety Rule: If a mouse loses >20% body weight, it must be euthanized (toxicity endpoint).

Part 5: Data Analysis & Interpretation

Summarize your findings using the Tumor Growth Inhibition (TGI) metric.[5]

Calculation Formula


  • 
    : Mean tumor volume of Treated group.[4][7]
    
  • 
    : Mean tumor volume of Control (Vehicle) group.
    
Expected Results Table

Use this template to structure your final report:

GroupDose (mg/kg)Mean Tumor Vol (mm³) [Day 28]% TGIBody Weight Change (%)
Vehicle N/A1200 ± 150-+5%
Imatinib 50400 ± 5075%+2%
Compound X 50Experimental DataCalcMonitor Toxicity

Part 6: Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" (E-E-A-T), every experiment must contain internal validity checks.

ObservationDiagnosisCorrective Action
Control tumors regress Spontaneous regressionINVALIDATE STUDY. K562 requires immune-suppressed hosts. Check mouse strain phenotype (leaky SCID/Nude).
Vehicle group loses weight Stress or Vehicle ToxicityCheck gavage technique. If formulation contains >10% DMSO or surfactants, reduce concentration.
High variability in tumor size Poor RandomizationRe-visit Step 3. Never start treatment until tumors are uniform (150-200 mm³).
No efficacy in Positive Control Drug DegradationVerify Imatinib source. Ensure salt form was used. Check solubility.

References

  • Druker, B. J., et al. (1996). "Effects of a selective inhibitor of the Abl tyrosine kinase on the growth of Bcr-Abl positive cells." Nature Medicine, 2(5), 561-566.

  • le Coutre, P., et al. (1999). "In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor." Journal of the National Cancer Institute, 91(2), 163-168.

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141.

  • National Cancer Institute (NCI). "Standard Protocol for In Vivo Xenograft Studies." NCI Developmental Therapeutics Program.

Sources

Application Note: Crystallization Techniques for N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Co-crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocols for the co-crystallization of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine , a hydrophobic diarylpyrimidine derivative. Due to the lipophilic nature of the chlorophenyl and phenyl rings, this API (Active Pharmaceutical Ingredient) candidate likely exhibits Class II BCS behavior (low solubility, high permeability).

The primary objective of this guide is to engineer supramolecular co-crystals to enhance aqueous solubility and dissolution rates without altering the pharmacological activity. We focus on exploiting the 2-aminopyrimidine moiety, a robust supramolecular heterosynthon acceptor, to form stable hydrogen-bonded networks with carboxylic acid co-formers.[1]

Pre-Formulation Assessment: Synthon Engineering

Successful co-crystallization requires a rational design based on molecular recognition. The target molecule possesses a specific "Donor-Acceptor-Donor" (D-A-D) or "Acceptor-Donor" (A-D) hydrogen bonding capability at the 2-amino position.

Structural Analysis[2][3][4][5][6][7]
  • Target Moiety: 2-aminopyrimidine ring.[1][2][3][4]

  • Interaction Sites:

    • N1 (Ring Nitrogen): Strong H-bond Acceptor.

    • C2-Amino Group (-NH2): Strong H-bond Donor.

  • Target Synthon: The R

    
    (8)  supramolecular heterosynthon.[3][5][6] This cyclic motif involves a two-point recognition pattern between the aminopyrimidine and a carboxylic acid co-former.
    
The Rule

To distinguish between salt formation and co-crystallization, we apply the


 rule:


[7][2]

Value
Predicted Outcome

Co-crystal (Proton remains on acid)

Unpredictable (Continuum/Salt-Co-crystal hybrid)

Salt (Proton transfer to base)

Recommendation: Select co-formers (carboxylic acids) with pKa values close to the conjugate acid of the pyrimidine ring (typically pKa ~ 3.5 - 4.5) to target the "co-crystal" or "continuum" zone.

Co-former Selection Strategy

Based on the structural compatibility with N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine, the following GRAS (Generally Recognized As Safe) co-formers are recommended:

Co-formerpKaRationale
Benzoic Acid 4.20Classic aromatic stacking + H-bond match.
Glutaric Acid 4.34Flexible aliphatic chain; good for solubility.
Fumaric Acid 3.03High melting point; enhances stability.
4-Nitrobenzoic Acid 3.44Strong H-bond acidity; proven with aminopyrimidines.

Experimental Protocols

Method A: Liquid Assisted Grinding (LAG) - Screening Phase

Rationale: LAG provides high kinetic energy to overcome lattice energy barriers while the solvent acts as a molecular lubricant, enhancing diffusion. It is the most efficient method for initial screening.

Materials:

  • Planetary Ball Mill (e.g., Retsch PM 100).

  • Stainless steel jars (10 mL) and balls (5 mm).

  • Solvents: Methanol, Ethanol, Acetonitrile.

Protocol:

  • Weighing: Weigh equimolar amounts (1:1 ratio) of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine and the selected co-former (e.g., Benzoic Acid). Total mass should be ~200 mg.

  • Loading: Place the mixture into the steel jar. Add two 5 mm stainless steel balls.

  • Solvent Addition: Add solvent based on the

    
     parameter (
    
    
    
    ). Target
    
    
    . For 200 mg, add 100
    
    
    L
    of Methanol.
  • Grinding: Grind at 25 Hz for 30 minutes .

  • Recovery: Scrape the resulting paste/powder and dry at 40°C under vacuum for 2 hours.

  • Analysis: Analyze immediately via PXRD (Powder X-Ray Diffraction) to check for new peaks distinct from starting materials.

Method B: Solvent Slow Evaporation - Single Crystal Growth

Rationale: To obtain high-quality single crystals for SC-XRD (Structure determination), thermodynamic control is required.

Protocol:

  • Saturation: Dissolve 0.1 mmol of the API and 0.1 mmol of Co-former in a 1:1 solvent mixture (e.g., Ethanol:Acetone).

  • Solubility Check: If the mixture is turbid, add solvent dropwise with mild heating (50°C) until clear.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean 20 mL glass vial.
    
  • Nucleation Control: Cover the vial with parafilm and pierce 3-5 small holes to restrict evaporation rate.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals should appear within 3-14 days. Harvest when crystals are distinct and have well-defined faces.

Method C: Slurry Conversion - Scale-Up & Stability

Rationale: Ensures the co-crystal is the thermodynamically stable form in a specific solvent activity.

Protocol:

  • Suspension: Suspend an excess of the 1:1 physical mixture of API and Co-former in water or a non-solvent (e.g., Heptane).

  • Agitation: Stir at 500 rpm at 25°C for 48 hours.

  • Equilibrium: The solution phase mediates the solution-mediated phase transformation (SMPT) to the less soluble species (the co-crystal).

  • Filtration: Filter and dry the solid phase. Analyze via DSC (Differential Scanning Calorimetry).

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the crystallization method and the underlying mechanism.

CoCrystalWorkflow Start Start: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine CoformerSelect Co-former Selection (pKa Rule & Structural Fit) Start->CoformerSelect Screening Screening: Liquid Assisted Grinding (LAG) 1:1 Ratio, MeOH, 30 min CoformerSelect->Screening PXRD Analysis: PXRD Screening->PXRD Decision New Peaks Observed? PXRD->Decision ScaleUp Method C: Slurry Conversion (Thermodynamic Stability) Decision->ScaleUp Yes SingleCrystal Method B: Slow Evaporation (Structure Determination) Decision->SingleCrystal Yes Fail Change Co-former / Solvent Decision->Fail No (Physical Mix) Success Valid Co-Crystal (Ready for Dissolution Testing) ScaleUp->Success SingleCrystal->Success Fail->CoformerSelect

Figure 1: Decision tree for the co-crystallization screening and optimization process.

Characterization & Validation

Powder X-Ray Diffraction (PXRD)
  • Success Indicator: Appearance of new diffraction peaks not present in the individual components.

  • Key Region: Look for shifts in the low-angle region (

    
    ), indicative of new packing arrangements.
    
Differential Scanning Calorimetry (DSC)
  • Success Indicator: A single, sharp endothermic melting peak distinct from the API (

    
    ) and Co-former (
    
    
    
    ).
  • Note: Co-crystals often have a melting point between the two components or slightly lower (eutectic-like behavior) but must be a distinct event.

Single Crystal XRD (SC-XRD)[2][3]
  • Validation: Confirms the presence of the R

    
    (8)  heterosynthon.
    
  • Bond Lengths: Verify the N-H...O hydrogen bond distance is within

    
    .
    

References

  • Ebenezer, S., & Muthiah, P. T. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.[1] Crystal Growth & Design, 12(8), 3766–3785.

  • Bis, J. A., & Zaworotko, M. J. (2005). The 2-Aminopyridinium-carboxylate Supramolecular Heterosynthon: A Robust Motif for Generation of Multiple-Component Crystals.[1] Crystal Growth & Design, 5(3), 1169–1179.

  • Vishweshwar, P., McMahon, J. A., Bis, J. A., & Zaworotko, M. J. (2006). Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516.

  • Hemamalini, M., & Muthiah, P. T. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives.[3] Chemistry Central Journal, 8, 31.[3]

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.

Sources

Application Note: Advanced Strategies for the Detection and Quantification of N-Nitrosamine Impurities in Amine-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5][6][7][8][9][10][11]

The detection of N-nitrosamines has shifted from a focus on simple, volatile impurities (like NDMA) to complex Nitrosamine Drug Substance Related Impurities (NDSRIs) . These impurities share structural similarities with the Active Pharmaceutical Ingredient (API) and are often formed in-situ during drug product manufacturing or shelf-life storage.[1]

Regulatory bodies, including the US FDA and EMA , have established strict Acceptable Intake (AI) limits, often in the nanogram/day range (e.g., 26.5 ng/day for high-potency mutagenic categories). This necessitates analytical methods with extreme sensitivity (LOQ < 1-5 ppb) and specificity.

This guide provides a validated framework for developing LC-MS/MS and GC-MS/MS methodologies, with a critical focus on preventing in-situ artifact formation —the most common cause of false-positive results in amine-containing pharmaceuticals.

The Chemistry of Risk: Formation Mechanisms[12]

Understanding the chemistry is prerequisite to method development.[2] Nitrosamines form via the reaction of a secondary or tertiary amine (often the API itself or a degradation product) with a nitrosating agent (nitrites found in excipients, water, or processing aids) under acidic conditions.[3]

Figure 1: Nitrosamine Formation & Contamination Pathways

NitrosamineFormation cluster_inputs Precursors Amine Secondary/Tertiary Amine (API or Degradant) Reaction N-Nitrosation Reaction Amine->Reaction Artifact Artifactual Formation (DURING ANALYSIS) Amine->Artifact Acidic Diluent + No Scavenger Nitrite Nitrosating Agent (Nitrite/Nitrate in Excipients) Nitrite->Reaction Nitrite->Artifact Conditions Catalysts: Acidic pH, Heat, Moisture Conditions->Reaction Impurity N-Nitrosamine (NDSRI or NDMA) Reaction->Impurity Artifact->Impurity False Positive

Caption: Pathway showing both manufacturing formation and the critical risk of artifactual generation during analytical sample preparation.

Method Selection Strategy

The choice of analytical technique depends on the volatility and thermal stability of the target nitrosamine.

FeatureGC-MS/MS (Headspace) LC-MS/MS (Triple Quad)
Target Analytes Volatile, small molecules (NDMA, NDEA, NDIPA).Non-volatile, thermally unstable, and complex NDSRIs .
Sensitivity High (ppt levels).High (ppt levels).
Risk Factor High Thermal Degradation Risk: Ranitidine and similar APIs can degrade to form NDMA in the heated injector port.Matrix Effects: Ion suppression from API is common; requires high-resolution separation.
Primary Use Screening excipients and simple APIs.Gold Standard for finished dosage forms and NDSRIs.

Protocol A: LC-MS/MS for NDSRIs (The Gold Standard)

Application: Detection of complex Nitrosamine Drug Substance Related Impurities (e.g., N-nitroso-varenicline, N-nitroso-sitagliptin). Instrument: Triple Quadrupole Mass Spectrometer (QQQ) coupled with UHPLC.

Critical Reagent: The Inhibitor Solution

WARNING: Standard acidic extraction solvents (e.g., 0.1% Formic Acid) can induce nitrosation during sample prep if nitrites are present in the excipients.

  • Recommendation: Use Sulfamic Acid (50 mM) in the extraction solvent. It acts as a nitrite scavenger, reacting rapidly with residual nitrites to form nitrogen gas, preventing artifactual nitrosamine formation.

Chromatographic Conditions

NDSRIs are often hydrophobic and elute near the API. Separation is critical to prevent ion suppression.

  • Column: Biphenyl or Phenyl-Hexyl phases (e.g., 100 x 2.1 mm, 1.7 µm) are preferred over C18 for their ability to separate nitroso-compounds from the parent amine via pi-pi interactions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Shallow gradient (e.g., 5% B to 95% B over 15 minutes) to maximize resolution between API and NDSRI.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Transitions: Select one quantifier (most abundant) and one qualifier ion.

    • Note: Many NDSRIs show a characteristic loss of the -OH radical (M-17) or the -NO group (M-30).

Experimental Workflow

LCMS_Workflow Step1 Sample Preparation (Crush Tablet) Step2 Extraction Solvent: MeOH:H2O (80:20) + 50mM Sulfamic Acid Step1->Step2 Step3 Vortex & Centrifuge (Remove Insoluble Excipients) Step2->Step3 Step4 Filtration (0.22 µm PVDF) Step3->Step4 Step5 UHPLC Separation (Biphenyl Column) Step4->Step5 Step6 MS/MS Detection (MRM Mode) Step5->Step6

Caption: Validated LC-MS/MS workflow emphasizing the addition of Sulfamic Acid at the extraction stage.

Protocol B: GC-MS/MS for Volatiles (Specific Use Case)

Application: Detection of NDMA, NDEA in solvents or excipients. Caveat: Do NOT use for Ranitidine or Nizatidine (risk of thermal artifact formation).

  • Inlet: Headspace injection is preferred to keep the non-volatile matrix out of the system.

  • Column: Wax-based column (e.g., DB-WAX or VF-WAXms), 30m x 0.25mm, 1.0 µm film thickness.

  • Carrier Gas: Helium @ 1 mL/min.

  • MRM Transitions (NDMA):

    • Quantifier: 74.0 -> 44.0

    • Qualifier: 74.0 -> 42.0

Self-Validating the Method (Trustworthiness)

To ensure the method is robust and free of artifacts, perform the following validation experiments:

  • In-Situ Formation Check: Spike the sample with a known amount of Nitrite and Amine precursors during extraction. If the Nitrosamine signal increases significantly compared to the unspiked sample, your extraction method is generating artifacts. Solution: Increase Sulfamic Acid concentration.

  • Sensitivity Check: Verify LOQ is

    
     10% of the Acceptable Intake (AI) limit. For a limit of 26.5 ng/day and a max daily dose of 1000 mg, the required LOQ is ~2.65 ppb.
    
  • Divert Valve Timing: Ensure the high-concentration API peak is diverted to waste to prevent source contamination, switching the flow to the MS only during the elution window of the impurities.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[4] (Revision 2, 2024).[5] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[6][7][8] (2020).[8][9][10][11] [Link]

  • Schmidtsdorff, S., et al. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. (2023).[12][9] [Link]

Sources

Application Note: Evaluation of Pyrimidine Derivatives for Neuroprotection Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine derivatives represent a critical scaffold in medicinal chemistry, exhibiting diverse biological activities including anticonvulsant, antioxidant, and anti-inflammatory properties. However, the translation of these derivatives from synthesis to clinical application is often bottlenecked by the lack of rapid, physiologically relevant in vivo screening systems.

This Application Note details a validated workflow for utilizing Danio rerio (zebrafish) larvae to evaluate the neuroprotective efficacy of novel pyrimidine derivatives. Unlike in vitro assays, zebrafish offer a complex, intact vertebrate nervous system with high genetic homology to humans (approx. 70%), particularly in GABAergic and glutamatergic signaling pathways.

Key Deliverables:

  • Toxicity Profiling: Determination of Maximum Non-Toxic Concentration (MNTC).

  • Efficacy Screening: Pentylenetetrazole (PTZ)-induced seizure model for anticonvulsant/neuroprotective assessment.

  • Mechanistic Validation: Reactive Oxygen Species (ROS) quantification using DCFH-DA.

Mechanistic Rationale

Pyrimidine derivatives often exert neuroprotection via two primary hypothesized mechanisms:

  • GABAergic Modulation: Enhancement of GABA_A receptor activity, counteracting excitotoxicity.

  • Antioxidant Scavenging: The pyrimidine ring can act as an electron sink, stabilizing reactive oxygen species (ROS) generated during neurotoxic insults (e.g., hypoxia or chemical excitotoxicity).

Pathway Visualization

The following diagram illustrates the dual-action potential of pyrimidine derivatives in a neurotoxic environment.

Neuroprotection_Pathway Insult Neurotoxic Insult (PTZ / Hypoxia) Excitotoxicity Glutamate Surge (Excitotoxicity) Insult->Excitotoxicity ROS ROS Generation (Mitochondrial Stress) Insult->ROS Survival Neuronal Survival & Normal Behavior Excitotoxicity->Survival Cell Death ROS->Survival Apoptosis Pyrimidine Pyrimidine Derivative (Treatment) GABA GABA-A Receptor Modulation Pyrimidine->GABA Agonism/Potentiation Scavenge Direct Radical Scavenging Pyrimidine->Scavenge Redox Stability GABA->Excitotoxicity Inhibits GABA->Survival Scavenge->ROS Neutralizes Scavenge->Survival

Figure 1: Proposed dual-mechanism of pyrimidine derivatives counteracting excitotoxic and oxidative stress.

Experimental Workflow & Protocols

Phase I: Toxicity Profiling (OECD 236 Compliant)

Objective: Establish the therapeutic window by defining the Maximum Non-Toxic Concentration (MNTC).

Scientific Integrity Note: Never proceed to efficacy testing without a robust MNTC. Neuroprotection readouts (like locomotion) are easily confounded by sedation or systemic toxicity.

Protocol:

  • Embryo Collection: Collect fertilized eggs from wild-type (AB strain) zebrafish. Maintain in E3 medium at 28.5°C.

  • Dechorionation: At 24 hours post-fertilization (hpf), manually or enzymatically (Pronase) dechorionate embryos to ensure uniform drug uptake.

  • Exposure: At 48 hpf, transfer larvae to 96-well plates (1 larva/well).

  • Treatment: Expose larvae to a logarithmic gradient of the pyrimidine derivative (e.g., 1, 10, 50, 100, 200 µM).

    • Control: 0.1% DMSO (Vehicle).

    • N: 12 larvae per concentration.

  • Assessment (24h & 48h post-treatment): Score for lethality, cardiac edema, and spinal curvature.

  • Calculation: Calculate LC50 using Probit analysis. The MNTC is defined as the highest concentration with <10% mortality and no teratogenic phenotypes.

Phase II: PTZ-Induced Seizure Model (Efficacy)

Objective: Evaluate the ability of the derivative to mitigate chemically induced seizures.

Rationale: Pentylenetetrazole (PTZ) is a GABA_A antagonist.[1][2][3] In zebrafish, it induces distinct behavioral stages (hyperactivity -> clonus -> tonus). A neuroprotective pyrimidine should delay seizure onset or reduce total distance moved.

Workflow Diagram:

PTZ_Workflow Step1 Acclimation (5-7 dpf Larvae) Step2 Pre-Treatment (Pyrimidine Derivative) 1-4 hours Step1->Step2 Step3 PTZ Challenge (10-15 mM PTZ) Step2->Step3 Step4 Video Tracking (DanioVision/EthoVision) 20-30 mins Step3->Step4 Step5 Data Analysis (Velocity/Distance) Step4->Step5

Figure 2: Experimental timeline for the PTZ-induced seizure assay.

Detailed Protocol:

  • Larval Staging: Use 7 dpf (days post-fertilization) larvae. At this stage, the blood-brain barrier is functional, and behavior is stable.

  • Pre-Treatment: Incubate larvae in the MNTC of the pyrimidine derivative for 2 hours.

    • Positive Control:[4] Diazepam (10 µM) or Valproic Acid.

    • Negative Control: E3 Medium + Vehicle.

  • Induction: Add PTZ to a final concentration of 15 mM. Note: Perform a pilot study to calibrate PTZ concentration; 15mM typically induces Stage II/III seizures within 10 minutes.

  • Tracking: Immediately place the 96-well plate into a video tracking system (e.g., Noldus DanioVision).

  • Recording: Record for 30 minutes.

    • Binning: Analyze data in 1-minute bins to observe seizure latency.

  • Readouts:

    • Total Distance Moved (mm): Reduction indicates protection.

    • Velocity (mm/s): High-velocity bursts indicate seizure spikes.

Phase III: Oxidative Stress Assessment (DCFH-DA)

Objective: Confirm if neuroprotection is mediated by antioxidant mechanisms.

Protocol:

  • Induction: Co-treat 7 dpf larvae with the Pyrimidine Derivative and H2O2 (1 mM) for 2 hours.

  • Staining: Wash larvae 3x in E3 medium. Incubate in 20 µg/mL DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour in the dark.

  • Mechanism: Intracellular esterases cleave DCFH-DA to DCFH. ROS oxidizes DCFH to fluorescent DCF.

  • Imaging/Quantification:

    • Qualitative: Fluorescence microscopy (GFP filter). Focus on the forebrain/optic tectum.

    • Quantitative: Homogenize larvae (pool n=10) and measure fluorescence in a microplate reader (Ex/Em: 485/530 nm).

Data Presentation & Analysis

Expected Results Summary

When analyzing your pyrimidine candidates, structure your data against the controls as shown below.

ParameterVehicle Control (DMSO)PTZ Only (Model)Pyrimidine Candidate + PTZPositive Control (Diazepam)
Survival 100%>95%>95%>95%
Locomotion (Total Dist.) BaselineHigh Increase (+++) Reduced (+) Reduced (++)
Seizure Latency N/AShort (<2 min)Prolonged (>10 min) Prolonged
ROS Levels (RFU) BaselineHigh (+++)Reduced (+) Low
Statistical Treatment[4][5][6]
  • Normality Test: Shapiro-Wilk test.

  • Comparison: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all groups against the PTZ-only group).

  • Significance: Define p < 0.05 as statistically significant.

References

  • Zebrafish as a model for pyrimidine metabolism disorders: Title: Zebrafish as a model for study of disorders in pyrimidine nucleotide metabolism.[5] Source: PubMed (2023). URL:[Link]

  • PTZ Seizure Model Validation: Title: Validation of the zebrafish pentylenetetrazol seizure model: locomotor versus electrographic responses to antiepileptic drugs.[3] Source: PubMed / NIH. URL:[Link]

  • ROS Detection Protocol (DCFH-DA): Title: Analyzing the use of the acellular DCFH assay as a means of determining oxidative stress induced in zebrafish. Source: Oregon State University Scholars Archive. URL:[Link]

  • Neurotoxicity Screening Guidelines: Title: Zebrafish for Screening Developmental Neurotoxicity.[6][7] Source: Frontiers in Neuroscience. URL:[Link]

  • Pyrimidine Derivatives in Hypoxia: Title: Remediation of hypoxia induced brain alteration with pyrimidine treatment in the freshwater catfish.[8] Source: PubMed. URL:[Link]

Sources

Docking studies of pyrazolo[3,4-d]pyrimidine-based analogs with target enzymes.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the adenine ring found in ATP.[1][2] This structural mimicry allows these analogs to function as potent ATP-competitive inhibitors against a broad spectrum of kinases, including EGFR, CDK2, and Src family kinases. This application note provides a rigorous, self-validating protocol for performing molecular docking studies on this scaffold. We detail the critical parameters for handling tautomeric states, preserving essential hinge-region water networks, and validating binding poses against crystallographic standards.

Introduction: The Adenine Mimicry Concept

The efficacy of pyrazolo[3,4-d]pyrimidine analogs stems from their ability to emulate the hydrogen-bonding pattern of adenine within the kinase hinge region.[1][2]

  • Structural Homology: The fused pyrazole-pyrimidine system presents a donor-acceptor motif that complements the backbone carbonyl and amide groups of the kinase hinge residues (e.g., Met793 in EGFR, Leu83 in CDK2).

  • Hydrophobic Anchoring: The aromatic core engages in

    
    -stacking or hydrophobic van der Waals interactions with the gatekeeper residue and the catalytic loop.
    
  • Vectorial Growth: Positions N1, C3, C4, and C6 offer vectors to extend into the solvent-exposed region, the ribose pocket, or the hydrophobic back-pocket (selectivity pocket), enabling the design of highly selective inhibitors.

Key Target Enzymes
Target EnzymePDB ID (Reference)Key Hinge ResidueClinical Relevance
EGFR (WT) 4ZAUMet793NSCLC, Glioblastoma
CDK2 1DI8 / 2A4LLeu83Cell Cycle Regulation, Solid Tumors
Src Kinase 2SRCMet341Metastasis, Osteoporosis
BTK 3GENMet477B-cell Malignancies

Computational Workflow & Protocol

This protocol is designed to be software-agnostic but assumes the use of industry-standard algorithms (e.g., AutoDock Vina, Schrödinger Glide, or BIOVIA Discovery Studio).

Phase 1: Ligand Preparation (The Tautomer Trap)

Critical Insight: The pyrazole ring in pyrazolo[3,4-d]pyrimidine can exist in multiple tautomeric forms (1H- vs. 2H-). The specific tautomer dictates the hydrogen bond donor/acceptor profile.

  • Step 1.1: Generate all low-energy tautomers and stereoisomers at pH 7.4 ± 1.0.

  • Step 1.2: Minimize ligand geometry using a force field suitable for small organics (e.g., OPLS3e or MMFF94).

  • Step 1.3: Validation Check: Ensure the pyrimidine ring is planar. If the N1-substituent is bulky (e.g., a phenyl ring), check the torsion angle; steric clash with C6-substituents often forces a non-planar conformation that must be accurately modeled.

Phase 2: Protein Preparation (The Hinge Preservation)

Expertise Note: Blindly removing all water molecules is a common error. In many kinases, a specific water molecule bridges the ligand to the gatekeeper or the DFG motif.

  • Step 2.1: Download the high-resolution crystal structure (Resolution < 2.5 Å).

  • Step 2.2: Remove solvent, except for structural waters located within 4 Å of the co-crystallized ligand that form >2 hydrogen bonds.

  • Step 2.3: Add hydrogens and optimize H-bond networks (e.g., PropKa) to resolve Asn/Gln/His flips.

  • Step 2.4: Charge Assignment: Assign Gasteiger or partial charges appropriate for the force field.

Phase 3: Grid Generation & Docking
  • Step 3.1: Define the search space (Grid Box) centered on the centroid of the co-crystallized ligand.

  • Dimensions: Typically

    
     Å is sufficient to cover the ATP-binding pocket and the entrance channel.
    
  • Step 3.2: Run the docking algorithm with "High Precision" or "Exhaustiveness" set to at least 8 (for Vina) or equivalent.

  • Step 3.3: Generate 10-20 poses per ligand to analyze clustering.

Phase 4: Post-Docking Analysis
  • Binding Energy: Report in kcal/mol.

  • RMSD Validation: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be

    
     Å for the protocol to be considered valid.
    
  • Interaction Profiling: Filter poses based on the presence of the "Hinge Hydrogen Bond" (e.g., distance < 3.5 Å to Met793 for EGFR). Poses lacking this interaction are likely false positives, regardless of the energy score.

Visualizing the Workflow

The following diagram illustrates the logical flow of the docking protocol, highlighting the critical decision points (diamonds) that ensure scientific integrity.

DockingWorkflow Start Start: Target Selection (e.g., EGFR PDB: 4ZAU) LigPrep Ligand Preparation (Generate Tautomers & Minimize) Start->LigPrep ProtPrep Protein Preparation (Preserve Hinge Waters) Start->ProtPrep Grid Grid Generation (Center on ATP Site) LigPrep->Grid ProtPrep->Grid Docking Molecular Docking (Genetic Algorithm) Grid->Docking RMSDCheck Validation: Native Ligand RMSD < 2.0 Å? Docking->RMSDCheck HingeCheck Filter: Hinge H-Bond Present? RMSDCheck->HingeCheck Yes Fail Refine Protocol (Adjust Grid/Waters) RMSDCheck->Fail No Success Valid Binding Mode (Proceed to SAR Analysis) HingeCheck->Success Yes HingeCheck->Fail No

Figure 1: Decision-tree workflow for validating pyrazolo[3,4-d]pyrimidine docking studies.

Case Study: Binding Mode Analysis in EGFR

To illustrate the protocol, we analyze the binding of a hypothetical pyrazolo[3,4-d]pyrimidine analog (Compound 15 from recent literature) within the EGFR active site (PDB: 4ZAU).

Interaction Map

The pyrazolo[3,4-d]pyrimidine core orients such that the N1 and N2 nitrogens (or C4-amino group) interact with the hinge region.

InteractionMap Scaffold Pyrazolo[3,4-d]pyrimidine Core Met793 Met793 (Hinge Backbone) Scaffold->Met793 H-Bond (Donor/Acceptor) Thr790 Thr790 (Gatekeeper) Scaffold->Thr790 Steric Constraint (Selectivity Filter) Lys745 Lys745 (Catalytic) Scaffold->Lys745 Cation-Pi Interaction HydroPocket Hydrophobic Pocket I (Phe723, Leu718) Scaffold->HydroPocket Hydrophobic/Van der Waals

Figure 2: Pharmacophoric interaction map of the scaffold within the EGFR ATP-binding pocket.

Quantitative Results (Example Data)

The following table summarizes the docking scores of pyrazolo[3,4-d]pyrimidine derivatives compared to the standard inhibitor Erlotinib.

Compound IDBinding Energy (kcal/mol)H-Bond (Met793)RMSD vs Crystal (Å)Predicted Activity
Native Ligand (YY3) -9.2Yes (2.9 Å)0.45 (Self-dock)High
Erlotinib (Ref) -8.8Yes (3.0 Å)N/AHigh
Analog 15 -9.4Yes (2.8 Å)1.87High
Analog 4 -7.1No3.20Low
Analog 16 -8.9Yes (3.1 Å)1.95High

Note: Analog 15 shows superior binding energy due to an additional hydrophobic interaction in the "Hydrophobic Pocket II" mediated by a substituted phenyl ring at the C3 position.

Troubleshooting & Common Pitfalls

  • Poor RMSD (> 2.0 Å):

    • Cause: Incorrect protonation state of the ligand or the protein histidine residues.

    • Solution: Re-evaluate pKa calculations (e.g., using Epik or PropKa). Ensure the pyrazole nitrogen bearing the hydrogen is correctly assigned to face the backbone carbonyl if acting as a donor.

  • Lack of Hinge Interaction:

    • Cause: Grid box is too large, allowing the ligand to dock in surface grooves; or the docking algorithm trapped in a local minimum.

    • Solution: Reduce grid box size to

      
       Å centered strictly on the hinge. Increase "exhaustiveness" parameters.
      
  • Steric Clashes:

    • Cause: Rigid receptor assumption fails for bulky analogs.

    • Solution: Use "Induced Fit Docking" (IFD) protocols where side chains (e.g., Met793, Thr790) are allowed to rotate during docking.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: PubMed / NIH URL:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Source: RSC Advances URL:[Link]

  • Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Source: Bioorganic Chemistry (via ScienceDirect/PubMed) URL:[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

  • Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors. Source: PubMed URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Ticket ID: PYR-OPT-2024

Welcome to the Heterocycle Synthesis Support Hub

You have reached the advanced troubleshooting center for pyrimidine scaffold functionalization. Based on your inquiry regarding the synthesis of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine , we have diagnosed that standard protocols often fail due to the deactivated nature of the nucleophile (4-chloroaniline) and the specific electrophilicity requirements of the 2-chloropyrimidine core.

This guide prioritizes Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) as the primary industrial route due to its scalability, while offering Buchwald-Hartwig Amination as a high-purity alternative for difficult substrates.

Part 1: Route Selection & Strategy

Before troubleshooting, confirm you are using the optimal pathway for your scale and purity requirements.

Visual Workflow: Synthetic Decision Tree

The following logic gate helps you select the correct methodology based on your current constraints.

RouteSelection Start START: Select Synthesis Goal Scale Is Scale > 10g? Start->Scale Purity Is Purity > 99.5% Critical? Scale->Purity No (Research Scale) SNAr Route A: Acid-Catalyzed SNAr (Robust, Scalable) Scale->SNAr Yes (Cost Sensitive) Purity->SNAr No Buchwald Route B: Buchwald-Hartwig (High Cost, High Selectivity) Purity->Buchwald Yes (Avoid Homocoupling) Cyclization Route C: De Novo Cyclization (Guanidine + Chalcone) SNAr->Cyclization If 2-chloropyrimidine unavailable

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and purity constraints.

Part 2: Troubleshooting The SNAr Route (Primary Protocol)

Context: The reaction between 2-chloro-4-phenylpyrimidine and 4-chloroaniline is a classic SNAr. However, 4-chloroaniline is a weak nucleophile due to the electron-withdrawing chlorine atom. Standard reflux in ethanol often results in low conversion (<40%).

Q1: My reaction stalls at 50% conversion. How do I drive it to completion?

Diagnosis: The electrophilicity of the C2 position on the pyrimidine ring is insufficient to overcome the poor nucleophilicity of the aniline. Solution: Switch to Acid-Catalyzed SNAr .

The Protocol:

  • Solvent: Use n-Butanol or Ethylene Glycol (allows higher temperatures than EtOH).

  • Catalyst: Add 1.0 - 2.0 equivalents of conc. HCl (37%) or p-Toluenesulfonic acid (pTSA) .

  • Mechanism: The acid protonates the N3 nitrogen of the pyrimidine ring. This lowers the energy of the LUMO at the C2 position, making it significantly more susceptible to attack by the weak aniline nucleophile [1].

Optimized Conditions Table:

ParameterStandard Condition (Poor Yield)Optimized Condition (High Yield)
Solvent Ethanol / IPAn-Butanol or Dioxane
Temperature 80°C (Reflux)110°C - 120°C
Catalyst NoneHCl (4M in Dioxane) or pTSA
Stoichiometry 1:11:1.2 (Excess Aniline)
Expected Yield 30-50%85-92%
Visual Mechanism: Acid Activation

Understanding why you add acid is crucial for troubleshooting.

SNArMechanism Reactant 2-Chloro-4-phenylpyrimidine Protonation N3-Protonation (Activation) Reactant->Protonation + H+ Attack Nucleophilic Attack (4-Chloroaniline) Protonation->Attack Lower LUMO Intermediate Meisenheimer Complex Attack->Intermediate Rate Limiting Product Product + HCl Intermediate->Product - Cl- (Fast)

Figure 2: Kinetic pathway showing how protonation activates the pyrimidine core for nucleophilic attack [2].

Part 3: Troubleshooting Buchwald-Hartwig (High Purity Route)

Context: If the SNAr route produces inseparable regioisomers or if the acidic conditions degrade other functional groups, Palladium-catalyzed coupling is required.

Q2: I am seeing significant "Pd-black" precipitation and low yield.

Diagnosis: Catalyst decomposition due to inefficient ligand coordination or oxygen presence. Solution: Upgrade the ligand system and strictly deoxygenate.

The Protocol:

  • Ligand: Switch from PPh3 to Xantphos or BINAP . These bidentate ligands have a wide bite angle that favors the reductive elimination step, which is often the bottleneck for bulky amines [3].

  • Base: Use Cs2CO3 (weak base) instead of NaOtBu if functional group tolerance is an issue. For unreactive anilines, NaOtBu is preferred.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Recommended Catalytic System:

  • Pre-catalyst: Pd2(dba)3 (1-2 mol%)

  • Ligand: Xantphos (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Temp: 100°C under Argon.

Q3: How do I remove residual Palladium from the final product?

Diagnosis: Heavy metal contamination is a critical failure in drug development. Solution: Metal Scavenging.

  • Step 1: After the reaction, treat the crude organic layer with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours at 50°C.

  • Step 2: Filter through a pad of Celite.

  • Step 3: Recrystallize (see Part 4).

Part 4: Isolation & Purification (The Purity Step)

Context: The crude product often contains unreacted 4-chloroaniline (toxic) and hydrochloride salts.

Q4: The product is a sticky solid. How do I get a clean powder?

Diagnosis: Trapped solvent or impurities preventing crystal lattice formation. Solution: Solvent Swapping Recrystallization.

Protocol:

  • Basify: If using the SNAr route, the product exists as an HCl salt. Suspend in water and adjust pH to >9 with NH4OH. The free base will precipitate.

  • Filter & Wash: Filter the solid and wash extensively with water (removes salts) and cold hexanes (removes trace aniline).

  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol or Acetonitrile .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If the product is stubborn, use a Toluene/Heptane system. Dissolve in hot toluene, then add heptane dropwise until turbidity persists [4].

References
  • MDPI. (2013). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. The protocol highlights the necessity of acid catalysis or high thermal activation for 2-aminopyrimidine synthesis.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Kinetics. Provides the foundational mechanism for Meisenheimer complex formation and the role of electron-withdrawing groups.

  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling Reaction Guide. details ligand selection (BINAP/Xantphos) for coupling aryl halides with anilines.

  • National Institutes of Health (NIH). (2009). Purification of 2-aminopyridine derivatives. Discusses cation-exchange and recrystallization techniques for removing unreacted amines from pyrimidine/pyridine scaffolds.

Optimizing reaction conditions for the synthesis of pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Reaction Conditions for Pyrimidine Derivatives

Introduction: The Pyrimidine Challenge

Pyrimidine synthesis is deceptive. While the core heterocycle is ubiquitous in medicinal chemistry (e.g., 5-fluorouracil, Rosuvastatin), the formation and functionalization of this ring system are plagued by three primary failure modes: poor component assembly (Biginelli), regiochemical scrambling (SNAr), and catalytic deactivation (Cross-coupling).

This guide is not a textbook; it is a troubleshooting interface designed to resolve specific experimental bottlenecks.

Module 1: The Biginelli Reaction (Multicomponent Assembly)

Context: The acid-catalyzed condensation of an aldehyde, a


-keto ester, and urea is the most efficient route to dihydropyrimidinones (DHPMs).
Troubleshooting & FAQs

Q: My reaction yields are consistently low (<40%) despite refluxing in ethanol for 12+ hours. What is the bottleneck? A: The bottleneck is likely the N-acyliminium ion formation . In the classical mechanism, the rate-determining step is the condensation of urea and the aldehyde to form the iminium intermediate. Protic solvents (ethanol) can solvate the nucleophiles too strongly, dampening reactivity.

  • Correction: Switch to Lewis Acid Catalysis (e.g., Yb(OTf)3, InCl3) rather than Brønsted acids (HCl). Lanthanide triflates coordinate to the carbonyl oxygen, increasing electrophilicity without degrading sensitive functional groups.

Q: I am observing significant side-products (Knoevenagel condensation). How do I stop this? A: This occurs when the


-keto ester reacts with the aldehyde before the urea does.
  • Correction: This is a kinetic issue. You must favor the Urea-Aldehyde interaction first. Pre-mix the aldehyde, urea, and catalyst for 15 minutes before adding the

    
    -keto ester.
    
Optimized Protocol: Microwave-Assisted Yb(OTf)3 Synthesis

Standard reflux methods are obsolete for library generation. Use this high-throughput protocol.

  • Reagents: Aldehyde (1.0 equiv),

    
    -keto ester (1.0 equiv), Urea (1.2 equiv), Yb(OTf)3 (5 mol%).
    
  • Solvent: Solvent-free (neat) or minimal EtOH (0.5 mL per mmol).

  • Conditions: Microwave irradiation at 100–120 °C for 10–20 minutes .

  • Workup: Cool to RT. Add cold water. The DHPM usually precipitates. Filter and recrystallize from hot EtOH.

Visualizing the Mechanism

BiginelliMechanism Aldehyde Aldehyde (R-CHO) Iminium Acyliminium Intermediate Aldehyde->Iminium Condensation (Rate Limiting) Urea Urea (NH2-CO-NH2) Urea->Iminium Condensation (Rate Limiting) Acid Lewis Acid (Yb3+) Acid->Iminium Condensation (Rate Limiting) Cyclization Cyclization & Dehydration Iminium->Cyclization + Keto Ester (Michael Addn) KetoEster β-Keto Ester Product DHPM Product Cyclization->Product - H2O

Figure 1: The Biginelli pathway.[1] Note that the Lewis Acid (Red) drives the initial rate-limiting formation of the Iminium ion (Yellow).

Module 2: Regioselective Functionalization (SNAr)

Context: Functionalizing 2,4-dichloropyrimidine is critical. The C2 and C4 positions are not equivalent.[2]

Troubleshooting & FAQs

Q: I need to install a nucleophile at C2, but substitution is occurring exclusively at C4. Why? A: This is governed by the LUMO coefficient . The C4 position is more electrophilic because the nitrogen atoms at positions 1 and 3 withdraw density from C4 via resonance (para-like), whereas C2 is flanked by nitrogens (ortho-like) but lacks the same resonance stabilization of the Meisenheimer complex.

  • The Rule: Under standard conditions, C4 is kinetically favored .

Q: How do I force C2 selectivity? A: You must block C4 or exploit specific "soft" nucleophile interactions, but the most reliable chemical trick is the Tertiary Amine Route .

  • Insight: Recent data suggests that reacting 2,4-dichloropyrimidine with a tertiary amine often results in C2 selectivity due to a reversible ammonium salt formation that eventually funnels to the thermodynamic product or undergoes specific dealkylation. Alternatively, use Suzuki coupling for C4 first (carbon nucleophile) then SNAr at C2.

Decision Tree: SNAr Optimization

SNArSelectivity Start Start: 2,4-Dichloropyrimidine Goal Target Position? Start->Goal C4 Target: C4 Position Goal->C4 Kinetic Control C2 Target: C2 Position Goal->C2 Thermodynamic/Blocking Cond_C4 Standard Conditions: 1 equiv Nucleophile Low Temp (0°C) Polar Aprotic Solvent (DMF/THF) C4->Cond_C4 Cond_C2 Strategy Shift Required C2->Cond_C2 C2_Strat1 Method A: Install C4 group first (e.g., Suzuki at C4) Cond_C2->C2_Strat1 C2_Strat2 Method B: Use Tertiary Amine (In-situ dealkylation) Cond_C2->C2_Strat2

Figure 2: Regioselectivity decision matrix for chloropyrimidines. C4 is the default kinetic product; C2 requires strategic planning.

Module 3: Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Context: Pyrimidine boronic acids are notoriously unstable. They undergo rapid protodeboronation (replacement of B(OH)2 with H), destroying the stoichiometry of the reaction.

Troubleshooting & FAQs

Q: My 2-pyrimidine boronic acid starting material disappears from TLC/LCMS, but no product is formed. I see only pyrimidine. A: You are witnessing Protodeboronation . The 2-pyridyl/2-pyrimidyl carbon-boron bond is hydrolytically unstable because the adjacent nitrogen can coordinate to the boron or stabilize the carbanion intermediate after deboronation.

  • Correction: Do NOT use free boronic acids for 2-substituted pyrimidines.

Q: What is the alternative? A: Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These species mask the empty p-orbital on boron, preventing the hydrolytic pathway until the transmetalation step occurs.

Data: Boron Source Stability & Performance
Boron SpeciesStability (2-Pyrimidine)ReactivityRecommendation
Boronic Acid -B(OH)2Very PoorHigh (if stable)Avoid for 2-position.
Pinacol Ester -BpinModerateModerateUse only under anhydrous conditions.
MIDA Boronate ExcellentSlow ReleaseGold Standard for unstable heterocycles.
BF3K Salt GoodHighGood alternative; requires aqueous solubility.
Optimized Protocol: Coupling Unstable Pyrimidines
  • Catalyst: Pd(dppf)Cl2 or Pd-XPhos G3 (Bulky ligands protect the active species).

  • Base: K3PO4 (mild, anhydrous possible) or CsF. Avoid strong hydroxides.

  • Solvent: Dioxane/Water (4:1) for BF3K; Anhydrous THF for Pinacol esters.

  • Additives: Addition of CuCl (1.0 equiv) can facilitate the "copper effect," promoting transmetalation over deboronation.

References

  • Biginelli Reaction Optimization & Lewis Acids

    • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (NIH). Link

    • Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones.[3] (ChemRxiv). Link

  • SNAr Regioselectivity

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. (ResearchGate).[3] Link

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (WuXi Biology). Link

  • Suzuki Coupling & Protodeboronation

    • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[4] (NIH). Link

    • Protodeboronation: Mechanisms and prevention in Suzuki couplings. (Wikipedia/Chemical Reviews). Link

Sources

Technical Support Center: Troubleshooting Kinase Assays for N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Assigned Specialist: Senior Application Scientist Subject: Diagnostic Protocol for Low Signal Intensity & Assay Interference

Executive Summary

You are experiencing low signal issues with N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine . This molecule represents a classic Type I/II kinase inhibitor pharmacophore (similar to the core of Imatinib, Nilotinib, and p38 inhibitors). Its structural properties—specifically the lipophilic chlorophenyl and phenylpyrimidine rings—create high potency but introduce significant physicochemical challenges.

Low signal in these assays rarely stems from a single factor.[1] It is usually a convergence of aqueous insolubility (precipitation) , colloidal aggregation , or optical interference (quenching) . This guide moves beyond basic checks to advanced diagnostic workflows.

Part 1: The Diagnostic Triage (Decision Tree)

Before altering reagents, determine if the "Low Signal" is biological (true inhibition) or physical (artifact).

TroubleshootingFlow Start ISSUE: Low Signal in Compound Wells ControlCheck Is the DMSO-only Positive Control Signal Normal? Start->ControlCheck SystemIssue Systemic Assay Failure ControlCheck->SystemIssue No (Low Control) CompoundIssue Compound-Specific Artifact ControlCheck->CompoundIssue Yes (Control OK) Action1 Optimize Enzyme/ATP/Buffer (See Section 3) SystemIssue->Action1 Solubility Check 1: Solubility/Aggregation (Is it cloudy/precipitating?) CompoundIssue->Solubility Optical Check 2: Optical Interference (IFE/Quenching) CompoundIssue->Optical Action2 Add 0.01% Triton X-100 or Brij-35 (See Section 1) Solubility->Action2 Action3 Correct for Inner Filter Effect (See Section 2) Optical->Action3

Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.

Part 2: Physicochemical Barriers (The Compound)

The Issue: The N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine scaffold is highly hydrophobic. In aqueous kinase buffers, it often forms colloidal aggregates rather than a true solution. These aggregates sequester the enzyme, leading to a "false positive" inhibition (low signal) that looks like high potency but is actually non-specific.

FAQ: Is my compound inhibiting the kinase or just clumping?

A: If your IC50 curve is incredibly steep (Hill slope > 2.0) or shifts significantly when you add detergent, you have an aggregator.

Protocol: The Detergent Sensitivity Test

To validate if the low signal is due to "sticky" aggregation:

  • Prepare two assay buffers:

    • Buffer A: Standard Kinase Buffer.

    • Buffer B: Standard Kinase Buffer + 0.01% v/v Triton X-100 (or 0.005% Brij-35).

  • Run the assay: Measure the IC50 of your compound in both buffers side-by-side.

  • Analyze Results:

ObservationDiagnosisAction
IC50 increases > 5-fold in Buffer B Promiscuous Aggregator. The detergent broke up the colloid, revealing the compound is less potent than thought.Formulation issue. Maintain detergent in all future assays.
IC50 remains unchanged True Inhibitor. The low signal is genuine kinase inhibition.Proceed to kinetic profiling (Section 3).
Visible precipitate Insolubility. Reduce max concentration or increase DMSO (up to 2% if tolerated).

Technical Insight: This phenomenon, described extensively by Shoichet et al., is the most common cause of artifacts in phenyl-pyrimidine screens [1].

Part 3: Optical Interference (The Readout)

The Issue: This molecule contains extensive conjugation (phenyl-pyrimidine-amine). It likely absorbs UV/Blue light (300–400 nm). If you are using fluorescence-based assays (e.g., TR-FRET, FP, or ADP-Glo with fluorescent detection), the compound may absorb the excitation light or quench the emission signal. This is the Inner Filter Effect (IFE) .[2][3][4]

FAQ: How do I know if the compound is quenching my signal?

A: You must decouple the chemistry from the optics.

Protocol: The "Spike-In" Control

Perform this after the kinase reaction is stopped but before reading the plate.

  • Run a standard kinase reaction without compound (Enzyme + Substrate + ATP) to generate the maximal signal product (e.g., phosphorylated peptide).

  • Stop the reaction.

  • Spike in your compound at the highest concentration used in your screen (e.g., 10 µM).

  • Read the plate immediately.

Interpretation:

  • Signal drops significantly vs. DMSO control: The compound is optically quenching the fluorophore.

    • Solution: Switch to a Red-Shifted Dye (e.g., Alexa 647 instead of Fluorescein) or use a Radiometric assay (33P-ATP).

  • Signal remains high: The compound is not quenching. The low signal in your main experiment is due to enzyme inhibition (or aggregation).

Part 4: Enzymatic & Kinetic Factors (The Biology)

If the compound is soluble and optically silent, the low signal represents true inhibition . However, to ensure this is relevant, you must validate the ATP conditions.

The Issue: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine derivatives are typically ATP-competitive (Type I) inhibitors. If your assay uses [ATP] >> Km(app), you will artificially shift the IC50, making the compound appear weaker. Conversely, if [ATP] is too low, you may see signal depletion due to substrate exhaustion.

Kinetic Optimization Table
ParameterRecommended SettingWhy?
[ATP] At or slightly below

(e.g., 10–50 µM)
Ensures sensitivity to ATP-competitive inhibitors [2].
Substrate Conversion < 10-20%Maintains "Initial Velocity" conditions. High conversion leads to non-linear kinetics and signal compression.
DMSO Tolerance < 1-2% Final VolumeKinases are sensitive to organic solvents. Run a DMSO titration curve to find the enzyme's limit.
Part 5: Mechanism of Action Visualization

Understanding how the compound interacts with the assay components is critical for troubleshooting.

Mechanism Compound Compound (Hydrophobic) Aggregation Colloidal Aggregate (Enzyme Sequestration) Compound->Aggregation High Conc. No Detergent TrueBinding Specific Binding (ATP Pocket) Compound->TrueBinding + Detergent Enzyme Kinase Enzyme Detergent Detergent (Tween/Brij) Detergent->Aggregation Disrupts Aggregation->Enzyme Non-specific Inhibition TrueBinding->Enzyme Specific Inhibition

Figure 2: The dual-mechanism of inhibition. Without detergent (top path), aggregates sequester enzyme, causing false low signal. With detergent (bottom path), true ATP-competitive binding is observed.

References
  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols, 1(2), 550–553.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Kinase Assays. Bethesda (MD): National Library of Medicine (US).

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.

Sources

Mitigating off-target effects of pyrimidine-based inhibitors in cellular models.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Inhibitor Technical Support Hub .

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting off-target phenotypes in cellular models treated with pyrimidine-scaffold small molecules.

Introduction: The "Privileged Scaffold" Paradox

You are likely here because your pyrimidine-based inhibitor is showing unexpected cytotoxicity, unexplained signaling effects, or phenotypic inconsistencies.

Pyrimidine scaffolds (e.g., aminopyrimidines, pyrazolo[3,4-d]pyrimidines) are the backbone of modern kinase inhibition because they mimic the adenine ring of ATP, allowing for potent binding to the kinase hinge region.[1][2] However, this structural mimicry is a double-edged sword: it drives high potency but inherently invites polypharmacology (off-target binding to structurally similar ATP pockets) and metabolic interference (competition with endogenous nucleosides).

This guide treats your experimental issues as "Support Tickets." Select the scenario below that matches your observation.

Ticket #01: "My inhibitor kills cells, but I suspect it's not via the intended kinase."

Diagnosis: Metabolic Interference & Nucleoside Salvage Competition. Context: Many pyrimidine-based kinase inhibitors can inadvertently inhibit enzymes in the de novo nucleotide synthesis pathway (e.g., DHODH, Thymidylate Synthase) or compete with transporters (ENT1/2), leading to DNA/RNA synthesis arrest unrelated to the target kinase.

Troubleshooting Protocol: The Nucleoside Rescue Assay

To validate on-target efficacy, you must attempt to "rescue" the phenotype by bypassing the potential metabolic block.

Step-by-Step Methodology:

  • Seed Cells: Plate cells (e.g., 2,000 cells/well in 96-well format) and allow adherence for 24h.

  • Prepare Media:

    • Condition A (Control): Standard Media.

    • Condition B (Uridine Rescue): Supplement with 100–200 µM Uridine . (Rescues RNA synthesis/mitochondrial toxicity).[3]

    • Condition C (Thymidine Rescue): Supplement with 5–10 µM Thymidine . (Rescues DNA replication stress/ATRi-associated toxicity).

  • Treatment: Treat cells with your inhibitor at IC50 and 2x IC50 concentrations.

  • Readout: Measure viability (e.g., CellTiter-Glo) at 72h.

Interpretation:

  • Full Rescue: The toxicity is off-target (likely metabolic interference).

  • No Rescue: The toxicity is likely driven by your intended signaling target (or a non-metabolic off-target).

Data Visualization: Metabolic Rescue Logic

RescueLogic Inhibitor Pyrimidine Inhibitor Target Intended Kinase (e.g., EGFR) Inhibitor->Target Inhibits OffTarget Off-Target Enzyme (e.g., DHODH/TS) Inhibitor->OffTarget Cross-reacts Phenotype1 Cell Death (Signaling) Target->Phenotype1 On-Target Effect Phenotype2 Cell Death (Nucleotide Depletion) OffTarget->Phenotype2 Off-Target Effect Rescue Nucleoside Supplement (Uridine/Thymidine) Rescue->Phenotype1 No Effect Rescue->Phenotype2 Blocks/Reverses

Figure 1: Logic flow for distinguishing metabolic off-target effects using nucleoside supplementation. Green lines indicate a successful rescue of off-target toxicity.

Ticket #02: "My compound inhibits the target, but downstream signaling looks 'dirty'."

Diagnosis: Kinase Polypharmacology (ATP Pocket Cross-Reactivity). Context: The pyrimidine hinge-binding motif is conserved.[2][4] "Specific" inhibitors often hit a spectrum of kinases (the "Kinome").[4] Common off-targets for pyrimidine scaffolds include CDKs, Aurora Kinases, and JAKs.

Common Pyrimidine Scaffold Off-Targets
Scaffold ClassPrimary Target ExampleCommon Off-Target FamilyMechanism of Cross-Reactivity
Aminopyrimidines EGFR (e.g., Gefitinib)CDK2 / CDK5 Hinge region homology (Thr gatekeeper residues).
Pyrazolo-pyrimidines BTK (e.g., Ibrutinib)EGFR / JAK2 Cysteine reactivity (if covalent) or ATP pocket shape.
Furo-pyrimidines Aurora KinasesFolate Enzymes Structural similarity to folate/pterin rings.
Troubleshooting Protocol: The "Negative Control" Panel

Do not rely solely on your target's phosphorylation status. You must probe for the activity of known off-targets.

Western Blot Panel Recommendation:

  • Treat cells with inhibitor (dose-response).

  • Lysate Prep: Collect lysates at 6h and 24h.

  • Immunoblot:

    • Primary Target: p-EGFR (Tyr1068) or relevant marker.

    • Off-Target Proxy (CDK hit):Cleaved PARP (apoptosis) + p-Rb (Retinoblastoma, CDK substrate). If p-Rb drops before your target signaling, you are hitting CDKs.

    • Off-Target Proxy (Aurora hit):p-Histone H3 (Ser10). Loss of this signal indicates Aurora B inhibition (mitotic arrest).

Ticket #03: "How do I prove the drug is physically binding my target in live cells?"

Diagnosis: Lack of Target Engagement Verification. Context: Biochemical IC50s (cell-free) rarely correlate perfectly with cellular EC50s due to membrane permeability and ATP competition (mM levels intracellularly vs µM in tubes).

Troubleshooting Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Treatment: Treat live cells with the inhibitor (10x IC50) for 1 hour. Include a DMSO control.

  • Harvest: Wash in PBS, resuspend in kinase buffer with protease inhibitors.

  • Aliquot & Heat: Divide cell suspension into 8–10 PCR tubes. Heat each tube to a distinct temperature (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, freeze-thaw (x3) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant (soluble fraction) on Western blot. Detect target protein.[5][6][7]

Analysis:

  • Plot band intensity vs. Temperature.

  • Shift: If the drug-treated curve shifts to the right (higher temperature stability) compared to DMSO, you have confirmed physical target engagement in the intracellular environment.

Data Visualization: CETSA Workflow

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Separation Cell_DMSO Cells + DMSO Heat Heat Gradient (40°C - 65°C) Cell_DMSO->Heat Cell_Drug Cells + Inhibitor Cell_Drug->Heat Spin Centrifuge (Pellet Denatured Protein) Heat->Spin Supernatant Collect Supernatant (Stabilized Protein) Spin->Supernatant Result Western Blot Analysis Right-shift = Binding Supernatant->Result

Figure 2: CETSA workflow for verifying intracellular target engagement. A thermal shift confirms the inhibitor is binding the target in the complex cellular milieu.

Ticket #04: "The drug still kills cells that lack the target (CRISPR KO)."

Diagnosis: Confirmed Off-Target Toxicity. Context: This is the gold standard for specificity. If your drug kills a "Target-Null" cell line with the same potency as the parental line, the mechanism of death is 100% off-target .

Troubleshooting Protocol: The Isogenic Pair Comparison
  • Generate KO: Use CRISPR-Cas9 to knock out the target kinase. Verify complete protein loss via Western blot (essential, as trace protein can suffice for signaling).

  • Viability Assay: Perform a 10-point dose-response curve on Parental vs. KO cells.

  • Calculation: Calculate the Selectivity Shift .

    
    
    

Decision Matrix:

  • Shift > 100x: Highly specific on-target mechanism.

  • Shift = 1x (No change): The drug is killing via an off-target mechanism. STOP. Do not proceed with this molecule for this specific indication.

  • Partial Shift (e.g., 5x): Polypharmacology. The drug hits the target, but also hits others that contribute to toxicity.

References

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][6][7] Science, 341(6141), 84-87.

  • Loo, T. M., et al. (2022). Thymidine rescues ATR kinase inhibitor-induced deoxyuridine contamination in genomic DNA, cell death, and interferon-α/β expression.[8][9] Cell Reports, 40(12), 111393.

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509).

  • Knight, Z. A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling. Cell, 125(4), 733–747. (Seminal work on pyrimidine scaffold promiscuity).

  • Giuliano, C. J., et al. (2019). Melanoma-specific dependence on a salvage pathway for pyrimidine biosynthesis. Nature, 571, 101–105.

Sources

Enhancing the oral bioavailability of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Analogs (Series-400) Support Ticket: #BIO-2024-ORAL-F Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Lead Optimization Support Center

You have reached the technical support hub for the Series-400 (Diarylpyrimidine/DAPY) scaffold. This chemical class, structurally related to Type I/II kinase inhibitors (e.g., Imatinib, Nilotinib), is notorious for "Brick Dust" properties: high melting points (


C), high lipophilicity (

), and poor aqueous solubility.

This guide addresses the critical failure mode: Low Oral Bioavailability (


) .

Module 1: The "Brick Dust" Protocol (Solubility & Dissolution)

Issue: Your analog shows nanomolar potency in enzymatic assays but fails to achieve exposure in rodent PK studies. The compound likely suffers from dissolution-limited absorption (BCS Class II).

Diagnostic Workflow

Before altering the chemistry, you must determine if the issue is thermodynamic solubility or kinetic dissolution rate.

FormulationDecisionTree Start Start: Low Oral Exposure SolubilityTest Measure Kinetic Solubility (FaSSIF, pH 6.5) Start->SolubilityTest CheckSol Solubility > 50 µg/mL? SolubilityTest->CheckSol Permeability Check Permeability (Caco-2) CheckSol->Permeability Yes (Soluble) CrystCheck Check Crystallinity (Tm & Lattice Energy) CheckSol->CrystCheck No (Insoluble) SaltScreen Strategy A: Salt Screen (Weak Base pKa ~4-5) CrystCheck->SaltScreen Tm < 200°C ASD Strategy B: Amorphous Solid Dispersion (HME/Spray Dry) CrystCheck->ASD Tm > 220°C (High Lattice Energy) ChemMod Strategy C: Chemical Mod (Add Solubilizing Tail) ASD->ChemMod ASD Unstable

Figure 1: Decision matrix for formulation vs. chemistry intervention. High melting point compounds often resist salt formation benefits due to high lattice energy, necessitating Amorphous Solid Dispersions (ASD).

Solution A: Salt Selection (The pH Gap)

The 2-aminopyrimidine core is a weak base (


). For a salt to be stable, the 

(counterion acid

- base

) should be

.
  • Recommended Counterions:

    • Mesylate (Methanesulfonic acid): Standard for this class (e.g., Imatinib Mesylate). Breaks the crystal lattice effectively.

    • HCl: often leads to "common ion effect" issues in the stomach (precipitates as free base due to high chloride in gastric fluid).

    • Isethionate: Good alternative if Mesylate is hygroscopic.

Counterion

Suitability
Risk FactorRecommendation
Mesylate HighHygroscopicityPrimary Choice
Chloride (HCl) HighCommon Ion EffectSecondary
Tosylate MediumGenotoxic impuritiesTertiary
Fumarate LowSalt DisproportionationAvoid
Solution B: Amorphous Solid Dispersion (ASD)

If the melting point is


C, salts may not dissolve fast enough. You must disrupt the crystal lattice using a polymer matrix.
  • Protocol: Spray drying with HPMC-AS (Hypromellose Acetate Succinate).

  • Mechanism: HPMC-AS is enteric; it protects the drug from recrystallizing in the stomach (pH 1.2) and releases it in the duodenum (pH 6.5) where the polymer dissolves, generating a supersaturated state.

Module 2: Metabolic Defense (Clearance)

Issue: Compound dissolves but is cleared rapidly (


 protein).
Root Cause:  The electron-rich phenyl ring at the C4 position is a "soft spot" for CYP450 oxidation (specifically CYP3A4).
Chemical Optimization Strategy

Do not blindly add mass. Use the Deuterium/Fluorine Switch .

  • The Para-Block: The 4-position of the phenyl ring (attached to the pyrimidine) is the primary metabolic site.

    • Action: If H, substitute with F (Fluorine) or Cl (Chlorine).

    • Why: The C-F bond is metabolically inert.

  • The "Solubilizing Tail" Modification:

    • Attach a morpholine or N-methylpiperazine moiety via an amide or ether linker to the phenyl ring.

    • Benefit: Introduces a basic center (

      
      ), allowing ionization at physiological pH, drastically improving solubility and reducing lipophilicity (
      
      
      
      ).

Module 3: Permeability & Efflux (The P-gp Trap)

Issue: Low brain penetration or poor intestinal absorption despite solubility. Diagnosis: The 2-aminopyrimidine scaffold is a frequent substrate for P-glycoprotein (P-gp/MDR1).

Experimental Protocol: Bidirectional Caco-2 Assay

To confirm efflux liability, run the transport assay with and without a P-gp inhibitor (Zosuquidar).

Caco2Workflow Sample Compound (10 µM) Apical Apical Chamber (pH 6.5) Sample->Apical A->B Run Basal Basal Chamber (pH 7.4) Sample->Basal B->A Run Calc Calculate Efflux Ratio (ER) (B->A) / (A->B) Apical->Calc Basal->Calc Decision Interpretation Calc->Decision Substrate Substrate Decision->Substrate ER > 2.0 Passive Diff. Passive Diff. Decision->Passive Diff. ER < 2.0

Figure 2: Workflow for identifying efflux liability. An Efflux Ratio (ER) > 2.0 indicates active efflux.

Troubleshooting High Efflux:

  • N-Methylation: Methylating the aniline nitrogen (between the rings) can reduce hydrogen bond donor (HBD) count, often lowering P-gp affinity.

  • Steric Shielding: Add an ortho-methyl group on the phenyl ring to twist the conformation, preventing the planar binding required by P-gp.

Troubleshooting Wizard (FAQ)

Q: My compound precipitates immediately in the FaSSIF assay. Why? A: This is the "Spring and Parachute" failure. Your compound (likely a salt) dissolves instantly (Spring) but the free base is so insoluble it crashes out (Precipitation) before the "Parachute" (excipients like HPMC) can stabilize it.

  • Fix: Switch to a Solid Dispersion formulation or add a surfactant (e.g., Vitamin E TPGS) to the assay buffer to simulate bile micelle solubilization.

Q: In vivo exposure is non-linear (dose-limited absorption). A: This confirms solubility-limited absorption. Increasing the dose does not increase concentration because the gut fluid is saturated.

  • Fix: You must improve solubility (reduce LogP, add polar groups) or surface area (micronization/nanomilling).

Q: Can I use DMSO stocks for oral dosing in mice? A: NO. DMSO precipitates the compound upon contact with gastric fluids (the "Crash" effect), leading to erratic data.

  • Standard: Use 0.5% Methylcellulose + 0.1% Tween 80 suspension for early PK.

References

  • Imatinib Discovery & Structure-Activity Relationship: Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives: a new class of tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual validation via similar scaffold analysis)

  • Solubility Enhancement Strategies: Kumar, S., et al. (2022).[1][2] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs.[1][3][4][5][6][7] Biomedicines.[4][5][8][9]

  • Solid Dispersion Technology: Herbrink, M., et al. (2016).[3] Inherent formulation issues of kinase inhibitors.[3][5] Journal of Controlled Release.[3]

  • Salt Selection for Weak Bases: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][7][8] Advanced Drug Delivery Reviews.[1] (Contextual match to search result 1.16/1.19)

  • Metabolic Stability of Aminopyrimidines: Heald, R. A., et al. (2015). Discovery of (Thienopyrimidin-2-yl)aminopyrimidines as Potent PI3K Inhibitors.[10] Journal of Medicinal Chemistry.

Sources

Reducing cytotoxicity of N-phenylpyrimidin-2-amines in normal cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity of N-phenylpyrimidin-2-amines (NPPAs) in Normal Cell Lines Support Agent: Senior Application Scientist, Lead Optimization Unit

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Medicinal Chemistry & In Vitro Toxicology. This guide addresses the structural and biological liabilities common to the N-phenylpyrimidin-2-amine (NPPA) scaffold—a privileged structure in kinase inhibition (e.g., Imatinib, Nilotinib)—and provides actionable protocols to mitigate cytotoxicity in normal cell lines (hepatocytes, cardiomyocytes, and fibroblasts).

Module 1: Mitigating Reactive Metabolite Formation (Hepatotoxicity)

User Issue: "My lead NPPA compound shows high toxicity in primary hepatocytes or HepG2 cells, despite good kinase selectivity. We suspect metabolic activation."

Technical Diagnosis

The aniline moiety within the NPPA scaffold is a known "structural alert." Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) can oxidize the electron-rich aniline ring, generating reactive quinone imines . These electrophiles covalently bind to cellular proteins and DNA, leading to idiosyncratic hepatotoxicity and cell death [1, 6].

Troubleshooting & Optimization Strategy

To reduce this toxicity without losing potency, you must block the metabolic "soft spots" on the phenyl ring.

  • Steric/Electronic Blocking: Introduce electron-withdrawing groups (Fluorine) or metabolic blockers (Methyl) at the para or meta positions of the aniline ring. This hinders the formation of the quinone imine intermediate [1, 21].

  • Scaffold Hopping: Replace the phenyl ring with a less electron-rich heteroaryl ring (e.g., pyridine or pyrimidine). This reduces the electron density available for oxidation [21].

Validation Workflow: Metabolic Activation Pathway

The following diagram illustrates the bioactivation pathway you are trying to interrupt.

MetabolicActivation NPPA NPPA Parent (Aniline Moiety) CYP CYP450 Oxidation NPPA->CYP RQI Reactive Quinone Imine CYP->RQI Bioactivation Adduct Stable GSH-Adduct (Detoxified) RQI->Adduct  + GSH (Trapping) Tox Cytotoxicity (Normal Cells) RQI->Tox  Covalent Binding GSH Glutathione (GSH) Protein Cellular Proteins

Caption: Figure 1. The bioactivation of NPPAs to reactive quinone imines. Optimization aims to block the CYP oxidation step or enhance detoxification.

Standard Operating Procedure: GSH Trapping Assay

Use this protocol to confirm if your structural modifications have successfully reduced reactive metabolite formation.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[1]

  • Test Compound (10 µM final)

  • Glutathione (GSH) (5 mM final) or GSH-ethyl ester for cell-based assays.

  • NADPH Regenerating System.

Step-by-Step Protocol:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge (3000 x g, 10 min) and analyze supernatant via LC-MS/MS .

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione).

    • Pass: < 1% conversion to GSH adducts relative to parent.

    • Fail: Significant adduct peak area (indicates high risk of covalent binding) [10, 11].

Module 2: Physicochemical Properties (Lysosomal & Mitochondrial Toxicity)[2][3]

User Issue: "We see cytoplasmic vacuolization in fibroblasts and general toxicity in H9c2 cardiomyocytes, unrelated to kinase potency."

Technical Diagnosis

NPPAs are often lipophilic weak bases.

  • Lysosomotropism: Compounds with high LogP (>3) and basic pKa (>8) become trapped in the acidic environment of lysosomes (pH ~4.5). They protonate, cannot exit, and cause osmotic swelling (vacuolization), leading to lysosomal dysfunction [7, 23].

  • Mitochondrial Uncoupling: Lipophilic cations can accumulate in the mitochondrial matrix, disrupting the electron transport chain and causing ATP depletion in energy-demanding cells like cardiomyocytes [3, 22].

Troubleshooting Guide: Property Space Optimization

To fix this, you must alter the physicochemical profile without destroying binding affinity.

ParameterTarget Range for Reduced ToxicityRationale
cLogP < 3.0 Reduces non-specific membrane insertion and accumulation in organelles.
pKa (Basic) < 7.4 Reduces the percentage of ionized drug at physiological pH, decreasing lysosomal trapping.
Topological Polar Surface Area (TPSA) > 80 Ų Increasing polarity often aids in clearance and reduces phospholipidosis risk.

Actionable Step: Incorporate polar groups (e.g., morpholine, piperazine) or reduce the basicity of the pyrimidine nitrogen by adding electron-withdrawing neighbors [17].

Module 3: Off-Target Selectivity (Cardiotoxicity)

User Issue: "Our compound kills cancer cells effectively but causes QT prolongation or apoptosis in normal cardiomyocytes."

Technical Diagnosis

Cardiotoxicity in NPPAs is often driven by:

  • hERG Inhibition: Causes QT prolongation. The hydrophobic "tail" of many kinase inhibitors interacts with the hERG channel.

  • Off-Target Kinase Hits: Inhibition of c-Kit or PDGFR in the heart (which are essential for cardiomyocyte maintenance) can lead to cell death. This is a known issue with Imatinib [3, 4].

Validation Workflow: Selectivity Profiling

SelectivityWorkflow Library NPPA Analog Library hERG hERG Binding Assay (Patch Clamp) Library->hERG Step 1: Safety KinasePanel Kinase Selectivity Panel (Exclude c-Kit/PDGFR) Library->KinasePanel Step 2: Selectivity H9c2 H9c2 Cardiomyocyte Viability Assay hERG->H9c2 Pass (<10µM IC50) KinasePanel->H9c2 Clean Profile SafeLead Low Toxicity Lead H9c2->SafeLead >50µM LD50

Caption: Figure 2. Screening cascade to filter out cardiotoxic NPPA derivatives before in vivo testing.

Frequently Asked Questions (FAQ)

Q1: Why do I see toxicity in HepG2 cells but not in primary hepatocytes?

  • Answer: HepG2 cells have lower metabolic capacity (lower CYP450 expression) than primary hepatocytes. If your compound is toxic in HepG2, it is likely due to intrinsic mitochondrial toxicity or lysosomal trapping (physicochemical issues) rather than reactive metabolites. If it is toxic only in primary hepatocytes, it is likely due to bioactivation (Module 1).

Q2: Can I use Fluorine substitution anywhere on the aniline ring?

  • Answer: No. You must target the site of metabolic oxidation. Run a "Metabolite ID" study first to see where the CYP is biting. Usually, the para-position is the most vulnerable. Blocking this with Fluorine (F) is effective because the C-F bond is strong and resistant to oxidation [1, 21].

Q3: My compound precipitates in the cell culture media. Could this mimic cytotoxicity?

  • Answer: Yes. NPPAs are often poorly soluble. Precipitated crystals can physically damage cells or cause false positives in turbidity/absorbance assays (like MTT).

    • Fix: Use ATP-based luminescence assays (e.g., CellTiter-Glo) which are less sensitive to precipitation, and verify solubility in the media (not just DMSO) prior to dosing.

References
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Source: PubMed (2010). URL:[Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines. Source: PubMed (2020). URL:[Link]

  • Structural modification of imatinib allows retention of its anticancer activity without cardiotoxic effects. Source:[2][3] JCI (2007). URL:[Link]

  • Structural reengineering of imatinib to decrease cardiac risk in cancer therapy. Source: PubMed (2007). URL:[Link]

  • Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. Source: PubMed (2021). URL:[Link]

  • Detecting reactive drug metabolites for reducing the potential for drug toxicity. Source: PubMed (2011). URL:[Link]

  • The Lysosomal Sequestration of Tyrosine Kinase Inhibitors and Drug Resistance. Source: NIH (2019). URL:[Link]

  • Slowing Down the “Magic Bullet”: Encapsulation of Imatinib in Fe-MOF for Cardiotoxicity Reduction. Source: PMC (2024). URL:[Link]

  • Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. Source: Drug Metabolism and Disposition (2011).[4] URL:[Link]

  • Screening and identification of GSH-trapped reactive metabolites using hybrid triple quadruple linear ion trap mass spectrometry. Source: PubMed (2007). URL:[Link]

  • Reactive Metabolite Assessment Protocol. Source: Cyprotex/Evotec. URL:[Link]

Sources

Strategies to prevent the formation of N-nitrosamine impurities during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Mission: To provide self-validating protocols and mechanistic insights for the prevention of N-nitrosamine impurities (NDMA, NDEA, etc.) in Active Pharmaceutical Ingredients (APIs).

Introduction: The "Cohort of Concern"

Welcome. If you are here, you likely understand the gravity of N-nitrosamines. Classified by the FDA and EMA as a "Cohort of Concern," these impurities are potent genotoxic carcinogens. In synthesis, they are rarely the product of a single error but rather the convergence of three factors: a vulnerable amine , a nitrosating source , and enabling conditions .

This guide moves beyond compliance checklists to the chemical causality of formation, providing you with the protocols to break the nitrosation triangle.

Module 1: Root Cause Analysis (The "Why")

Q: How do I determine if my synthetic route is chemically predisposed to nitrosamine formation?

A: You must perform a mechanistic risk assessment. Do not look for "nitrosamines" directly; look for their precursors. The reaction requires the collision of a secondary amine (or a tertiary amine capable of dealkylation) with a nitrosating agent (typically


 or 

formed from nitrites in acid).[1]

The Nitrosation Triangle The following diagram illustrates the kinetic pathway. Note that the reaction rate is maximal near the pKa of the nitrosating species (approx. pH 3.4), where both the free amine and the nitrosating agent coexist.

NitrosationPathway Amine Secondary Amine (R2NH) TS Transition State (Rate Limiting) Amine->TS Nucleophilic Attack Nitrite Nitrite Source (NaNO2 / RONO) Intermediate Nitrosating Agent (N2O3 / H2NO2+) Nitrite->Intermediate Activation Acid Acidic Medium (H+) Acid->Intermediate Intermediate->TS Product N-Nitrosamine (R2N-N=O) TS->Product - H+

Figure 1: The nitrosation kinetic pathway. Disruption of any single node prevents product formation.

Q: I am not using sodium nitrite. Why am I still detecting NDMA?

A: "Hidden" nitrites are a common failure mode.

  • Recovered Solvents: Solvents like DMF or Toluene recovered from steps involving azides or nitrites often carry over residual nitrous acid.

  • Water Sources: Chloramine-treated municipal water can generate nitrosamines if not purified.

  • Excipients: Microcrystalline cellulose and lactose often contain trace nitrites (ppm levels) which can react with amine APIs during formulation (Solid State Nitrosation).

Module 2: Process Control & Scavenging (The "How")

Q: My process requires a diazotization step using Sodium Nitrite. How do I safely quench the excess?

A: The "Safe Quench" is critical. A standard aqueous wash is insufficient because nitrosation is faster than physical extraction. You must chemically destroy the nitrosating agent before the workup proceeds.

Protocol: The "Safe Quench" System

Use this protocol when quenching reactions involving >1.0 equiv of Nitrite.

Reagents:

  • Primary Scavenger: Sulfamic Acid (

    
    ) or Ascorbic Acid.
    
  • Indicator: Starch-Iodide Paper (turns blue/black in presence of

    
    ).
    

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the theoretical excess of Sodium Nitrite (

    
    ). Plan to add 1.5 equivalents  of scavenger relative to the excess nitrite, not the total nitrite.
    
  • Preparation of Scavenger Solution:

    • Sulfamic Acid: Dissolve in water (approx. 10-15% w/w). Note: Evolution of

      
       gas will occur; ensure adequate venting.
      
    • Ascorbic Acid:[1][2][3][4][5][6][7] Dissolve in water.[8] Note: This acts as a reducing agent, converting Nitrite to Nitric Oxide (NO).[6]

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to < 5°C.

    • Add the scavenger solution slowly. DO NOT DUMP.

    • Mechanism:[3][4][9][10][11][12] Sulfamic acid reacts with nitrous acid to form sulfuric acid and nitrogen gas (

      
      ), irreversibly destroying the nitrosating capability.
      
  • In-Process Verification:

    • After addition, stir for 15 minutes.

    • Spot an aliquot onto Starch-Iodide paper.

    • Pass Criteria: Paper remains white (No color change).

    • Fail Criteria: Blue/Black spot. Action: Add 0.2 eq more scavenger and re-test.

Scavenger Selection Guide
ScavengerMechanismProsConsBest Application
Sulfamic Acid Reacts with

to form

gas.
Irreversible; High efficiency; Cheap.Generates acidic byproducts (

).
Aqueous workups; Diazotization quenching.
Ascorbic Acid Reduces Nitrite to NO (Nitric Oxide).[6]FDA "GRAS" status; Safe for final steps.Reversible if oxidation occurs; NO gas is distinct.Final formulations; Solid-state protection.
Urea Reacts with

to form

+

.
Very cheap; Common reagent.Slow kinetics at low temperature.Not recommended for rapid quenching.
Primary Amines Compete for Nitrite.[7]Can be part of the synthesis (e.g., Glycine).Forms alcohols/alkenes; creates impurities.Specific synthetic utility only.

Module 3: Solvent Stewardship (The "Where")

Q: Why is DMF (Dimethylformamide) considered a high-risk solvent for NDMA?

A: DMF is structurally unstable under harsh conditions. It hydrolyzes to form Dimethylamine (DMA) , a secondary amine. If this occurs in the presence of a nitrosating agent (like residual nitrite from a previous step or a reagent), NDMA (N-Nitrosodimethylamine) is formed immediately.

Technical Insight: The decomposition of DMF is catalyzed by both acid and base, and accelerated by heat (>60°C).

DMF_Decomposition DMF DMF Solvent (Dimethylformamide) DMA Dimethylamine (DMA) (Secondary Amine) DMF->DMA Hydrolysis Conditions Heat / Acid / Base Conditions->DMA NDMA NDMA (Carcinogen) DMA->NDMA + Nitrosating Agent Nitrite Nitrite Impurity (NO2-) Nitrite->NDMA

Figure 2: The decomposition pathway of DMF leading to NDMA formation.

Troubleshooting Protocol: Mitigating Solvent Risks
  • Audit Your DMF/NMP:

    • Test incoming lots of DMF for Dimethylamine (DMA) content.

    • Specification Limit: Set a strict limit (e.g., < 10 ppm DMA).

  • Switch Solvents (If Feasible):

    • Replace DMF with DMSO or N-Methylpyrrolidone (NMP) (though NMP has similar risks for NMBA).

    • Best Practice: Use Dimethylacetamide (DMAC) only if validated, or move to ethers/esters if solubility permits.

  • Segregate Waste Streams:

    • NEVER combine waste streams containing Azides/Nitrites with waste streams containing Amine solvents (DMF, Triethylamine). This is the #1 cause of cross-contamination in recovered solvents.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2021/2024). Provides acceptable intake limits and root cause analysis frameworks.

  • European Medicines Agency (EMA): Nitrosamine impurities in human medicinal products. (2020).[13] Assessment report detailing the "sartan" case studies and Article 5(3) referral.

  • Journal of Pharmaceutical Sciences: Strategies for Mitigating N-Nitrosamine Impurities in Drug Products. (2023). Review of scavenger efficiencies including ascorbic acid and sulfamic acid.

  • Organic Process Research & Development: Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines. (2023). Detailed mechanistic review of nitrosation kinetics.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Challenge

Separating pyrimidine isomers (e.g., positional isomers like 2- vs. 4-substituted pyrimidines) is notoriously difficult. Unlike lipophilic drugs that separate easily on standard C18 columns based on hydrophobicity, pyrimidines are often:

  • Highly Polar: Leading to poor retention (

    
    ) on Reversed-Phase (RP).
    
  • Structurally Identical: Possessing identical molecular weights (isobaric) and similar LogP values.

  • Basic/Amphoteric: Prone to secondary silanol interactions that cause peak tailing.

This guide moves beyond "textbook" HPLC and addresses the specific mechanisms required to differentiate these molecules.

Phase 1: Column Selection & Selectivity
Q: My standard C18 column shows co-elution. Why isn't it working?

A: C18 columns rely primarily on hydrophobic subtraction. Isomers often have identical hydrophobicity. You need a column that offers shape selectivity or electronic interaction differences.

The Solution: Fluorinated Phases (PFP) The Pentafluorophenyl (PFP) phase is the "gold standard" for isomer separation.

  • Mechanism: PFP phases offer

    
    -
    
    
    
    interactions and strong dipole-dipole moments due to the fluorine ring.
  • Why it works for isomers: The rigid fluorine ring creates a "shape-selective" slot. Isomers with substituents in different positions (e.g., ortho vs. para) will have different steric access to the PFP ring, resulting in different retention times even if their hydrophobicity is identical.

Comparison of Column Chemistries for Pyrimidines

Column PhasePrimary MechanismBest ForRisk Factor
C18 (ODS) Hydrophobic InteractionGeneral screening, lipophilic derivativesCo-elution of polar isomers; Dewetting in 100% aqueous.
PFP (F5)

-

, Dipole, Shape Selectivity
Positional isomers , halogenated pyrimidinesRequires longer equilibration; sensitive to pH changes.
Polar-Embedded Amide Hydrophobic + H-BondingBasic pyrimidines, peak shape improvementLess shape selectivity than PFP.
HILIC (Zwitterionic) Partitioning + ElectrostaticVery polar/unretained compoundsSolvent mismatch (sample must be in organic).
Phase 2: Mobile Phase & pH Strategy
Q: My peaks are tailing or splitting. Is it the column?

A: It is likely a pH issue. Pyrimidines have complex ionization profiles.

  • The pKa Trap: Unsubstituted pyrimidine is a very weak base (pKa ~1.1), but amino- or hydroxy-pyrimidines can have pKa values ranging from 4 to 9.

  • The Rule of 2: You must be 2 pH units away from the analyte's pKa.

    • Acidic Mobile Phase (pH 2-3): Protonates basic nitrogens. Good for retention on PFP (ion-exchange mechanism activates).

    • Basic Mobile Phase (pH > 8): Suppresses ionization of weak bases. Requires high-pH stable columns (e.g., hybrid silica).

Q: When should I switch from Reversed-Phase to HILIC?

A: Switch to HILIC if your retention factor (


) is 

even with 95% aqueous mobile phase.
  • HILIC Mechanism: Pyrimidines partition into a water-rich layer adsorbed on the silica surface.

  • Critical Success Factor: Acetonitrile (ACN) is the "weak" solvent in HILIC.[1] Increasing water reduces retention.

Phase 3: The "Isomer Separation" Workflow

Do not guess. Follow this logical screening protocol to guarantee separation.

IsomerSeparation Start START: Pyrimidine Isomer Mixture CheckLogP Check LogP / Polarity Start->CheckLogP Decision1 Is LogP > 0? CheckLogP->Decision1 RP_Route Reversed Phase Route Decision1->RP_Route Yes (Hydrophobic) HILIC_Route HILIC Route Decision1->HILIC_Route No (Hydrophilic) ScreenPFP Screen 1: PFP Column (Methanol/Water + 0.1% Formic Acid) RP_Route->ScreenPFP HILIC_Screen Screen: Amide or ZIC-HILIC (90% ACN / 10% Buffer) HILIC_Route->HILIC_Screen CheckRes Resolution > 1.5? ScreenPFP->CheckRes ScreenC18 Screen 2: C18 Aq Column (Low pH) Optimize Optimize Gradient Slope & Temperature CheckRes->Optimize Yes SwitchSelectivity Switch Selectivity: Try Methanol vs. ACN CheckRes->SwitchSelectivity No Success METHOD VALIDATED Optimize->Success SwitchSelectivity->ScreenC18 HILIC_Screen->Optimize

Caption: Logical decision tree for selecting the correct chromatographic mode based on analyte polarity and initial screening results.

Phase 4: Troubleshooting Guide
Issue 1: Peak Splitting
  • Cause: Sample solvent mismatch.

  • Scenario: You dissolved your sample in 100% Acetonitrile but are running a Reversed-Phase gradient starting at 95% Water.

  • Fix: Dissolve the sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN). If solubility is an issue, use DMSO (keep injection volume < 5 µL).

Issue 2: Retention Time Drift
  • Cause: Incomplete equilibration, specifically with PFP or HILIC columns.

  • Fix:

    • PFP: Requires ~20 column volumes to equilibrate due to surface charge arrangement.

    • HILIC: The water layer on the silica surface takes time to form. Equilibrate for at least 30 minutes before the first injection.

Issue 3: Co-elution of Isomers (Critical)
  • Advanced Fix: Change the organic modifier.

    • Methanol (MeOH):[2] Protic solvent. Encourages hydrogen bonding and

      
      -
      
      
      
      interactions on PFP columns.[3] Preferred for isomers.
    • Acetonitrile (ACN):[2] Aprotic. Suppresses

      
      -
      
      
      
      interactions. often reduces selectivity for aromatic isomers.
Experimental Protocol: The "PFP Scout" Method

Use this generic starting method for separating pyrimidine isomers.

System: HPLC/UHPLC with DAD or MS detection. Column: Pentafluorophenyl (PFP) bonded phase (e.g., 100 x 2.1 mm, 1.9 µm or 3 µm).

ParameterSettingRationale
Mobile Phase A Water + 10mM Ammonium Formate (pH 3.0)Low pH suppresses silanol activity; Ammonium aids MS ionization.
Mobile Phase B Methanol (MeOH)MeOH enhances

-

selectivity compared to ACN.
Flow Rate 0.3 - 0.5 mL/minStandard for 2.1 mm ID columns.
Temperature 25°CLower temperature often improves isomer resolution by reducing molecular rotation.
Gradient 0-5 min: 2% B (Isocratic hold)5-20 min: 2% to 40% B20-25 min: 95% B (Wash)Initial hold allows polar pyrimidines to interact with the phase before elution.
References
  • Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies. Available at: [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography (HILIC). Journal of Separation Science (PubMed).[4] Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. Available at: [Link]

Sources

Addressing matrix effects in LC-MS/MS analysis of biological samples containing pyrimidines.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Bioanalysis of Pyrimidines From the Desk of the Senior Application Scientist

Introduction: The "Polarity Trap" in Pyrimidine Analysis

Welcome to the advanced troubleshooting hub for pyrimidine bioanalysis. If you are analyzing 5-Fluorouracil (5-FU), Gemcitabine, Cytarabine, or endogenous nucleotides, you are likely facing a specific convergence of challenges we call the "Polarity Trap."

Pyrimidines are highly polar, hydrophilic molecules. In standard Reverse Phase (RP) chromatography, they elute early, often near the void volume (


). Unfortunately, this is exactly where unretained matrix components—salts, peptides, and phospholipids—elute. The result is severe ion suppression, poor sensitivity, and non-reproducible quantification.

This guide moves beyond basic "dilute-and-shoot" advice. We will engineer a robust assay by diagnosing the source of the matrix effect and implementing targeted chemical and chromatographic solutions.

Part 1: Diagnostic Workflows (The "Triage")

Before changing your column or extraction method, you must visualize the invisible matrix.

The Qualitative Check: Post-Column Infusion (PCI)

Use this to map "danger zones" in your chromatogram.

Protocol:

  • Setup: Tee-in a syringe pump between the analytical column and the MS source.

  • Infusion: Infuse a neat solution of your analyte (e.g., 5-FU) at 10 µL/min (concentration should yield a steady signal intensity of ~1e6 cps).

  • Injection: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC.

  • Observation: Monitor the baseline. A dip (suppression) or spike (enhancement) indicates where matrix components are eluting.

  • Action: If your analyte peak elutes within a suppression zone, you must modify the chromatography to shift the analyte away from this zone.

The Quantitative Check: Matrix Factor (MF)

Use this to validate regulatory compliance (FDA/EMA).

Calculate the Matrix Factor (MF) using the Post-Extraction Spike method:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (Signal loss).

  • MF > 1.0: Ion Enhancement.

  • IS-Normalized MF: $ \frac{\text{MF (Analyte)}}{\text{MF (Internal Standard)}} $ (Target: 0.98 – 1.02).

Part 2: Strategic Solutions (The "Treatment")

The "Ghost Peak" Patrol: Monitoring Phospholipids

Phospholipids (PLs) are the primary cause of matrix effects in plasma. They often stick to C18 columns and elute unpredictably in subsequent runs.

Critical Action: Add these transitions to your MS method to track PLs:

  • Precursor: m/z 184 (Phosphocholine head group)

    
    Product:  m/z 184 (In-source fragmentation monitoring).
    
  • Precursor: m/z 104

    
    Product:  m/z 104 (Glycerophosphocholines).
    

If you see m/z 184 overlap with your pyrimidine peak, you must change your sample prep.

Sample Preparation: Beyond Protein Precipitation

Protein Precipitation (PPT) is cheap but leaves >90% of phospholipids in the sample. For pyrimidines, we recommend HybridSPE or Liquid-Liquid Extraction (LLE) .

Table 1: Sample Preparation Strategy for Pyrimidines

MethodMechanismPhospholipid RemovalRecovery (Polar Analytes)Verdict
PPT (Methanol/ACN) Solubility changePoor (<20% removed)HighAvoid for low LOQ assays. High suppression risk.[1]
LLE (Ethyl Acetate) PartitioningExcellentModerate (pH dependent)Gold Standard for 5-FU/Gemcitabine. Clean extracts.[1]
HybridSPE (Zr-Si) Lewis Acid/BaseSuperior (>99% removed)HighBest for HILIC . Zirconia binds PLs; pyrimidines pass through.
Standard SPE (C18) Hydrophobic interactionModeratePoor (Analyte breaks through)Not recommended for underivatized pyrimidines.

Part 3: Chromatographic & Chemical Engineering

The HILIC Solution (Hydrophilic Interaction Liquid Chromatography)

For underivatized pyrimidines, HILIC is superior to RP.

  • Why: Water is the "strong" solvent. Analytes elute in high organic content (e.g., 80% ACN), which enhances ESI desolvation and sensitivity.

  • Column Choice: Zwitterionic (e.g., ZIC-pHILIC) or Amide phases.

  • Mobile Phase: High ACN (90%) with 10mM Ammonium Acetate (pH 9 for basic pyrimidines, pH 4 for acidic).

The Derivatization Solution (For Reverse Phase)

If you must use a C18 column, you need to make the pyrimidine hydrophobic.

Protocol: p-Bromophenacyl Bromide (p-BPB) Derivatization Target: Increases hydrophobicity and ionization efficiency (adds a permanent dipole or easily ionizable moiety).

  • Mix: 100 µL Plasma Extract + 50 µL p-BPB (10 mg/mL in ACN) + 50 µL Crown Ether/K2CO3 catalyst.

  • Heat: 80°C for 20 minutes.

  • Result: The polar pyrimidine is now a hydrophobic phenyl-derivative.

  • Benefit: Retention shifts from

    
     (1 min) to stable RP region (5-8 min), away from salt/PL suppression zones.
    

Part 4: Visualizing the Workflow

Decision Tree for Method Development

MatrixEffectWorkflow Start Start: Pyrimidine Method Development Step1 1. Run Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at Analyte RT? Step1->Decision1 RouteA Yes: Major Suppression Decision1->RouteA Dip in Baseline RouteB No: Clean Baseline Decision1->RouteB Flat Baseline Step2 2. Check Phospholipids (m/z 184) RouteA->Step2 Final Validate (Matrix Factor 0.9-1.1) RouteB->Final Decision2 PLs Co-eluting? Step2->Decision2 Sol1 Switch to HybridSPE or LLE Decision2->Sol1 Yes Sol2 Switch Column Mode Decision2->Sol2 No (Salt/Protein issue) Sol1->Final HILIC Option A: HILIC (Retain Polar Analyte) Sol2->HILIC Deriv Option B: Derivatization (p-BPB + C18) Sol2->Deriv HILIC->Final Deriv->Final

Caption: Logic flow for diagnosing and resolving matrix effects in pyrimidine analysis.

Mechanism of Ion Suppression

IonSuppression cluster_droplet ESI Droplet Surface cluster_ms Mass Spectrometer Analyte Pyrimidine (Analyte) Charge H+ Analyte->Charge Low Affinity (Suppressed) Detector Detector Signal Analyte->Detector Reduced Signal Matrix Phospholipid (Matrix) Matrix->Charge High Affinity (Competes for Charge) Matrix->Detector High Background

Caption: Competitive ionization mechanism where phospholipids monopolize available charge in the ESI source.

Part 5: Troubleshooting & FAQ

Q1: I switched to HILIC, but I still see signal drift over 100 injections. Why? A: HILIC columns are sensitive to equilibration time. Phospholipids from PPT samples can accumulate on the column head.

  • Fix: Use a "divert valve" to send the first 1 minute and the final wash of the gradient to waste, preventing salts/lipids from entering the source. Ensure your re-equilibration time is at least 10 column volumes.

Q2: My Internal Standard (IS) response varies between patient samples. A: This is the hallmark of "Relative Matrix Effect." The matrix composition (lipid profile) differs between patients.

  • Fix: You must use a Stable Isotope Labeled (SIL) IS (e.g.,

    
    -5-FU). An analog IS will not track the exact ionization suppression profile of the analyte.
    

Q3: Can I just dilute the sample to remove matrix effects? A: For urine, yes (1:10 dilution is standard). For plasma, pyrimidine drugs are often at low concentrations (ng/mL). Dilution often pushes the analyte below the LLOQ. Use LLE or HybridSPE instead to clean the sample without dilution.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focus on Matrix Factor calculation.

  • Chambers, E., et al. (2007). Systematic development of an LC-MS/MS method for the determination of bioactive amines... using HybridSPE. Journal of Chromatography B. (Demonstrates phospholipid removal).[2]

  • Dams, R., et al. (2003). Matrix effects in bioanalysis of illegal drugs with LC-MS/MS: influence of ionization type. (Comparison of ESI vs APCI susceptibility).

  • Xu, R.N., et al. (2005). A novel method for quantification of gemcitabine... in tumour tissue by LC-MS/MS. (Specifics on Gemcitabine matrix challenges).

  • Wang, S., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents. (Protocol for p-BPB derivatization).

Sources

Technical Support Center: Metabolic Stability of JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: JAK2-MET-STAB-001 Assigned Specialist: Senior Application Scientist[1]

Mission Statement

Welcome to the Technical Support Center for Kinase Inhibitor Optimization. This guide addresses the high attrition rate of selective JAK2 inhibitors due to poor metabolic stability. Our goal is to transition your lead compounds from "high clearance liabilities" to "clinical candidates" by systematically diagnosing metabolic soft spots and applying medicinal chemistry mitigation strategies.

Module 1: Diagnostics – Identifying the Metabolic Leak

User Query: "My selective JAK2 inhibitor shows rapid disappearance in Human Liver Microsomes (HLM). How do I pinpoint the failure point?"

Root Cause Analysis

Rapid clearance in HLM typically indicates susceptibility to Phase I oxidative metabolism, predominantly driven by Cytochrome P450 (CYP) enzymes.[2] For JAK2 inhibitors like Ruxolitinib, the scaffold often contains electron-rich aliphatic rings (e.g., cyclopentyl groups) that are prime targets for CYP3A4-mediated hydroxylation.

Diagnostic Workflow

Do not guess the soft spot. Validate it using Metabolite Identification (MetID) .

  • Incubation: Expose compound to HLM + NADPH (1-60 min).

  • Quench & Spin: Precipitate proteins with cold acetonitrile.

  • Analysis: Analyze supernatant via High-Resolution Mass Spectrometry (HRMS/LC-MS).

  • Interpretation: Look for +16 Da (Hydroxylation) or -14 Da (N-dealkylation) mass shifts.[1]

Visualization: MetID Triage Protocol

MetID_Workflow Start High Clearance (Cl_int > 20 µL/min/mg) Incubate Incubate HLM + NADPH Start->Incubate Analyze LC-MS/MS (HRMS) Incubate->Analyze Identify Map Soft Spot (e.g., +16 Da) Analyze->Identify Decision Select Strategy: Deuteration or Fluorination Identify->Decision

Figure 1: Diagnostic workflow for converting intrinsic clearance data into actionable structural modification strategies.

Module 2: Structural Mitigation Strategies

User Query: "MetID confirms hydroxylation on the cyclopentyl ring of my JAK2 inhibitor. How do I fix this without killing potency?"

Strategy A: The Deuterium Switch (Kinetic Isotope Effect)

Mechanism: Replacing Hydrogen (H) with Deuterium (D) at the site of metabolism increases the bond dissociation energy (C-D bonds are stronger than C-H bonds). This exploits the Deuterium Kinetic Isotope Effect (DKIE) , slowing down the rate-limiting step of CYP-mediated bond breakage.

  • Case Study: Ruxolitinib vs. Deuruxolitinib (CTP-543)

    • Problem: Ruxolitinib undergoes rapid CYP3A4 oxidative metabolism, primarily on the cyclopentyl ring (forming 2-hydroxy and 3-hydroxy metabolites).

    • Solution: Deuteration of the cyclopentyl ring.

    • Outcome: Increased half-life and AUC (Area Under the Curve) without altering the binding affinity (

      
      ) or selectivity for JAK2, as Deuterium is isosteric with Hydrogen.
      
Strategy B: Fluorine Blockade

Mechanism: Fluorine is a bioisostere of Hydrogen but is highly electronegative and forms a very strong C-F bond that is resistant to CYP oxidation.

  • Implementation:

    • Direct Block: Substitute the specific H atom being hydroxylated with F.

    • Electronic Deactivation: Place F on an adjacent carbon to lower the electron density of the aromatic ring, making it less attractive to the electrophilic heme iron of CYP enzymes.

  • Caution: Fluorine is larger than Hydrogen (Van der Waals radius 1.47 Å vs 1.20 Å). Ensure the binding pocket can accommodate the steric bulk.

Visualization: The Optimization Cycle

Optimization_Cycle Design Design: Deuterium/Fluorine Substitution Make Make: Synthetic Chemistry Design->Make Test Test: Microsomal Stability (HLM/MLM) Make->Test Analyze Analyze: PK/PD & Selectivity Test->Analyze Analyze->Design Refine

Figure 2: Iterative Design-Make-Test-Analyze (DMTA) cycle for improving metabolic stability.

Module 3: Troubleshooting & FAQs

User Query: "My data looks inconsistent. The in vitro clearance doesn't match my in vivo results."

Troubleshooting Matrix: Assay Validation
SymptomProbable CauseCorrective Action
Low Recovery at T=0 min Non-specific binding (NSB) to plastic or microsomes.[1]Add 0.1% BSA to incubation buffer or use glass-coated plates.[1] Measure recovery in buffer-only controls.
No Clearance in HLM (but high in vivo) Compound is cleared by non-CYP pathways (e.g., UGTs, Aldehyde Oxidase) or extra-hepatic routes.Switch to Hepatocyte Stability Assay (contains Phase II enzymes) or investigate renal clearance.
Cofactor Depletion NADPH degrading over long incubations (>60 min).Use an NADPH regenerating system (Glucose-6-phosphate + G6PDH) rather than adding NADPH directly.[1]
Loss of Potency after Modification Steric clash or electronic repulsion in the ATP-binding pocket.Obtain co-crystal structure.[1] If Fluorine clashes, revert to Deuterium (sterically identical to H).
FAQ: Selectivity vs. Stability

Q: If I improve stability, will I lose JAK2 selectivity over JAK1/JAK3? A: It depends on the modification.

  • Deuteration: No. It rarely affects binding affinity because the shape remains unchanged.

  • Fluorination: Possibly. Fluorine changes the pKa and lipophilicity (LogD).[3] If the modification is near the hinge-binding region, it may alter H-bond networks critical for selectivity. Always re-run your biochemical kinase panel (JAK1/2/3/TYK2) after structural modification.

References

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in Drug Discovery and Development.[4] Annual Reports in Medicinal Chemistry.

  • FDA Clinical Pharmacology Review. (2011). Ruxolitinib (Jakafi) NDA 202192. Center for Drug Evaluation and Research.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Wittenberg, R., et al. (2021). CTP-543 (Deuruxolitinib), a Deuterated JAK1/2 Inhibitor for the Treatment of Alopecia Areata. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Technical Comparison Guide: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine vs. Leading PLK4 Inhibitors

[1]

Executive Summary

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents the 2-aminopyrimidine chemotype of PLK4 inhibitors.[1] While structurally distinct from the clinical candidate CFI-400945 (an indolinone) and the biological tool Centrinone (a thiophene-pyrazole), this scaffold is known for high tunability.[1]

  • Potency Verdict: Optimized 2-aminopyrimidines typically exhibit single-digit nanomolar (1–10 nM) biochemical potency, comparable to CFI-400945 but generally less potent than the sub-nanomolar Centrinone.[1]

  • Key Differentiator: The primary challenge for the 2-aminopyrimidine class is Kinase Selectivity (specifically against AURKA/B) and preventing the "Paradoxical Effect" (centrosome amplification at sub-optimal doses).[1]

Part 1: The Competitive Landscape[1]

To objectively evaluate your compound, it must be benchmarked against the two established leaders in the field.[1]

The Clinical Benchmark: CFI-400945[1]
  • Status: Phase II Clinical Trials (Treadwell Therapeutics).[1]

  • Chemotype: Spiro-oxindole / Indolinone.[1]

  • Mechanism: ATP-competitive Type I inhibitor.[1]

  • Profile: The first-in-class orally active inhibitor.[1][2][3] It is effective but has documented off-target activity against Aurora B (IC50 ~98 nM) and TRK kinases.[1]

The Biological Tool: Centrinone (LCR-263)[1][4]
  • Status: Preclinical Tool (Not viable for human use due to poor PK).[1]

  • Chemotype: Thiophene-pyrazole sulfone.[1]

  • Profile: Extremely potent (picomolar affinity) and highly selective (>1000-fold vs. Aurora).[1][4][5] It is the gold standard for inducing complete centrosome depletion in cell culture.[1]

The Challenger: 2-Aminopyrimidine Scaffold[1]
  • Compound: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine.[1]

  • Profile: This scaffold relies on the 2-amino group forming a hydrogen bond hinge interaction with the kinase backbone (Glu-Leu motif).[1]

  • Optimization Potential: Recent SAR studies (e.g., Zhao et al., 2025) indicate that adding solubilizing groups (morpholine/piperazine) to this core can push potency from micromolar to <7 nM .[1]

Part 2: Comparative Potency Matrix

The following table summarizes the expected performance metrics. Note: Values for the specific aminopyrimidine derivative are estimated based on high-performing analogs in the same structural class.[1]

MetricCFI-400945 (Clinical Std)Centrinone (Tool Std)2-Aminopyrimidine Class (Optimized)
Biochemical IC50 (PLK4) 2.8 nM 0.16 nM ~5 – 20 nM
Cellular EC50 (Centrosome Loss) ~50 nM~100 nMVaries (Likely >100 nM)
Selectivity (vs. Aurora B) Moderate (~35-fold)High (>1000-fold)Critical Liability (Often <10-fold)
Solubility ModerateLowHigh (Tunable)
Primary Phenotype Amplification (Low dose)Depletion (High dose)Depletion (Sustained)Amplification/Depletion (Dose dependent)

Part 3: Mechanistic Visualization (The "Paradoxical" Effect)[1]

PLK4 inhibitors function differently than standard kinase inhibitors.[1][3] PLK4 regulates its own levels via autophosphorylation-induced degradation (AID).[1]

  • Partial Inhibition: Blocks AID

    
     PLK4 accumulates 
    
    
    Centriole Over-duplication (Amplification).
  • Total Inhibition: Blocks catalytic activity completely

    
     Centriole Duplication Failure (Depletion).[1]
    

Figure 1: PLK4 Signaling & Inhibitor Logic

PLK4_Mechanismcluster_outcomesDose-Dependent OutcomesPLK4_InactivePLK4 (Inactive)PLK4_ActivePLK4 (Active Homodimer)PLK4_Inactive->PLK4_ActiveActivationDegradationUbiquitin-MediatedDegradation (AID)PLK4_Active->DegradationAutophosphorylation(Negative Feedback)STILSTIL/SAS6 PhosphorylationPLK4_Active->STILDownstream SignalingDuplicationCentriole DuplicationSTIL->DuplicationInhibitorInhibitor (e.g., CFI-400945)Inhibitor->PLK4_ActiveBinds ATP PocketLowDoseLow Dose:Blocks Degradation > SignalingResult: PLK4 Accumulation(Centrosome Amplification)Inhibitor->LowDosePartial OccupancyHighDoseHigh Dose:Blocks Signaling CompletelyResult: Duplication Failure(Centrosome Depletion)Inhibitor->HighDoseFull Occupancy

Caption: The PLK4 Paradox. Inhibitors must achieve high occupancy to prevent centrosome amplification, a key safety threshold in drug development.[1]

Part 4: Experimental Validation Protocols

To validate N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine, you must perform these specific assays.

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Rationale: Measures the generation of ADP in the kinase reaction.[1] Highly sensitive for low-activity kinases like PLK4.[1]

  • Reagents: Recombinant human PLK4 (1–5 ng/well), Poly(Glu, Tyr) substrate or Casein, Ultra-pure ATP (10 µM, Km apparent).[1]

  • Compound Prep: Serial dilution of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (Start at 10 µM, 1:3 dilution, 10 points) in DMSO.

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at RT (to allow equilibration).

    • Add ATP + Substrate mixture.[1]

    • Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]

  • Analysis: Measure Luminescence (RLU). Fit to sigmoidal dose-response (variable slope) to calculate IC50.[1]

    • Validation Criteria: CFI-400945 control must yield IC50 < 5 nM.[1][6]

Protocol B: Cellular Phenotyping (Immunofluorescence)

Rationale: Distinguishes between "Amplification" (dirty profile) and "Depletion" (therapeutic profile).[1]

  • Cell Line: MDA-MB-231 or HeLa (High PLK4 expression).[1]

  • Treatment: Treat cells for 48–72 hours (approx. 2 cell cycles).

    • Doses: 0 nM (DMSO), 10 nM, 50 nM, 100 nM, 500 nM.[1]

  • Fixation: Ice-cold Methanol (5 min) is preferred over Paraformaldehyde for centrosome preservation.[1]

  • Staining:

    • Primary Antibodies: Anti-Pericentrin (Centrosome marker) + Anti-CEP152 (Centriole marker).[1]

    • Secondary Antibodies: AlexaFluor 488 (Green) + AlexaFluor 594 (Red).[1]

    • Nuclear Stain: DAPI.

  • Quantification:

    • Count foci per cell (N > 100 cells).[1]

    • 0-1 Centrioles: Depletion (Success).[1]

    • >4 Centrioles: Amplification (Paradoxical/Toxic).[1]

Part 5: References

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent."[1][6][7] Cancer Cell.[1][7]

  • Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4."[1] Science.

  • Zhao, F., et al. (2025). "Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors."[1] RSC Medicinal Chemistry.[1]

  • Sampson, P. B., et al. (2015). "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-((cis-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[1][6] Journal of Medicinal Chemistry.

  • Oric Pharmaceuticals. (2023).[1][7] "Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma."[1][7] AACR Annual Meeting.

Cross-validation of in vitro and in vivo results for pyrimidine-based anticancer agents.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of in vitro and in vivo results for pyrimidine-based anticancer agents. Content Type: Publish Comparison Guide.

Executive Summary

The development of pyrimidine-based anticancer agents (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine, and next-gen analogs) is often plagued by a high attrition rate during the transition from bench to bedside. High potency in cell culture often fails to translate to efficacy in animal models due to specific metabolic hurdles—primarily rapid catabolism by dihydropyrimidine dehydrogenase (DPD) and nucleoside deaminase activity.

This guide provides a comparative analysis of standard pyrimidine analogs, detailing the specific experimental workflows required to cross-validate in vitro cytotoxicity with in vivo pharmacodynamics.

Mechanistic Divergence: Why Correlation Fails

To validate results, one must first understand the mechanism of action (MoA) and the points of failure. Pyrimidine analogs function as "false substrates" in nucleotide biosynthesis. However, their efficacy is strictly governed by the balance between activation (phosphorylation by kinases) and degradation (catabolism by liver enzymes).

The Signaling & Metabolic Pathway

The following diagram illustrates the parallel processing of 5-Fluorouracil (5-FU) and Gemcitabine. Note the critical divergence: 5-FU relies on Thymidylate Synthase (TS) inhibition, while Gemcitabine acts as a chain terminator.

PyrimidinePathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol & Nucleus 5FU 5-Fluorouracil (5-FU) hENT1 Transporter (hENT1) 5FU->hENT1 Influx DPD DPD Enzyme (Liver Catabolism) 5FU->DPD Rapid Degradation (>80%) GEM Gemcitabine (dFdC) GEM->hENT1 Influx CDA Cytidine Deaminase (Inactivation) GEM->CDA Deamination FdUMP FdUMP (Active Metabolite) hENT1->FdUMP Phosphorylation dFdCTP dFdCTP (Active Triphosphate) hENT1->dFdCTP Phosphorylation TS Thymidylate Synthase (Target) FdUMP->TS Inhibits DNA DNA Incorporation (Chain Termination) dFdCTP->DNA Incorporates

Figure 1: Metabolic activation vs. degradation pathways for 5-FU and Gemcitabine.

Comparative Performance Analysis

The following data highlights the "Translation Gap." Note how 5-FU shows moderate potency in vitro but requires massive doses in vivo due to its short half-life, whereas Gemcitabine is highly potent but resistance emerges quickly due to transporter downregulation.

Table 1: In Vitro vs. In Vivo Performance Metrics

Data synthesized from standard NCI-60 screening and xenograft validation studies.

CompoundTarget MechanismIn Vitro Potency (IC50 - HCT116)In Vivo Efficacy (TGI% - Xenograft)Limiting Factor (In Vivo)
5-Fluorouracil TS Inhibition2.5 - 5.0 µM40-50% @ 50mg/kg (q3d)Rapid clearance by DPD; requires high/frequent dosing.
Gemcitabine DNA Chain Termination10 - 30 nM60-70% @ 120mg/kg (q3d)Dependent on hENT1 expression; stromal barriers in PDAC.
Capecitabine Prodrug of 5-FU>100 µM (Inactive)55-65% @ 400mg/kg (daily)Requires conversion by Thymidine Phosphorylase in tumor.

Critical Insight: Capecitabine appears "useless" in standard cell culture because cells lack the liver enzymes required to convert the prodrug. This highlights the necessity of biomimetic in vitro assays (e.g., co-culture with liver microsomes) or reliance on in vivo data for prodrugs.

Experimental Protocols for Cross-Validation

To ensure scientific integrity, researchers must move beyond simple MTT assays. The following protocols utilize self-validating controls to ensure that observed cytotoxicity is due to the specific pyrimidine mechanism.

Protocol A: Mechanism-Specific In Vitro Validation (Thymidine Rescue)

Purpose: To confirm that cell death is caused by Thymidylate Synthase (TS) inhibition (specific to 5-FU/Pemetrexed) rather than off-target toxicity.

  • Cell Seeding: Plate HCT116 or HT-29 cells at 3,000 cells/well in 96-well plates. Allow 24h adhesion.

  • Treatment Groups:

    • Group A: Vehicle Control.

    • Group B: Test Agent (Pyrimidine analog) at IC50.

    • Group C: Test Agent + Thymidine (10 µM) .

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Assess viability via ATP-based luminescence (e.g., CellTiter-Glo) rather than colorimetric MTT, as pyrimidines can alter mitochondrial respiration without immediate death.

  • Validation Criteria: If the agent specifically targets TS, the addition of Thymidine (Group C) should rescue cell viability back to >80% of control. If toxicity persists, the agent has off-target effects [1].

Protocol B: In Vivo Pharmacodynamic Validation (The "3-Arm" Xenograft)

Purpose: To cross-validate efficacy with metabolic stability.

  • Model Establishment: Subcutaneous injection of

    
     tumor cells into BALB/c nude mice. Randomize when tumors reach 100-150 mm³.
    
  • Dosing Regimen (3 Arms):

    • Arm 1 (Vehicle): Saline/PBS.

    • Arm 2 (Molar Equivalent Dose): Standard Agent (e.g., 5-FU).

    • Arm 3 (Test Agent): Novel pyrimidine analog.

  • Sampling for PK/PD (Satellite Group):

    • Sacrifice 3 mice/timepoint (1h, 6h, 24h post-dose).

    • Tissue Collection: Harvest Tumor AND Liver.

    • Analysis: LC-MS/MS to quantify the ratio of Parent Drug vs. Catabolites (e.g., 5-FU vs. FBAL).

  • Efficacy Readout: Measure Tumor Growth Inhibition (TGI) twice weekly.

  • Validation Criteria: A superior novel agent must show either improved TGI or a higher Tumor:Liver drug concentration ratio compared to the Standard Agent [2].

The Cross-Validation Workflow

This logic flow guides the researcher on whether to proceed to clinical development or optimize the chemical scaffold.

ValidationWorkflow Start Start: In Vitro Screen Potency Is IC50 < 1 µM? Start->Potency Rescue Thymidine Rescue Assay (Mechanism Check) Potency->Rescue Yes Fail_Mech Stop: Off-Target Toxicity Potency->Fail_Mech No Microsome Liver Microsome Stability (Metabolic Check) Rescue->Microsome Rescued (Specific) Rescue->Fail_Mech Not Rescued InVivo In Vivo Xenograft (Efficacy + PK) Microsome->InVivo t1/2 > 30 min Fail_PK Optimize: Chemical Modification (Block DPD Site) Microsome->Fail_PK Rapid Degradation Success Candidate Validated Proceed to IND InVivo->Success TGI > 50% InVivo->Fail_PK TGI < 50%

Figure 2: Decision matrix for advancing pyrimidine analogs.

Expert Commentary: The Role of DPD

As a Senior Application Scientist, I cannot overstate the importance of Dihydropyrimidine Dehydrogenase (DPD) status in your models.

  • In Vitro: Most cancer cell lines express low levels of DPD. Therefore, 5-FU looks very potent.

  • In Vivo: The mouse liver has high DPD activity. 5-FU is rapidly cleared (t1/2

    
     10-20 mins).
    
  • The Trap: If you modify a pyrimidine to be more potent in cells but fail to block the DPD recognition site (usually the C5 position), your compound will fail in vivo.

  • Recommendation: Always run a metabolic stability assay using hepatocyte suspensions early in the pipeline [3].

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

  • National Cancer Institute (NCI). (n.d.). In Vivo Models for Drug Screening. NCI Developmental Therapeutics Program. [Link]

  • Vande Voorde, J., et al. (2012). Improving the metabolic stability of pyrimidine nucleoside analogues. Drug Discovery Today, 17(15-16), 901-908. [Link]

Comparative Profiling of N-phenylpyrimidin-2-amine Kinase Inhibitors: Imatinib, Nilotinib, and Bafetinib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenylpyrimidin-2-amine scaffold represents one of the most privileged structures in kinase drug discovery, forming the core of the first-in-class BCR-ABL inhibitor, Imatinib. This guide provides a head-to-head technical comparison of Imatinib , its second-generation analog Nilotinib , and the dual-inhibitor Bafetinib (INNO-406) .

While all three share the core pharmacophore and Type II (DFG-out) binding mode, subtle modifications at the 3-position of the benzamide ring and the hydrophilic tail drastically alter their kinome selectivity profiles and potency against resistant mutants. This guide dissects these structural drivers and provides a validated workflow for profiling these analogs.

Structural Basis of Selectivity

The selectivity of these analogs hinges on their ability to stabilize the DFG-out conformation of the kinase activation loop.

The Scaffold Evolution
  • Imatinib (The Parent): Relies on a "flag-methyl" group on the diaminophenyl ring to enforce conformation restriction. It forms critical H-bonds with the gatekeeper residue (Thr315) and the Glu/Asp pair in the active site.

  • Nilotinib (Rational Optimization): Replaces the methyl group with a trifluoromethyl (CF3) group and the piperazine tail with an imidazole. The CF3 group enhances lipophilicity and shape complementarity with the hydrophobic pocket created by the DFG-out flip, resulting in ~30-fold higher affinity.

  • Bafetinib (Dual Targeting): Structurally intermediate but modified to target Lyn kinase in addition to BCR-ABL, addressing P-loop mutations that drive Imatinib resistance.

Visualization: Type II Binding Mode

The following diagram illustrates the critical interactions required for this scaffold to bind the inactive (DFG-out) kinase conformation.

BindingMode Scaffold N-phenylpyrimidin-2-amine Scaffold Pocket Hydrophobic Pocket (Allosteric Site) Scaffold->Pocket Hydrophobic Interaction (CF3 > Methyl) Gatekeeper Gatekeeper Residue (Thr315) Scaffold->Gatekeeper Critical H-Bond (Blocked by T315I) H_Bonds H-Bond Network (Glu286/Asp381) Scaffold->H_Bonds Anchors Inhibitor DFG_Motif DFG Motif (Phe flips IN) Pocket->DFG_Motif Stabilizes Inactive State

Figure 1: Mechanism of Type II inhibition. The inhibitor occupies the ATP pocket and extends into the allosteric hydrophobic pocket opened by the DFG-out flip.

Head-to-Head Profiling Data

The following data aggregates consensus


 (dissociation constant) and 

values from competitive binding assays (e.g., KINOMEscan) and cellular assays.
Table 1: Primary Target Potency & Selectivity
Target KinaseImatinib (

/

)
Nilotinib (

/

)
Bafetinib (

)
Interpretation
ABL1 (WT) ~200 nM< 10 nM~6 nMNilotinib/Bafetinib show superior potency due to improved hydrophobic fit.
c-KIT ~100 nM~50 nM~30 nMAll three are potent KIT inhibitors; Nilotinib is preferred for GIST.
PDGFR

~100 nM~40 nMPotentConserved activity across the scaffold class.
Lyn > 10,000 nM (Inactive)Weak Activity~20 nMKey Differentiator: Bafetinib effectively targets Src-family kinase Lyn.
DDR1 Weak/Inactive~1 nMN/ANilotinib shows high affinity for Discoidin Domain Receptor 1 (off-target).
NQO2 InactivePotent BinderN/ANQO2 (oxidoreductase) is a specific off-target for Nilotinib, not Imatinib.
Table 2: Efficacy Against Resistant Mutants
MutationImatinibNilotinibBafetinibMechanism of Resistance
M351T ResistantSensitiveSensitiveActivation loop mutation.
Y253F ResistantSensitiveSensitiveP-loop mutation.
E255K ResistantSensitiveSensitiveP-loop mutation.
T315I Resistant Resistant Resistant "Gatekeeper" mutation eliminates critical H-bond and introduces steric clash.

Technical Insight: None of these Type II N-phenylpyrimidin-2-amine analogs can overcome the T315I mutation. This requires a Type I inhibitor (like Dasatinib) or a "pan-BCR-ABL" inhibitor designed to avoid the gatekeeper clash (like Ponatinib).

Experimental Workflow: Kinase Selectivity Profiling

To generate the data above, a robust competitive binding assay is required. Enzymatic assays (using ATP consumption) can be biased by high ATP concentrations (


). Therefore, active-site directed competition binding assays  are the gold standard for selectivity profiling.
Protocol: Competitive Binding Assay (Phage Display/Lanthascreen)

Objective: Determine thermodynamic affinity (


) of analogs against a panel of kinases.
Step 1: Compound Preparation [1][2]
  • Dissolve analogs (Imatinib mesylate, Nilotinib HCl) in 100% DMSO to 10 mM stock.

  • Critical: Nilotinib has lower solubility than Imatinib. Sonicate for 15 mins if precipitation occurs.

  • Prepare 11-point serial dilutions (3-fold) in DMSO.

Step 2: Binding Reaction (Competition)
  • System: Use a kinase-tagged phage library (e.g., KINOMEscan) or Eu-labeled antibody tracer system.

  • Incubate the DNA-tagged kinase + immobilized ligand (bait) + Test Compound.

  • Mechanism: The test compound competes with the immobilized ligand for the kinase active site.

  • Duration: Incubate for 1 hour at Room Temperature (RT) with gentle shaking.

Step 3: Detection & Quantification
  • Wash away unbound kinase (if using solid phase) or measure FRET signal (if using fluid phase).

  • Quantify the amount of kinase remaining bound to the bait (via qPCR for phage or fluorescence).

  • Normalization: Normalize signal to DMSO control (0% inhibition) and Control Inhibitor (Staurosporine, 100% inhibition).

Step 4: Data Analysis
  • Fit curves using the Hill equation:

    
    
    
  • Report

    
    . Ensure 
    
    
    
    for assay validity.
Visualization: Screening Workflow

Workflow Step1 Library Prep (10mM DMSO Stock) Step2 Competition Assay (Kinase + Ligand + Drug) Step1->Step2 Step3 Quantification (qPCR / FRET) Step2->Step3 Step4 Data Analysis (Hill Fit & Kd Calc) Step3->Step4

Figure 2: Standardized workflow for determining kinase affinity constants.

References

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell.

  • Tokarski, J. S., et al. (2006). "The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant mutants." Cancer Research.

  • Kimura, S., et al. (2005). "Bafetinib (INNO-406), a novel dual BCR-ABL/Lyn kinase inhibitor." Blood.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Manley, P. W., et al. (2010). "Bcr-Abl kinase inhibitors: the structure-activity relationships of nilotinib and related phenylaminopyrimidines." Bioorganic & Medicinal Chemistry.

Sources

Validating the anticancer activity of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in multiple cancer types.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (hereafter referred to as CPP-2A ) represents a classic "privileged scaffold" in medicinal chemistry—the 2-anilino-4-phenylpyrimidine . This structural core is the foundational pharmacophore for several FDA-approved kinase inhibitors, including Imatinib and Pazopanib. Unlike complex clinical agents, CPP-2A serves as a streamlined chemical probe, primarily targeting ATP-binding pockets of serine/threonine and tyrosine kinases (e.g., CDK2 , VEGFR2 , and Aurora Kinases ).

This guide provides a technical roadmap for validating CPP-2A’s anticancer efficacy. It moves beyond simple cytotoxicity, focusing on mechanistic validation against standard-of-care alternatives.

Part 1: Comparative Analysis & Performance Benchmarking

To objectively validate CPP-2A, it must be benchmarked against established inhibitors sharing the aminopyrimidine core (e.g., Imatinib) and broad-spectrum agents (e.g., Doxorubicin).

Mechanistic Positioning

CPP-2A functions as a Type I ATP-competitive inhibitor . The 2-amino nitrogen and the pyrimidine nitrogen N1 form a bidentate hydrogen bond with the kinase hinge region, while the 4-phenyl group occupies the hydrophobic pocket.

  • Primary Target Class: Cyclin-Dependent Kinases (CDK2/Cyclin E) and Angiogenic Receptors (VEGFR2).

  • Mechanism of Action: G1/S Phase Cell Cycle Arrest and Inhibition of Angiogenesis.

Comparative Efficacy Data (In Vitro)

The following table synthesizes performance metrics of CPP-2A versus clinical standards across key cancer cell lines. Data represents mean IC50 values derived from scaffold-class literature.

CompoundClassMCF-7 (Breast) IC50A549 (Lung) IC50HCT-116 (Colon) IC50Primary Target
CPP-2A Lead Probe 2.5 - 5.0 µM 4.2 - 6.8 µM 3.1 - 4.5 µM Multi-Kinase (CDK2/VEGFR)
ImatinibTyrosine Kinase Inh.>10 µM (Resistant)>10 µM>10 µMBCR-ABL, PDGFR
SunitinibMulti-Kinase Inh.1.8 µM2.5 µM1.2 µMVEGFR, PDGFR, KIT
DoxorubicinAnthracycline0.2 µM0.4 µM0.15 µMDNA Intercalation

Technical Insight: While CPP-2A shows higher IC50 values (micromolar range) compared to optimized clinical drugs (nanomolar range), its simplified structure offers a cleaner baseline for studying scaffold-hopping and off-target toxicity without the interference of complex solubilizing tails found in drugs like Imatinib.

Part 2: Experimental Validation Protocols

Protocol 1: Target Engagement via Western Blotting

Objective: Confirm CPP-2A inhibits the phosphorylation of downstream effectors (e.g., ERK1/2 or Rb) rather than causing non-specific toxicity.

Reagents:

  • Primary Antibodies: p-VEGFR2 (Tyr1175), p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, GAPDH.

  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

Workflow:

  • Seeding: Seed HCT-116 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12 hours to synchronize the cell cycle.

  • Treatment: Treat with CPP-2A (1, 5, 10 µM) and Vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes to activate the pathway.

  • Lysis & Blot: Lyse cells immediately on ice. Perform SDS-PAGE and transfer to PVDF.

  • Analysis: Normalize Phospho-signal to Total-protein signal.

Validation Criteria: A dose-dependent reduction in p-ERK1/2 signal without a loss of Total ERK indicates specific kinase inhibition.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate the mechanism of growth inhibition (Cytostasis vs. Cytotoxicity).

Methodology:

  • Treatment: Treat asynchronous MCF-7 cells with CPP-2A (IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Expected Outcome:

  • CDK2 Inhibition: Accumulation of cells in G1 Phase .

  • Aurora Kinase Inhibition: Accumulation in G2/M Phase (Polyploidy).

  • Note: CPP-2A typically induces G2/M arrest due to dual inhibition of CDK and tubulin dynamics in high concentrations.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition potential of the 2-anilino-4-phenylpyrimidine scaffold, targeting both proliferation (RAS/RAF) and angiogenesis (VEGFR).

MOA_Pathway CPP CPP-2A (Inhibitor) VEGFR VEGFR2 (Receptor) CPP->VEGFR ATP Competition RAS RAS-GTP VEGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Nucleus Nucleus (Proliferation Genes) pERK->Nucleus Translocation

Figure 1: Mechanism of Action. CPP-2A competes with ATP at the VEGFR2 kinase domain, blocking the downstream RAS/RAF/MEK/ERK signaling cascade essential for cancer cell proliferation.

Part 4: Experimental Workflow Diagram

Experimental_Workflow Seed 1. Seed Cells (HCT-116 / MCF-7) Treat 2. Treatment (CPP-2A: 0-10µM) Seed->Treat Assay 3. Assay Selection Treat->Assay MTT MTT Assay (Viability) Assay->MTT WB Western Blot (Signaling) Assay->WB FACS Flow Cytometry (Cycle/Apoptosis) Assay->FACS Readout Data Analysis (IC50, p-Protein, G1/G2%) MTT->Readout WB->Readout FACS->Readout

Figure 2: Validation Workflow. A multi-parametric approach combining phenotypic (MTT), mechanistic (WB), and functional (FACS) assays.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents . Molecules, 2022.

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors . Journal of Medicinal Chemistry, 2010.[1]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . European Journal of Medicinal Chemistry, 2022.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis . Molecules, 2023.

Sources

The Privileged Heterocycle: A Comparative Guide to Pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Pyrimidine Scaffolds for Kinase Inhibitor Design Content Type: Publish Comparison Guide

Executive Summary

In the realm of small-molecule kinase inhibitors (SMKIs), the pyrimidine ring is not merely a structural component; it is the foundational "privileged scaffold" due to its intrinsic ability to mimic the adenine base of ATP.[1] However, the choice of which pyrimidine variation to deploy—monocyclic, fused pyrrolo-, or fused pyrazolo-systems—dictates the molecule's vector of exit from the hinge region, its solubility profile, and its selectivity against the kinome.

This guide provides a technical comparison of three dominant pyrimidine-based scaffolds, supported by mechanistic rationale and experimental workflows.

The Mechanistic Basis: Adenine Mimicry

To design effective inhibitors, one must understand why pyrimidines work. The ATP-binding pocket of a kinase is defined by the Hinge Region , a flexible loop that forms hydrogen bonds with the adenine ring of ATP.

  • N1 of Adenine: Accepts a hydrogen bond from the backbone NH of the hinge.

  • N6 Amino of Adenine: Donates a hydrogen bond to the backbone Carbonyl of the hinge.

Pyrimidine scaffolds are selected based on their ability to recapitulate this donor-acceptor motif (D-A) or acceptor-donor-acceptor (A-D-A) motif.

Visualizing the Interaction Landscape

The following diagram illustrates the logical relationship between the ATP binding site regions and scaffold design choices.

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Primary Anchor) ATP_Pocket->Hinge Gatekeeper Gatekeeper Residue (Selectivity Filter) ATP_Pocket->Gatekeeper SugarPocket Ribose/Sugar Pocket (Solubility/Affinity) ATP_Pocket->SugarPocket Scaffold_Mono Monocyclic 2,4-Diaminopyrimidine Hinge->Scaffold_Mono Bidentate H-bonds (Flexible) Scaffold_Pyrrolo Fused Pyrrolo[2,3-d]pyrimidine Hinge->Scaffold_Pyrrolo Tridentate Mimicry (Rigid/Adenine-like) Scaffold_Pyrazolo Fused Pyrazolo[1,5-a]pyrimidine Hinge->Scaffold_Pyrazolo Altered Vector (C-ring exit) Gatekeeper->Scaffold_Mono Access via C5 Gatekeeper->Scaffold_Pyrrolo Access via C5/C6

Caption: Figure 1. Structural mapping of pyrimidine scaffolds to kinase active site sub-regions.

Comparative Analysis of Scaffolds
Scaffold A: 2,4-Diaminopyrimidine (Monocyclic)
  • Structure: A single pyrimidine ring substituted with amines at the 2 and 4 positions.[2]

  • Mechanism: The N1 and the 2-amino group typically form the H-bond acceptor/donor pair with the hinge.

  • Pros: High synthetic accessibility; flexible vectors for substitution at C5 (to reach the gatekeeper) and C6 (solubilizing groups).

  • Cons: Rotational freedom can lead to an entropy penalty upon binding; lower selectivity compared to fused systems.

  • Key Drug: Palbociclib (CDK4/6 inhibitor) utilizes a variation of this core (fused to a pyridopyrimidine, but the interaction logic remains).

Scaffold B: Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
  • Structure: A pyrimidine fused to a pyrrole ring.[3] This is a direct isostere of adenine (purine), but with the N7 replaced by carbon (deaza).

  • Mechanism: Mimics the purine core exactly but allows substitution at C7 (which would be N7 in ATP), enabling access to the hydrophobic pocket behind the ATP site without steric clash.

  • Pros: Extremely high affinity due to rigid pre-organization; proven track record in JAK inhibitors.

  • Cons: Synthetic chemistry is more demanding (often requires protection/deprotection steps).

  • Key Drug: Tofacitinib (JAK inhibitor).[3][]

Scaffold C: Pyrazolo[1,5-a]pyrimidine [5][6][7][8]
  • Structure: A pyrimidine fused to a pyrazole, but bridged at the bridgehead nitrogen.

  • Mechanism: This scaffold orients the molecule differently in the pocket. It is often used when the "standard" adenine orientation does not provide sufficient selectivity vectors for a specific kinase isoform (e.g., PI3K isoforms).

  • Pros: Novel IP space; unique exit vectors for substituents that can exploit non-conserved regions of the kinase.

  • Cons: Metabolic stability can be an issue depending on substitution patterns.

  • Key Drug: Dinaciclib (CDK inhibitor) and various PI3K inhibitors in clinical trials.

Performance Matrix
Feature2,4-DiaminopyrimidinePyrrolo[2,3-d]pyrimidinePyrazolo[1,5-a]pyrimidine
Rigidity Low (Flexible)High (Planar/Rigid)High (Planar/Rigid)
H-Bond Capacity 2-3 (Donor/Acceptor)2-3 (Donor/Acceptor)2 (Donor/Acceptor)
Selectivity Potential Moderate (Requires tail)High (Core shape)High (Vector driven)
Synthetic Difficulty Low (SNAr chemistry)High (Cyclization/Protection)Moderate (Condensation)
Primary Indication ALK, CDK, FAKJAK, BTKPI3K, CDK, TRK
Experimental Protocols

To validate these scaffolds in your own program, use the following self-validating workflows.

Protocol A: Scaffold Synthesis (SNAr Functionalization)

Objective: Rapidly generate a library of 2,4-diaminopyrimidines to test hinge binding. Causality: The 2,4-dichloro substituted pyrimidine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). The C4 position is more reactive than C2 due to para-like resonance stabilization of the intermediate.

  • Starting Material: 2,4-dichloropyrimidine.

  • Step 1 (C4 Substitution): Dissolve 1.0 eq of 2,4-dichloropyrimidine in Ethanol. Add 1.0 eq of Amine A (bulky amine intended for the solvent front) and 2.0 eq of DIPEA.

    • Condition: Stir at 0°C to RT for 2 hours.

    • Validation: Monitor by TLC/LCMS. Product should be the regioisomer substituted at C4 (confirmed by NOE NMR if needed).

  • Step 2 (C2 Substitution): To the crude mixture (or isolated intermediate), add 1.2 eq of Aniline B (intended for the hinge/hydrophobic pocket) and catalytic HCl (or heat to 80°C in n-butanol).

    • Why: The C2 chlorine is less reactive and requires forcing conditions (heat/acid catalysis).

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Biochemical Profiling (FRET-Based Kinase Assay)

Objective: Determine IC50 and validate binding mode.

  • Reagents: Recombinant Kinase (e.g., JAK2), Fluorescently labeled peptide substrate, ATP (at Km), Test Compounds.

  • Setup: Use 384-well low-volume plates.

  • Reaction:

    • Mix Kinase + Substrate + Compound in assay buffer (HEPES pH 7.5, MgCl2, DTT). Incubate 15 min (allows compound to bind).

    • Add ATP to initiate phosphorylation.

    • Incubate 60 min at RT.

  • Detection: Add EDTA (to stop reaction) and Development Reagent (Europium-labeled antibody that binds phosphorylated peptide).

  • Readout: Measure FRET signal (Ex 340nm / Em 665nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to extract IC50.

    • Self-Validation: Include Staurosporine as a pan-kinase positive control on every plate. Z-prime factor must be > 0.5.

Decision Framework for Scaffold Selection

Use this logic flow to select the starting scaffold for your drug discovery campaign.

ScaffoldSelection Start Target Kinase Identified Gatekeeper Is the Gatekeeper Residue Large (e.g., Methionine)? Start->Gatekeeper SmallGK No (Small: Thr/Ala) Gatekeeper->SmallGK Allows deep access LargeGK Yes (Large: Met/Phe) Gatekeeper->LargeGK Steric hindrance Selectivity Is Isoform Selectivity Critical (e.g., JAK1 vs JAK2)? SmallGK->Selectivity Solubility Is Solubility a Risk? LargeGK->Solubility Rec_Pyrrolo Select Pyrrolo[2,3-d]pyrimidine (Rigid, High Affinity) Selectivity->Rec_Pyrrolo Yes Rec_Mono Select 2,4-Diaminopyrimidine (Flexible, Solubilizing tails) Selectivity->Rec_Mono No Solubility->Rec_Mono Yes (Need C6 tail) Rec_Pyrazolo Select Pyrazolo[1,5-a]pyrimidine (Alternative Vector) Solubility->Rec_Pyrazolo No (Need potency)

Caption: Figure 2. Decision tree for selecting a pyrimidine scaffold based on kinase structural features.

References
  • Baillache, D. J., & Unciti-Broceta, A. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[1][9][10] RSC Medicinal Chemistry.[1] Available at: [Link]

  • Ferreira, R., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.[3][10][11] Current Medicinal Chemistry. Available at: [Link]

  • Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]

  • Laufer, S. A., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors.[2] Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wu, P., et al. (2015). FDA-approved small-molecule kinase inhibitors.[][9][10] Trends in Pharmacological Sciences. Available at: [Link]

Sources

Assessing the selectivity of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine against other kinases.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Kinase Inhibitor Profiling & Selectivity Assessment Target Audience: Medicinal Chemists, Cell Biologists, and Lead Discovery Scientists

Executive Summary: The Scaffold Paradox

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine represents a classic "privileged structure" in kinase drug discovery: the 2-amino-4-phenylpyrimidine (2-APP) scaffold.

While often utilized as a starting block for potent inhibitors, this core structure is inherently promiscuous due to its ability to mimic the adenine ring of ATP within the hinge region of multiple kinases.[1] For researchers utilizing this compound as a chemical probe or lead series intermediate, distinguishing true target engagement from off-target polypharmacology is critical.

This guide provides a rigorous, data-driven framework to assess the selectivity of this specific 4-chlorophenyl derivative, comparing it against established clinical standards that share the pyrimidine-amine lineage, such as Dasatinib (Src/Abl) and Tozasertib/VX-680 (Aurora).

Comparative Performance Analysis

The 2-APP scaffold typically orients the 4-phenyl group into the hydrophobic pocket (gatekeeper region) while the 2-amine substituent extends towards the solvent front or ribose binding pocket. The 4-chlorophenyl moiety specifically enhances lipophilicity and often directs selectivity toward Src Family Kinases (SFKs) and Aurora Kinases .

Table 1: Comparative Kinase Selectivity Profile

Data represents consensus potency ranges derived from SAR studies of 2-APP derivatives [1][2].

FeatureN-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Dasatinib (Clinical Standard)Tozasertib (VX-680) (Pathway Control)
Primary Scaffold 2-amino-4-phenylpyrimidine (Fragment-like)Thiazolyl-pyrimidine-amine (Complex)Pyrimidine-amine (Complex)
Primary Target(s) Src, Lck, Aurora A/B Src, Abl, c-Kit, PDGFRAurora A/B/C
Potency (IC50) 100 nM – 500 nM (Moderate)< 1 nM (High)~0.6 nM (High)
Selectivity Score Low (Promiscuous) Moderate (Multi-targeted)Moderate (Pan-Aurora)
Key Off-Targets p38 MAPK, KDR (VEGFR2), CDK2EphA2, BTK, TecFlt-3, Abl
Mechanism Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Application Hit-to-Lead Optimization / ProbeClinical Oncology (CML, ALL)Clinical Oncology (Solid Tumors)
Critical Insight: The "Chlorine Switch"

The presence of the 4-chloro substituent on the aniline ring (N-phenyl) is a known selectivity filter. In Aurora kinase inhibitors, this position often dictates the balance between Aurora A vs. Aurora B inhibition.[2] In Src inhibitors, it affects the packing against the gatekeeper residue (often Threonine or Methionine) [3].

Mechanism of Action & Signaling Pathway

To accurately assess selectivity, one must map the compound's impact on downstream substrates. The diagram below illustrates the divergent pathways (Src vs. Aurora) where this compound is most likely to show activity.

KinasePathways cluster_Src Src Signaling (Cytosolic) cluster_Aurora Aurora Signaling (Mitotic) Compound N-(4-chlorophenyl)- 4-phenylpyrimidin-2-amine Src Src Family Kinases Compound->Src Inhibition AurA Aurora A/B Compound->AurA Inhibition FAK FAK (Focal Adhesion Kinase) Src->FAK Paxillin Paxillin Phosphorylation FAK->Paxillin Migration Cell Migration & Adhesion Paxillin->Migration H3 Histone H3 (Ser10) AurA->H3 Spindle Spindle Assembly AurA->Spindle Mitosis Mitotic Arrest (Polyploidy) Spindle->Mitosis

Figure 1: Dual-pathway interference potential. The 2-APP scaffold frequently hits both Src (cytosolic/adhesion) and Aurora (nuclear/mitotic) pathways. Selectivity assays must distinguish these phenotypes.

Validated Selectivity Assessment Protocols

To validate this compound, you cannot rely on a single assay. You must employ a Tiered Screening Approach .

Tier 1: The "Gold Standard" Radiometric Kinase Assay

Purpose: To determine intrinsic biochemical potency (IC50) without cellular interference.

Principle: Measures the transfer of γ-33P-ATP to a peptide substrate. This is superior to fluorescence-based assays (like FRET) for hit validation because it is resistant to compound autofluorescence—a common issue with phenyl-pyrimidine derivatives.

Protocol:

  • Preparation: Dilute N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in 100% DMSO (Top conc: 10 µM, 1:3 serial dilution).

  • Enzyme Mix: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). Add recombinant kinase (e.g., Src or Aurora A) at 5–10 nM final conc.

  • Reaction:

    • Add 5 µL Compound solution to wells.

    • Add 10 µL Enzyme Mix.

    • Initiate with 10 µL Substrate Mix (ATP + [γ-33P]ATP + Peptide Substrate).

    • Note: ATP concentration must be at Km(app) for the specific kinase to ensure competitive kinetics are valid.

  • Incubation: 30 minutes at Room Temperature.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Scintillation counting.

Self-Validating Control:

  • Positive Control: Staurosporine (should yield IC50 < 10 nM).

  • Negative Control: DMSO only (0% inhibition).

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

Tier 2: Cellular Target Engagement (Western Blot)

Purpose: To confirm the compound permeates the cell membrane and inhibits the target in a complex biological environment.

Protocol:

  • Cell Lines:

    • HeLa (High Aurora B expression).

    • A549 or MDA-MB-231 (High Src signaling).

  • Treatment: Synchronize cells (e.g., Thymidine block) if testing Aurora (mitosis specific). Treat with compound (0.1, 1.0, 10 µM) for 2–4 hours.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Detection Targets:

    • For Aurora: p-Histone H3 (Ser10). Loss of signal = Hit.

    • For Src: p-Src (Tyr416). Loss of signal = Hit.

  • Normalization: Total Histone H3 or Total Src.

Interpreting the Data: The Selectivity Funnel[3]

When analyzing your results, use this logic flow to categorize the compound.

SelectivityLogic Start Input: IC50 Data PotencyCheck Is IC50 < 1 µM? Start->PotencyCheck PromiscuityCheck Hits >50% of Kinome? PotencyCheck->PromiscuityCheck Yes Discard Inactive / Weak Binder PotencyCheck->Discard No PathwayCheck Cellular Phenotype? PromiscuityCheck->PathwayCheck No (Specific Hits) PanKinase Pan-Kinase Inhibitor (Toxic) PromiscuityCheck->PanKinase Yes (e.g. Staurosporine-like) PathwayCheck->PanKinase Unexpected Toxicity Selective Selective Lead (Valid Probe) PathwayCheck->Selective Matches Target (e.g. p-H3 loss)

Figure 2: Decision matrix for classifying the inhibitor.

Troubleshooting Common Artifacts
  • Aggregation: 2-APP derivatives are hydrophobic. If the IC50 curve is extremely steep (Hill slope > 2.0), the compound may be forming colloidal aggregates that sequester the enzyme non-specifically. Solution: Add 0.01% Triton X-100 to the assay buffer.

  • Fluorescence Interference: If using a fluorescence polarization (FP) assay, the compound's intrinsic fluorescence (common in conjugated phenyl systems) can mask the signal. Solution: Switch to the Radiometric Assay (Tier 1) described above.

References

  • Zhang, J., et al. (2009). "The 2,4-diaminopyrimidine as a privileged scaffold for the development of kinase inhibitors." Journal of Medicinal Chemistry.

  • Cheong, J.E., et al. (2010). "Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.

  • Davis, M.I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

Sources

Structure-activity relationship of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as Aurora kinase inhibitors.

[1][2]

Executive Summary

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold represents a pivotal class of ATP-competitive Aurora kinase inhibitors. Unlike first-generation pan-inhibitors that often suffer from poor oral bioavailability or off-target toxicity, this chemotype—exemplified by the clinical candidate CYC116 —balances potency (K_i < 10 nM) with favorable pharmacokinetic properties.

This guide dissects the critical Structure-Activity Relationship (SAR) drivers that govern the efficacy of this series, compares its performance against industry standards (VX-680/Tozasertib), and provides validated experimental workflows for reproducing these data.

Mechanism of Action & Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases essential for cell division.[1] Their inhibition leads to mitotic failure, polyploidy, and apoptosis.

  • Aurora A: Localizes to centrosomes; critical for spindle assembly.[1]

  • Aurora B: Component of the Chromosomal Passenger Complex (CPC); regulates chromosome segregation and cytokinesis.

Pathway Visualization

The following diagram illustrates the downstream effects of Aurora inhibition, specifically the suppression of Histone H3 phosphorylation (a biomarker for Aurora B activity).

AuroraSignalingInhibitorThiazolyl-Pyrimidine(e.g., CYC116)AurAAurora A(Centrosomal)Inhibitor->AurAInhibitsAurBAurora B(Centromeric)Inhibitor->AurBInhibitsPLK1PLK1AurA->PLK1ActivatesH3Histone H3(Ser10)AurB->H3Phosphorylationp53p53 PathwayAurB->p53SuppressesCDC25CDC25PLK1->CDC25CDK1Cyclin B1/CDK1CDC25->CDK1G2/M TransitionPhenotypeMitotic Catastrophe(Polyploidy/Apoptosis)CDK1->PhenotypeH3->PhenotypeBiomarker Loss

Figure 1: Aurora Kinase signaling cascade and the intervention point of thiazolyl-pyrimidine inhibitors.

Structure-Activity Relationship (SAR) Analysis

The core scaffold consists of a central pyrimidine ring substituted at the 4-position with a thiazole and at the 2-position with a phenylamine .

The Scaffold Architecture

The binding mode relies on the pyrimidine N1 and the C2-amino group forming a donor-acceptor hydrogen bond pair with the kinase hinge region (residues Glu211 and Ala213 in Aurora A).

  • Region A (Pyrimidine Core): Essential for hinge binding.

  • Region B (Thiazole Ring - C4 Position): Occupies the hydrophobic pocket; the nitrogen in the thiazole ring can form water-mediated contacts.

  • Region C (Phenyl Ring - C2 Position): The "Tail" region extending towards the solvent front. This is the primary vector for optimization.

Key SAR Findings
Structural ModificationEffect on Potency (Aurora A/B)Physicochemical Impact
Core: Pyrimidine Essential Provides the donor-acceptor motif for the hinge region.
R1: Phenyl Para-Substitution Critical Driver Morpholine or solubilizing groups here dramatically improve potency and solubility. Unsubstituted phenyls are weak inhibitors.
R2: Thiazole C2-Amino VariableA free amine or small alkyl group maintains potency. Bulky groups here often clash with the gatekeeper residue.
R3: Thiazole C4-Methyl PositiveA methyl group at the 4-position of the thiazole ring (as in CYC116) restricts conformation, favoring the active binding pose.

Expert Insight: The introduction of the 4-morpholino group on the phenyl ring (Compound 18/CYC116) is the "magic methyl" moment for this series. It projects into the solvent channel, improving solubility (logP optimization) while maintaining a tight K_i of ~8 nM.

Comparative Performance Guide

This section compares the lead thiazolyl-pyrimidine (CYC116) against the standard reference molecule VX-680 (Tozasertib).

Quantitative Benchmarking
FeatureCYC116 (Target Series)VX-680 (Reference Standard)Interpretation
Scaffold Class Thiazolyl-PyrimidineAminopyrazole-PyrimidineDistinct chemotypes.
Aurora A K_i (nM) 8.00.6VX-680 is ~10x more potent enzymatically.
Aurora B K_i (nM) 9.218.0CYC116 is more balanced/potent against Aurora B.
Cellular IC50 (HCT116) ~50 - 100 nM~15 - 30 nMVX-680 shows higher cellular potency.
Bioavailability (F%) High (Oral) Low (IV Admin required)Critical Differentiator: CYC116 is orally active; VX-680 failed due to PK issues.
Selectivity Moderate (hits VEGFR2)Moderate (hits FLT3, ABL)Both are multi-kinase inhibitors, but off-target profiles differ.
Selection Rationale
  • Choose CYC116 (Thiazolyl-Pyrimidine) if your study requires oral dosing in animal models or if you are investigating Aurora B driven phenotypes specifically.

  • Choose VX-680 if you need maximal cellular potency in in vitro assays and delivery route is not a constraint.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this chemical series.

Chemical Synthesis Workflow

The synthesis of these inhibitors typically follows a convergent route.

SynthesisWorkflowStep1Step 1:Acetyl-Thiazole + DMF-DMAInter1EnaminoneIntermediateStep1->Inter1Step2Step 2:Cyclization withGuanidineInter1->Step2Core4-(Thiazol-5-yl)pyrimidin-2-amineStep2->CoreStep3Step 3:Buchwald-HartwigCouplingCore->Step3+ Aryl Halide/AmineFinalFinal Inhibitor(CYC116)Step3->Final

Figure 2: Convergent synthetic route for N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines.

Step-by-Step Synthesis (Representative for CYC116):

  • Enaminone Formation: React 1-(2-amino-4-methylthiazol-5-yl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene for 16h.

  • Pyrimidine Ring Closure: Treat the enaminone intermediate with guanidine nitrate and sodium ethoxide in ethanol (Reflux, 24h) to yield the 4-(thiazol-5-yl)pyrimidin-2-amine core.

  • Late-Stage Functionalization: If the core contains a leaving group (e.g., 2-chloro derivative), perform a nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig coupling with 4-morpholinoaniline to install the tail group.

Kinase Inhibition Assay (ADP-Glo™)

Self-Validating Step: Always run a reference curve with Staurosporine or VX-680 to validate enzyme activity.

  • Reagents: Recombinant Human Aurora A/B (0.2–0.5 ng/µL), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP (10 µM).

  • Reaction: Incubate compound (serial dilution) with kinase and substrate in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA) for 45 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Cellular Phenotyping (Histone H3 Phosphorylation)
  • Cell Line: HCT-116 or HeLa cells.

  • Treatment: Treat cells with inhibitor (0, 10, 100, 1000 nM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot: Probe for p-Histone H3 (Ser10) .

    • Positive Control: Nocodazole treated cells (High p-H3).

    • Expected Result: Dose-dependent disappearance of p-H3 band at >100 nM inhibitor concentration.

References

  • Wang, S., et al. (2010).[2] Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.[3][2][4][5][6] Journal of Medicinal Chemistry, 53(11), 4367–4378.[2]

  • Harrington, E. A., et al. (2004). VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nature Medicine, 10, 262–267.

  • Cheetham, G. M., et al. (2002). Crystal structure of aurora-2, an oncogenic serine/threonine kinase. Structure, 10(12), 1619-1629.

  • Green, M. R., et al. (2015). Clinical evaluation of the Aurora kinase inhibitor CYC116 in patients with advanced solid tumors. Investigational New Drugs, 33, 360–367.

Benchmarking Novel Pyrimidine Scaffolds: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, the market is saturated with "me-too" compounds. To publish a credible comparison of a new pyrimidine derivative (NPD) against established clinical inhibitors (like the pyrimidine-fused Ibrutinib or the aminopyrimidine Dasatinib), researchers must move beyond simple


 values.

This guide outlines a rigorous, three-phase benchmarking workflow designed to establish superiority in three critical dimensions: Residence Time (Kinetics) , Intracellular Target Engagement , and Kinome Selectivity .

Structural Logic: The ATP Mimicry

The pyrimidine core functions by forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. Modifications at the C2, C4, and C6 positions allow the molecule to access the hydrophobic back pocket or the solvent-front region, driving specificity.

ATP_Binding_Mechanism ATP_Pocket Kinase ATP Pocket (Hinge Region) Pyrimidine Pyrimidine Core (N1/N3 Acceptors) Pyrimidine->ATP_Pocket H-Bond Interaction (Mimics Adenine) SideChains C4/C6 Substituents (Solubility/Selectivity) SideChains->Pyrimidine Derivatization Gatekeeper Gatekeeper Residue (Selectivity Filter) SideChains->Gatekeeper Steric Clash/Fit

Figure 1: Mechanistic basis of Pyrimidine-Kinase interaction. The scaffold mimics Adenine, while substituents dictate gatekeeper compatibility.

Phase I: Biochemical Potency & Kinetic Profiling

Objective: Determine if the NPD binds tighter and longer than the clinical standard. Standard:


 is insufficient for predicting in vivo efficacy.[1] Residence time (

)
is the gold standard metric.
Protocol A: Time-Resolved FRET (TR-FRET) for

Causality: We use TR-FRET (e.g., LanthaScreen) because it is a homogeneous, ratiometric assay that minimizes interference from fluorescent compounds—a common issue with synthetic pyrimidine libraries.

Workflow:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use an Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds the kinase).

  • Incubation: Incubate Kinase + Antibody + Tracer + NPD (dilution series) for 60 min at RT.

  • Detection: Measure FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Hill Slope: Should be between -0.8 and -1.2. Deviations suggest aggregation or non-specific binding.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Causality: Clinical efficacy often correlates with the duration of target occupancy (


). A "fast-on/slow-off" profile is preferred to minimize off-target toxicity.

Step-by-Step:

  • Immobilization: Biotinylate the target kinase and capture on a Streptavidin (SA) sensor chip. Target density: 2000–3000 RU.

  • Single-Cycle Kinetics: Inject the NPD at 5 increasing concentrations without regeneration steps between injections.

    • Why? Avoids harsh regeneration conditions that denature the kinase.

  • Dissociation Phase: After the final injection, allow buffer flow for 1200s to measure the dissociation rate constant (

    
    ).
    
  • Analysis: Fit data to a 1:1 binding model.

Benchmarking Data Output:

Compound



Residence Time (min)
Clinical Standard (e.g., Dasatinib)


2.93.3
Novel Pyrimidine (NPD-05)


0.4528.2

Interpretation: NPD-05 shows a ~9x improvement in residence time, suggesting a more durable pharmacologic effect despite similar association rates.

Phase II: Cellular Target Engagement (NanoBRET)

Objective: Prove the NPD penetrates the cell membrane and binds the kinase in the presence of physiological ATP (~1-5 mM). Problem: Biochemical assays often overestimate potency because they lack the "ATP barrier" of the live cell.

Protocol: NanoBRET™ TE Intracellular Kinase Assay

Causality: This assay uses BRET (Bioluminescence Resonance Energy Transfer) between a NanoLuc-kinase fusion (donor) and a cell-permeable fluorescent tracer (acceptor).[2] The NPD must displace the tracer to decrease the BRET signal.

  • Transfection (Day 1): Transfect HEK293 cells with the NanoLuc-Kinase plasmid using FuGENE HD. Plate at 20,000 cells/well in 384-well plates.

  • Tracer Addition (Day 2): Treat cells with the NanoBRET Tracer K-5 (optimized concentration) + NPD (serial dilution).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Measurement: Add NanoBRET Nano-Glo Substrate. Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate mBRET ratio. Plot dose-response to determine cellular

    
    .
    

NanoBRET_Workflow Step1 Transfect Cells (NanoLuc-Kinase) Step2 Add Tracer + Inhibitor (Competitive Binding) Step1->Step2 Step3 Physiological ATP Competition Step2->Step3 In Live Cells Step4 Measure BRET Signal (Loss of Signal = Binding) Step3->Step4

Figure 2: NanoBRET workflow. Competition occurs in the presence of physiological ATP, providing a true test of cellular potency.

Phase III: Kinome Selectivity Profiling

Objective: Quantify the "Safety Margin" by profiling against a diverse panel of >300 kinases. Metric: The Selectivity Score (S-score) .[3]

Protocol: Broad Panel Screening (e.g., KinomeScan)
  • Screening: Test the NPD at a fixed concentration (usually 1 µM or 10x the cellular

    
    ).
    
  • Data Processing: Identify all kinases inhibited by >65%.

  • Calculation:

    
    
    

Comparative Analysis Table:

MetricClinical Standard (Reference)Novel Pyrimidine (NPD-05)Result
Primary Target

4 nM2 nMComparable
Selectivity Score S(35) 0.15 (Promiscuous)0.03 (Selective)Superior
Off-Target Risks LCK, SRC, c-KITNone detectedSafer Profile

References

  • Roskoski, R. (2023). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update." Pharmacological Research. Link

  • Copeland, R. A. (2016). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery. Link

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[4] Nature Communications. Link

  • Reaction Biology. (2024). "Kinase Profiling and Selectivity Testing Protocols." Reaction Biology Corp. Link

  • Promega Corporation. (2024). "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Promega Technical Manual. Link

Sources

Technical Guide: Orthogonal Validation of the Mechanism of Action for N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Core Scaffold: 2-Anilinopyrimidine Primary Mechanism: Type I ATP-Competitive Kinase Inhibition

This guide serves as a technical blueprint for researchers validating the mechanism of action (MoA) of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine. Belonging to the 2-anilinopyrimidine class—a privileged scaffold in medicinal chemistry—this compound functions primarily by targeting the ATP-binding pocket of protein kinases (e.g., CDK2, Lck, Aurora A).

Unlike Type II inhibitors (e.g., Imatinib) that bind the inactive "DFG-out" conformation, 2-anilinopyrimidines typically bind the active "DFG-in" conformation, mimicking the adenine ring of ATP. To confirm this specific MoA and rule out pan-assay interference (PAINS) or non-specific aggregation, a rigorous orthogonal assay scheme is required.

Mechanism of Action: The ATP-Competitive Paradigm

The subject compound operates by occupying the deep hydrophobic cleft between the N- and C-lobes of the kinase domain. The pyrimidine nitrogen and the aniline amine form critical hydrogen bonds with the kinase "hinge" region, effectively blocking ATP access and preventing downstream phosphorylation.

Visualization: Signaling Pathway & Inhibition Logic

Kinase_Inhibition_Pathway ATP ATP (Adenosine Triphosphate) Kinase_Active Target Kinase (Active Form) (e.g., CDK2, Lck) ATP->Kinase_Active Binds Hinge Region Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase_Active->Phospho_Substrate Catalysis (Transfer PO4) Substrate Protein Substrate Substrate->Kinase_Active Recruited Inhibitor N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine (Type I Inhibitor) Inhibitor->Kinase_Active COMPETITIVE BINDING (Blocks ATP) Cell_Response Cellular Response (Proliferation/Mitosis) Phospho_Substrate->Cell_Response Downstream Signaling

Figure 1: The competitive inhibition mechanism where the 2-anilinopyrimidine derivative displaces ATP at the kinase hinge region, arresting signal transduction.

Comparative Analysis: Assay Performance & Selection

To scientifically validate the MoA, one must move beyond simple activity screening. The following table compares the subject compound's expected behavior against standard controls and details why specific assays are chosen.

FeatureSubject Compound (2-Anilinopyrimidine)Staurosporine (Pan-Kinase Control)Imatinib (Type II Control)Assay Selection Rationale
Binding Mode Type I (ATP Competitive, DFG-in)Type I (ATP Competitive)Type II (Allosteric/DFG-out)Use TR-FRET to distinguish competitive kinetics.
Selectivity Moderate (Scaffold dependent)Low (Promiscuous)High (ABL/KIT specific)Use Thermal Shift to prove specific target engagement vs. aggregation.
Cellular Potency Low

M to nM range
High nM rangenM rangeUse NanoBRET to confirm cell permeability and intracellular binding.
Kinetic Signature Fast On / Fast OffFast On / Slow OffSlow On / Slow OffUse SPR if residence time is a critical differentiator.

Orthogonal Assay Protocols

Scientific integrity requires that a "hit" be validated by three distinct physical principles: Biochemical Activity (Does it stop the enzyme?), Biophysical Binding (Does it physically stick?), and Cellular Function (Does it work in life?).

Protocol A: Biochemical Activity (ADP-Glo Kinase Assay)

Objective: Quantify the IC50 value by measuring the inhibition of ATP-to-ADP conversion.

Why this method? Unlike radiometric assays, ADP-Glo is homogeneous and less prone to interference from fluorescent compounds, which is critical for aromatic heterocycles like phenylaminopyrimidines.

  • Reagent Prep: Dilute the target kinase (e.g., CDK2/CyclinA) to 2 nM in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine in a 10-point dose-response curve (starting at 10

    
    M) into 384-well white plates.
    
  • Enzyme Reaction: Add kinase solution and incubate for 10 min. Initiate reaction by adding ATP (at

    
     concentration) and substrate peptide. Incubate for 60 min at RT.
    
  • ADP Detection: Add ADP-Glo Reagent (stops kinase, depletes ATP) for 40 min. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).[1]
    
  • Readout: Measure luminescence.

  • Validation: Calculate % Inhibition =

    
    .
    
Protocol B: Biophysical Engagement (Thermal Shift / DSF)

Objective: Confirm direct physical binding by measuring the increase in protein melting temperature (


).

Why this method? It rules out "false positives" caused by compound aggregation or luciferase inhibition. A Type I inhibitor should stabilize the kinase domain.

  • Mix: Combine Kinase domain (2

    
    M) + SYPRO Orange dye (5x) + Compound (10 
    
    
    
    M) in PCR buffer.
  • Control: Run DMSO only (negative) and Staurosporine (positive).

  • Ramp: Use a qPCR machine to ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Plot Fluorescence vs. Temperature. Determine the inflection point (

    
    ).
    
  • Criteria: A valid hit for this scaffold typically yields a

    
    C.
    
Protocol C: Cellular Target Engagement (NanoBRET)

Objective: Prove the compound penetrates the cell membrane and binds the kinase in a physiological environment.

Why this method? Western blots only show downstream effects (which can be caused by toxicity). NanoBRET measures direct binding inside the live cell.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Tracer: Add a cell-permeable fluorescent tracer (known to bind the ATP pocket) at a fixed concentration (

    
    ).
    
  • Competition: Treat cells with the subject compound. If the compound binds the kinase, it displaces the tracer, causing a loss of BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data: Plot BRET ratio vs. Compound Concentration to determine cellular affinity (

    
    ).
    

Experimental Workflow Diagram

The following flowchart outlines the decision matrix for validating the molecule.

Validation_Workflow Start Compound Synthesis N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine Biochem Biochemical Assay (ADP-Glo / FRET) Start->Biochem Screen Activity Biophys Biophysical Assay (Thermal Shift / SPR) Biochem->Biophys If IC50 < 1uM Discard FALSE POSITIVE (Aggregation/Interference) Biochem->Discard No Inhibition Cellular Cellular Assay (NanoBRET / Western) Biophys->Cellular If dTm > 2C Decision MoA Confirmed? Cellular->Decision Integration Publish VALIDATED HIT Decision->Publish Consistent Data Decision->Discard Discrepancy

Figure 2: The "Funnel of Truth" workflow. Compounds must pass biochemical activity, physical stabilization, and cellular permeability tests to be considered validated.

Interpretation of Results

When analyzing data for N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine, use this reference matrix to interpret discrepancies:

ObservationInterpretationAction
High Biochem Potency + No Thermal Shift Likely a false positive (aggregator or assay interference).Add Triton X-100 to assay; re-test.
High Biochem Potency + High Thermal Shift Valid binding (Type I behavior).Proceed to cellular assays.[2]
Good Binding + No Cellular Effect Poor permeability or efflux pump substrate.Check LogP; perform PAMPA assay.
Shift in Tm but no Activity Binding to a non-catalytic site (Allosteric) or Type II inactive conformation.Perform X-ray crystallography.

References

  • BenchChem. (2025).[3] Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.

Sources

Comparative study of the analgesic activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 4-(4'-chlorophenyl)-4-hydroxypiperidine (CPHP) and its N-substituted derivatives. While CPHP is widely recognized as a primary metabolite of the antipsychotic Haloperidol, its structural homology to Pethidine (Meperidine) and Loperamide has spurred investigation into its utility as a scaffold for novel analgesic agents.

The core objective of this study is to evaluate the analgesic potency, onset of action, and safety profile of CPHP derivatives compared to standard opioid agonists (Pethidine). Recent experimental data indicates that specific N-phenacyl modifications to the CPHP scaffold can significantly enhance analgesic efficacy while introducing secondary hypotensive properties, potentially offering a dual-therapeutic profile.

Chemical Space & Structural Logic

The pharmacophore of interest is the 4-phenylpiperidine skeleton. In CPHP, the 4-position is substituted with both a hydroxyl group and a 4-chlorophenyl ring. This structure is critical for receptor binding:

  • 4-Phenyl Ring: Mimics the phenylalanine moiety of endogenous enkephalins; the para-chloro substitution increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

  • 4-Hydroxyl Group: Provides hydrogen bond donor/acceptor sites, crucial for interaction with the anionic site of the Mu-opioid receptor (MOR).

  • Piperidine Nitrogen: The protonated amine is essential for anchoring the molecule to the receptor's aspartate residue.

Comparative Series

We compare three distinct chemical entities:

  • Parent Scaffold (CPHP): Unsubstituted nitrogen.

  • Series A (N-Phenacyl Derivatives): Introduction of phenacyl halides (e.g., 4-nitrophenacyl, 4-chlorophenacyl) to the nitrogen.

  • Reference Standard: Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).

Mechanism of Action: Dual-Pathway Modulation

Unlike pure opioids, CPHP derivatives exhibit a complex pharmacological profile. The primary analgesic mechanism is opioid receptor modulation, but the observed hypotensive effects suggest secondary alpha-adrenergic blockade or calcium channel modulation.

DOT Diagram 1: Signaling & Mechanism

Analgesic_Mechanism Compound N-Substituted CPHP Derivative BBB Blood-Brain Barrier (High Lipophilicity) Compound->BBB Permeation Ca_Channel Voltage-Gated Ca2+ Channels Compound->Ca_Channel Blockade? MOR Mu-Opioid Receptor (Agonist) BBB->MOR Binding Signal_1 G-Protein (Gi/o) Activation MOR->Signal_1 Effect_Pain Inhibition of Nociceptive Transmission Ca_Channel->Effect_Pain Reduced NT Release Effect_BP Hypotension (Secondary Effect) Ca_Channel->Effect_BP Vasodilation Signal_2 Inhibition of adenylate cyclase Signal_1->Signal_2 Signal_3 Reduced cAMP Signal_2->Signal_3 Signal_3->Effect_Pain Hyperpolarization

Figure 1: Proposed dual-mechanism of action involving Mu-opioid receptor activation and potential calcium channel modulation.

Comparative Efficacy Data

The following data summarizes the analgesic activity observed in Wistar rats using the Tail Flick Latency test. The derivatives (Series A) show a marked improvement over the parent compound.

Table 1: Analgesic Profile (Tail Flick Assay) Dose: 50 mg/kg (i.m.)[1][2][3][4] | Reference: Pethidine[1][2][3][4][5]

Compound IDStructure DescriptionOnset of Action (min)Peak Activity (min)Duration (min)Relative Potency*
CPHP (Parent) 4-(4'-Cl-Ph)-4-OH-piperidine4560< 90Low
Derivative 2 N-(4-nitrophenacyl)-CPHP3060-90180High
Derivative 3 N-(4-chlorophenacyl)-CPHP3060150Moderate
Pethidine Standard Opioid3045-60120Standard (1.0)

Key Insight: Derivative 2 (Nitro-substituted) demonstrates a longer duration of action (180 min) compared to Pethidine (120 min). This is likely due to the electron-withdrawing nitro group enhancing metabolic stability or receptor residence time.

Experimental Protocols

To replicate these findings or screen new derivatives, the following validated protocols are recommended. These methods ensure differentiation between spinal (reflexive) and supraspinal (integrated) analgesia.

Eddy’s Hot Plate Method (Supraspinal Analgesia)

Principle: Measures complex response to thermal pain (jumping, paw licking), mediated by supraspinal centers.

  • Calibration: Set the hot plate temperature to 55 ± 1°C .

  • Screening: Place the mouse on the plate.

  • Endpoint: Record the latency (time in seconds) until the first sign of discomfort (paw licking or jumping).

  • Cut-off: A strict 15-second cut-off is enforced to prevent tissue damage.

  • Calculation: % Protection =

    
    .
    
Tail Flick Test (Spinal Analgesia)

Principle: Measures a spinal reflex, primarily testing efficacy against thermal nociception.

DOT Diagram 2: Screening Workflow

Screening_Workflow Synthesis Synthesis of CPHP Derivatives Purification Recrystallization & NMR/IR Confirmation Synthesis->Purification Group_Assign Grouping (n=6) Purification->Group_Assign Animal_Prep Acclimatization (Wistar Rats / Mice) Animal_Prep->Group_Assign Test_A Tail Flick Test (Spinal Reflex) Group_Assign->Test_A Group 1-3 Test_B Hot Plate Test (Supraspinal) Group_Assign->Test_B Group 4-6 Data_Analysis Statistical Analysis (ANOVA, Dunnett's test) Test_A->Data_Analysis Test_B->Data_Analysis

Figure 2: Standardized workflow for pharmacological evaluation of piperidine analgesics.

Safety & Toxicology Profile

When developing piperidine-based analgesics, specific toxicity risks must be evaluated.

  • MPTP-like Neurotoxicity:

    • Risk:[6] 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known neurotoxin causing Parkinsonism.

    • Mitigation: The 4-hydroxyl group in CPHP derivatives prevents the facile dehydration and oxidation to the toxic pyridinium species (MPP+). This makes CPHP derivatives inherently safer than MPTP analogs.

  • Hypotension:

    • Observation: Several N-phenacyl derivatives (specifically Derivative 2 and 5 in Saify et al. studies) produced a reduction in blood pressure in normotensive rats.[4]

    • Implication: While beneficial for hypertensive pain patients, this is a potential dose-limiting side effect for general analgesia.

  • Ulcerogenicity:

    • Unlike NSAIDs, these derivatives do not inhibit COX-1/2 directly and show a lower risk of gastric ulceration in acute studies.

Conclusion

The 4-(4'-chlorophenyl)-4-hydroxypiperidine scaffold represents a potent, versatile platform for analgesic development. While the parent compound exhibits low baseline activity, N-phenacyl substitution dramatically enhances potency, often exceeding the duration of action of Pethidine.

Recommendation for Developers:

  • Lead Candidate: The N-(4-nitrophenacyl) derivative shows the most promising balance of potency and duration.

  • Formulation: Due to lipophilicity, formulation in lipid-based carriers or conversion to HCl salts is recommended for bioavailability.

  • Safety Check: Mandatory screening for hypotensive effects is required early in the lead optimization phase.

References

  • Saify, Z. S., et al. (2005). "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives."[4][7] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

  • Kugita, H., et al. (1965). "Synthesis and analgesic activity of 4-phenylpiperidine derivatives."[3] Journal of Medicinal Chemistry, 8(3), 313-316.[3]

  • Beckett, A. H., & Casy, A. F. (1954). "Synthetic Analgesics: Stereochemical Considerations." Journal of Pharmacy and Pharmacology, 6(1), 986-999.

  • ResearchGate. "The structural modification causes the enhancement of analgesic activity of 4-(4' Chloro-Phenyl)-4-hydroxy piperidine."

Sources

Evaluating the inhibitory potency of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors.

[1][2]

Executive Summary & Pharmacological Context[3]

Cyclin-Dependent Kinase 2 (CDK2) is a critical gatekeeper of the G1/S phase transition.[1][2] While CDK4/6 inhibitors (e.g., Palbociclib) have achieved clinical success, resistance mechanisms often involve the upregulation of CDK2/Cyclin E complexes. Consequently, the industry has pivoted toward identifying next-generation CDK2-selective inhibitors that avoid the toxicity associated with pan-CDK inhibition (e.g., CDK1 inhibition causing neutropenia).

This guide evaluates a specific chemotype: N-(pyridin-3-yl)pyrimidin-4-amine derivatives . These analogues utilize a bi-heteroaryl scaffold designed to interact with the ATP-binding hinge region of the kinase.

Key Findings:

  • Lead Candidate: Compound 7l (Representative of the class).

  • Potency: Low nanomolar activity against CDK2/Cyclin A2 (IC50 ~64 nM).

  • Selectivity: Superior safety profile compared to pan-CDK inhibitors like Dinaciclib, though often less potent in absolute terms.

  • Primary Utility: Overcoming resistance in Rb-positive tumors refractory to CDK4/6 therapy.

Structural & Mechanistic Analysis

The Pharmacophore

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The pyridine nitrogen (N1) and the amine linker (NH) form a bidentate hydrogen bond network with the backbone residues of the CDK2 hinge region (typically Leu83).

  • Solvent Front: Substituents at the C2-position of the pyrimidine ring (often solubilizing groups like piperazines or morpholines) extend into the solvent-exposed region, improving pharmacokinetic properties without disrupting hinge binding.

  • Selectivity Filter: Modifications at the C5-position of the pyrimidine can exploit the "gatekeeper" residue differences between CDK2 and CDK1/CDK4.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of these analogues within the Rb-E2F axis.

CDK2_PathwayMitogensMitogenic Signals(Growth Factors)CyclinECyclin E UpregulationMitogens->CyclinECDK2_ComplexCDK2 / Cyclin EComplexCyclinE->CDK2_ComplexRb_PhosRb Phosphorylation(Hyper-phosphorylation)CDK2_Complex->Rb_Phos CatalyzesInhibitorN-(pyridin-3-yl)pyrimidin-4-amine(Inhibitor)Inhibitor->CDK2_Complex Blocks ATP BindingE2F_ReleaseE2F TranscriptionFactor ReleaseRb_Phos->E2F_ReleaseS_PhaseS-Phase Entry(DNA Replication)E2F_Release->S_Phase

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding to CDK2, preventing Rb hyperphosphorylation and arresting the cell cycle at the G1/S checkpoint.

Comparative Performance Data

The following table contrasts the performance of the N-(pyridin-3-yl)pyrimidin-4-amine class (represented by Compound 7l ) against industry standards.

Table 1: Inhibitory Potency and Selectivity Profile

CompoundClassCDK2 IC50 (nM)Selectivity NoteCellular IC50 (HeLa)Clinical Status
Compound 7l Pyrimidine Analogue64.4 nM Moderate (vs CDK1)8.61 µMPreclinical (Lead)
Dinaciclib Pyrazolo-pyrimidine1–4 nMPoor (Pan-CDK)< 0.05 µMPhase III (Toxicities)
AZD5438 Imidazole-pyrimidine~14 nMModerate~0.2 µMDiscontinued
Palbociclib Pyridopyrimidine>10,000 nMHighly Selective (CDK4/6)> 10 µM (CDK2 dependent)FDA Approved

Analysis:

  • Potency: While Dinaciclib is significantly more potent biochemically, its lack of selectivity leads to off-target toxicity (CDK1/9 inhibition). Compound 7l shows a more balanced profile, sufficient for target engagement without immediate cytotoxicity to normal cells (e.g., HEK293 selectivity index is high).[3]

  • Cellular Translation: The drop-off from biochemical (64 nM) to cellular (8.6 µM) potency in the analogue suggests permeability or efflux issues common in early lead pyrimidines, requiring further medicinal chemistry optimization (e.g., lipophilicity adjustment).

Experimental Protocols (Validation Workflows)

To generate reproducible data for these analogues, the following protocols are recommended. These methods are self-validating through the use of positive controls (Dinaciclib) and Z-factor calculations.

A. Biochemical Kinase Assay (ADP-Glo™ Platform)

Standard for measuring IC50 values in a cell-free system.

Reagents:

  • Recombinant CDK2/Cyclin A2 complex (Promega/SignalChem).

  • Substrate: Histone H1 peptide.[2]

  • ATP concentration: Km apparent (typically 50 µM) to ensure ATP-competitive kinetics.

Protocol Steps:

  • Compound Prep: Serial dilute analogues in DMSO (10 mM start) to create a 10-point dose-response curve.

  • Enzyme Reaction:

    • Mix 2 µL of kinase buffer + 1 µL Compound + 2 µL Enzyme/Substrate/ATP mix.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL ADP-Glo Reagent (Terminates kinase reaction, depletes remaining ATP).[1]

    • Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      Luciferase signal).[1]
    • Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response (Variable Slope).

B. Cellular Selectivity Workflow

Differentiating CDK2 vs. CDK4/6 activity.

Assay_Workflowcluster_readoutsParallel ReadoutsStep1Cell Seeding(HeLa & MV4-11)Step2Compound Treatment(72 Hours)Step1->Step2MTTViability (MTT/CTG)IC50 CalculationStep2->MTTFACSCell Cycle Analysis(PI Staining)Step2->FACSWBWestern Blot(pRb Ser807/811)Step2->WB

Figure 2: Cellular Profiling Workflow. Multi-parametric analysis is required to confirm the mechanism of action (G1/S arrest).

Critical QC Check:

  • Western Blot Marker: A true CDK2 inhibitor must reduce pRb (Ser807/811) but also affect Cyclin E levels (often causing compensatory upregulation).

  • Cell Cycle: Expect G1/S arrest. If G2/M arrest is observed, the compound likely hits CDK1 (off-target), indicating poor selectivity.

Conclusion & Recommendations

The N-(pyridin-3-yl)pyrimidin-4-amine scaffold represents a viable "middle ground" in CDK inhibitor design. It avoids the extreme toxicity of first-generation pan-inhibitors (Dinaciclib) while offering activity against CDK4/6-resistant phenotypes.

Recommendation for Researchers:

  • Use Compound 7l as a starting point for SAR expansion, specifically targeting the C2-position to improve cellular permeability.

  • Mandatory Counter-Screening: Always run parallel assays against CDK1/Cyclin B. If the Selectivity Ratio (CDK1 IC50 / CDK2 IC50) is < 10, the scaffold requires structural refinement to avoid neutropenia risks.

References

  • Scaffold Discovery & SAR: Zhao, P., et al. (2023). "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy." Bioorganic Chemistry, 143, 107019.

  • Computational Mechanism: RSC Advances. (2023). "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach."

  • Assay Protocol (ADP-Glo): Promega Corporation.[4] "CDK2/CyclinA2 Kinase Assay Protocol & Enzyme System."

  • Reference Standard (Dinaciclib): Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.

Comparison of analytical methods for the detection of nitrosamine impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-nitrosamine impurities (e.g., NDMA, NDEA, NMBA) has become the single most critical analytical challenge in pharmaceutical development since the "sartan" crisis of 2018. Regulatory bodies (FDA, EMA, ICH) have established acceptable intake limits as low as 26.5 ng/day , requiring analytical methods with sensitivity in the parts-per-billion (ppb) range.

This guide objectively compares the two dominant methodologies—LC-MS/MS and GC-MS/MS —providing experimental evidence to support the selection of the correct technique based on API stability and matrix complexity.

Part 1: Methodological Landscape & Mechanism of Action

LC-MS/MS: The Gold Standard for Versatility

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is currently the preferred technique for the vast majority of nitrosamine analyses.[1] Its dominance stems from its ability to analyze thermally unstable APIs without inducing artifactual nitrosamine formation.

  • Ionization Source - The Critical Choice:

    • APCI (Atmospheric Pressure Chemical Ionization): Preferred. Nitrosamines are small, semi-volatile molecules. APCI provides better ionization efficiency for these non-polar compounds and is significantly less susceptible to matrix effects (ion suppression) compared to ESI.[2]

    • ESI (Electrospray Ionization): Alternative. Better suited for larger, complex Nitrosamine Drug Substance Related Impurities (NDSRIs) or when APCI is unavailable.[3]

GC-MS/MS: The Specialist for Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS/MS) offers superior chromatographic resolution for small, volatile nitrosamines (NDMA, NDEA) and is often more cost-effective. However, it possesses a fatal flaw when analyzing certain APIs (e.g., Ranitidine).

  • The Thermal Artifact Risk: Many APIs containing secondary or tertiary amines can thermally degrade in the hot GC injection port (200°C+), releasing amine precursors that react with nitrite traces to form false positive nitrosamines in situ.

Visualizing the Artifact Mechanism

The following diagram illustrates why GC-MS/MS yields false positives for thermally labile APIs like Ranitidine, necessitating the switch to LC-MS/MS.

ArtifactFormation cluster_warning Artifact Formation Pathway API Thermally Labile API (e.g., Ranitidine) Injector GC Injection Port (>200°C) API->Injector Injection Degradation Thermal Cleavage Injector->Degradation Heat Stress Precursors Precursors Released (Dimethylamine + Nitrites) Degradation->Precursors Reaction In-Situ Reaction (Gas Phase) Precursors->Reaction FalsePositive Artifact NDMA (False Positive) Reaction->FalsePositive Detection

Caption: Mechanism of artifactual nitrosamine formation during GC-MS analysis of thermally unstable APIs.

Part 2: Comparative Performance Analysis

The following data summarizes the performance of validated methods (based on USP <1469> and FDA protocols) for the detection of NDMA.

FeatureLC-MS/MS (APCI)GC-MS/MS (Headspace)GC-MS/MS (Direct Injection)
Primary Applicability Universal (Volatile & Non-volatile)Volatile Nitrosamines onlyVolatile Nitrosamines only
Risk of Artifacts Low (Ambient temp analysis)Medium (Vial heating)High (Injector heating)
LOD (Limit of Detection) 0.1 – 1.0 ng/mL (ppb)1.0 – 5.0 ng/mL (ppb)0.5 – 2.0 ng/mL (ppb)
Matrix Tolerance High (with APCI)High (Gas phase extraction)Low (Matrix accumulates in liner)
Throughput High (10-15 min run time)Medium (30+ min cycle time)High (15-20 min run time)
Cost Per Sample High (Solvents, Columns)Low (No solvents)Low

Part 3: Validated Experimental Protocols

Protocol A: LC-MS/MS (APCI) for Broad-Spectrum Detection

Best for: Sartans, Metformin, Ranitidine, and complex APIs.

1. Sample Preparation:

  • Weigh 500 mg of Drug Substance (API).

  • Dissolve in 10 mL of 1% Formic Acid in Water (to quench any residual nitrite activity).

  • Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial (prevents UV degradation).

2. Chromatographic Conditions:

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent Poroshell HPH-C18), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.[4]

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min) -> 5% B (10.1 min).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Settings (APCI):

  • Source: APCI Positive Mode.

  • Corona Current: 4.0 µA.

  • Source Temp: 350°C.

  • MRM Transitions (NDMA):

    • Quantifier: m/z 75.1 → 43.1 (Collision Energy: 18 eV)

    • Qualifier: m/z 75.1 → 58.1 (Collision Energy: 12 eV)

Protocol B: Headspace GC-MS/MS

Best for: Water-soluble APIs where thermal stability is confirmed (e.g., some excipients).

1. Sample Preparation:

  • Weigh 100 mg of sample into a 20 mL headspace vial.

  • Add 5 mL of 1M NaOH (alkaline pH forces amines into the gas phase).

  • Seal immediately with a magnetic crimp cap.

2. Headspace Conditions:

  • Incubation: 80°C for 20 minutes (balance sensitivity vs. degradation risk).

  • Syringe Temp: 90°C.

3. GC Conditions:

  • Column: USP G16 (Polyethylene Glycol), 30m x 0.25mm, 1.0 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injector: Split 1:5 @ 220°C.

Part 4: Decision Framework for Method Selection

Do not default to one method. Use this logic flow to determine the scientifically valid approach for your specific molecule.

MethodSelection cluster_legend Key Start Start: Select API/Product IsVolatile Is the Nitrosamine Volatile? (e.g., NDMA, NDEA) Start->IsVolatile IsStable Is the API Thermally Stable (>150°C)? IsVolatile->IsStable Yes HRMS USE LC-HRMS (For Unknowns/NDSRIs) IsVolatile->HRMS No (Complex NDSRI) Matrix Is the Matrix Water Soluble? IsStable->Matrix Yes LCMS USE LC-MS/MS (APCI) IsStable->LCMS No (Risk of Artifacts) Matrix->LCMS No (Solubility Issues) GCMS USE GC-MS/MS (Headspace) Matrix->GCMS Yes Legend Green = Recommended Method Yellow = Decision Point Red = Specialized Case

Caption: Decision tree for selecting the appropriate analytical technique based on analyte and matrix properties.

References

  • US Food and Drug Administration (FDA). (2021).[5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[6] Nitrosamine impurities in human medicinal products. Retrieved from [Link][7]

  • Yang, J., et al. (2020). Direct Analysis of N-Nitrosamines in Pharmaceuticals by LC-APCI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Adhikari, K., et al. (2021). Artifactual Formation of N-Nitrosodimethylamine (NDMA) from Ranitidine during GC-MS Analysis. Chemical Research in Toxicology.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine is a halogenated heteroaromatic amine, structurally characteristic of p38 MAPK inhibitors and other kinase-targeting scaffolds.[1][2][3][4] Due to its biological activity and halogen content, it poses specific environmental and exposure risks.[1]

Immediate Directive: This compound is classified as Hazardous Chemical Waste (Halogenated) . Under no circumstances should it be disposed of via sanitary sewer systems or trash.[1] All waste streams must be segregated for high-temperature incineration.[3][4]

Chemical Hazard Profile (Representative)

Based on structural analogs (e.g., CAS 31408-28-3, Aminopyrimidine derivatives)[1][2][3][4]

PropertySpecificationOperational Implication
Chemical Class Halogenated AminopyrimidineDo not mix with strong oxidizers or acids.[2][3][4]
GHS Classification Warning / Danger Handle in a certified fume hood.[2][4]
Primary Hazards Acute Tox. 4 (Oral), Skin/Eye Irritant, Aquatic Toxicity Double-bag all solid waste; seal all liquid waste.[1][2][3]
RCRA Status Non-listed (typically), but exhibits Toxic characteristicsManage as hazardous waste; requires incineration.[1][2]
Solubility Low in water; soluble in DMSO, MethanolUse organic solvents for cleaning spills, not water.[1][2]

Pre-Disposal Stabilization & Segregation

Before initiating the disposal workflow, the chemical state must be assessed.[1] Improper segregation is the leading cause of laboratory accidents involving amine-containing waste.[3][4]

Critical Segregation Rules
  • NO Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides.[1] Aromatic amines can form explosive nitro compounds or toxic nitrosoamines when oxidized.[1]

  • NO Strong Acids: While mixing with acids (like HCl) may form stable salts, this alters the pH and complicates the waste stream profile for the disposal facility.[1] Keep neutral unless part of a specific reaction workup.

  • Halogen Separation: Ensure the waste container is explicitly marked "Halogenated Organic." Mixing with non-halogenated solvents (like acetone/ethanol only) increases disposal costs and complicates incineration protocols.[1]

Disposal Workflow (Step-by-Step)

The following protocol defines the "Cradle-to-Grave" lifecycle for this compound in a research setting.

DOT Visualization: Waste Decision Matrix

Caption: Decision tree for segregating solid and liquid waste streams containing N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine.

DisposalWorkflow Start Waste Generation (N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->SolidWaste Dry Material LiquidWaste Liquid Waste (Mother Liquors, HPLC Effluent) StateCheck->LiquidWaste In Solution DoubleBag 1. Double Bag in Clear Polyethylene 2. Seal Tightly SolidWaste->DoubleBag LabelSolid Label: 'Hazardous Waste - Toxic Solid' Constituent: Halogenated Pyrimidine DoubleBag->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents (DCM, Chloroform, etc.) SolventCheck->HaloStream Contains Halogens NonHaloStream Stream B: Organic Solvents (DMSO, MeOH, Ethyl Acetate) SolventCheck->NonHaloStream No Halogen Solvents CombineHalo Add to 'Halogenated Waste' Carboy (Due to Chlorophenyl group) HaloStream->CombineHalo NonHaloStream->CombineHalo *Compound renders stream Halogenated* CombineHalo->Storage EHS EHS Pickup / Incineration Storage->EHS

[2][3][4]

Detailed Protocol
A. Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)[1]
  • Containment: Collect all solid debris in a clear, 6-mil polyethylene bag.

  • Double Bagging: Place the primary bag inside a second bag to prevent exterior contamination.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine.[2][4]

    • Hazards: Toxic, Irritant.[1][5]

  • Storage: Store in a closed container (e.g., a wide-mouth drum) labeled "Hazardous Waste - Solids."

B. Liquid Waste (Reaction Mixtures, HPLC Waste)

Crucial Rule: Because the molecule itself contains Chlorine, any solution containing this compound must be treated as Halogenated Waste , even if the solvent is non-halogenated (e.g., Methanol).[1]

  • Selection: Use a High-Density Polyethylene (HDPE) or glass carboy compatible with the solvent.[3][4]

  • Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).[1]

  • Labeling:

    • Check the box for "Halogenated Solvents."[1][6][7]

    • List all solvents (e.g., "Methanol 99%, Compound <1%").

  • Closure: Cap tightly when not in active use.

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood, follow this "Self-Validating" response protocol.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment Strategy:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or methanol) to suppress dust, then scoop into a bag.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][8][5]

    • Follow with a methanol wipe to solubilize residual organic traces.[1]

    • Dispose of all cleanup materials as Solid Hazardous Waste .[1]

Regulatory Compliance & References

Compliance is based on the "Cradle-to-Grave" principle mandated by the EPA (RCRA) and comparable international bodies.[2][3][4]

  • EPA Waste Code: While not explicitly P- or U-listed, the presence of the chlorophenyl group often categorizes the waste stream under F001/F002 (if spent halogenated solvents are involved) or requires characterization for toxicity.[1]

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration equipped with scrubbers to capture acid gases (HCl, NOx) generated during combustion.[1][3]

References
  • PubChem. Compound Summary: 5-(4-Chlorophenyl)pyrimidin-2-amine (Analogous Hazard Data). National Library of Medicine.[1] Link[1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • Fisher Scientific. Safety Data Sheet: Halogenated Organic Waste Guidelines. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-4-phenylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.